Sodium 2-mercaptobenzothiazole
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,3-benzothiazole-2-thiolate | |
|---|---|---|
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InChI |
InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);/q;+1/p-1 | |
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InChI Key |
VLDHWMAJBNWALQ-UHFFFAOYSA-M | |
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Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)[S-].[Na+] | |
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Molecular Formula |
NaC7H4NS2, C7H4NNaS2 | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Related CAS |
149-30-4 (Parent) | |
| Record name | Sodium 2-mercaptobenzothiazole | |
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DSSTOX Substance ID |
DTXSID1026035 | |
| Record name | Sodium 2-mercaptobenzothiolate | |
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Molecular Weight |
189.2 g/mol | |
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Physical Description |
Sodium 2-mercaptobenzothiazol solution appears as an amber liquid with an odor of old rubber. A 50% aqueous solution. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, 50% aqueous solution: Light amber liquid; [HSDB] Light yellow crystalline powder with a stench; [MSDSonline] | |
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| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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| Record name | Sodium 2-mercaptobenzothiazole | |
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Boiling Point |
217 °F at 760 mmHg (NTP, 1992) | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water. | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Density |
1.25 to 1.28 at 77 °F (NTP, 1992), DENSITY 10.5 LB/GAL (50% AQ SOLN) | |
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Vapor Pressure |
24 mmHg at 77 °F (NTP, 1992), Presumably extremely low, /however/, in the presence of moisture the salt will hydrolyze to give mercaptobenzothiazole which will have a higher, but still very low vapor pressure. | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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Color/Form |
LIGHT-AMBER LIQUID /50% AQUEOUS SOLN/ | |
CAS No. |
2492-26-4, 26249-01-4 | |
| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | |
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| Record name | Sodium 2-mercaptobenzothiazole | |
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| Record name | 2(3H)-Benzothiazolethione, sodium salt (1:1) | |
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| Record name | Sodium 2-mercaptobenzothiolate | |
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| Record name | Sodium benzothiazol-2-yl sulphide | |
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| Record name | Sodium 1,3-benzothiazole-2-thiolate | |
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| Record name | SODIUM 2-MERCAPTOBENZOTHIAZOLE | |
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Melting Point |
21 °F (NTP, 1992) | |
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Foundational & Exploratory
The Guardian Molecule: An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Sodium 2-mercaptobenzothiazole
For: Researchers, scientists, and drug development professionals.
Abstract
Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT), a prominent member of the azole family of organic corrosion inhibitors, has demonstrated significant efficacy in protecting a wide range of metallic substrates from corrosive degradation. This technical guide provides a comprehensive examination of the multifaceted mechanism of action by which Na-MBT achieves its protective function. Through a detailed analysis of its molecular structure, adsorption behavior, and the formation of a resilient protective film, this document elucidates the intricate chemical and electrochemical processes that underpin its inhibitory effects on various metals, including copper, steel, and aluminum. This guide synthesizes key quantitative data, outlines detailed experimental protocols for inhibitor evaluation, and presents visual representations of the inhibition pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in the field of materials science and corrosion engineering.
Introduction
Corrosion, the electrochemical degradation of materials, poses a significant challenge across numerous industries, impacting the longevity and reliability of critical infrastructure and components. The use of corrosion inhibitors is a cornerstone of material preservation strategies. Among these, Sodium 2-mercaptobenzothiazole (Na-MBT) has emerged as a highly effective inhibitor, particularly for copper and its alloys, as well as for ferrous and aluminum-based metals.[1][2][3] Its efficacy stems from its ability to form a robust, passivating film on the metal surface, thereby stifling the anodic and cathodic reactions that drive corrosion.[3][4] This guide delves into the core mechanisms of Na-MBT's inhibitory action, providing a technical foundation for its application and for the development of next-generation corrosion protection technologies.
Molecular Structure and Properties
This compound is the sodium salt of 2-mercaptobenzothiazole (MBT). The MBT molecule exists in a tautomeric equilibrium between the thiol and thione forms, with the thione form being the more stable.[5] This structure is planar and contains multiple heteroatoms—nitrogen and two sulfur atoms—which are crucial to its function as a corrosion inhibitor.[6] These heteroatoms, with their lone pairs of electrons, act as active centers for adsorption onto the metallic surface.[6]
Mechanism of Action: A Multi-faceted Approach
The corrosion inhibition by Na-MBT is not a singular event but a cascade of interconnected processes that result in the formation of a durable protective barrier on the metal surface. The primary mechanism involves the chemical adsorption of the MBT anion onto the metal surface, followed by the formation of a complex, often polymeric, film.[7][8]
Adsorption and Film Formation
The inhibition process is initiated by the adsorption of the MBT molecules onto the metal surface. This adsorption can be a combination of physisorption (electrostatic attraction) and chemisorption (covalent bonding).[9] In acidic solutions, the MBT molecule can become protonated, facilitating its electrostatic attraction to a negatively charged metal surface.[10]
The key to MBT's robust protection lies in the formation of a chemisorbed layer. The exocyclic sulfur and the nitrogen atoms of the benzothiazole (B30560) ring are the primary sites for coordination with the metal atoms.[7][8] This interaction leads to the formation of a metal-MBT complex. On copper surfaces, this complex is often a polymeric [Cu(I)MBT]n film.[7][8] This film acts as a physical barrier, isolating the metal from the corrosive environment.
The logical flow of the inhibition mechanism can be visualized as follows:
Metal-Specific Mechanisms
-
Copper: Na-MBT is exceptionally effective for copper and its alloys. It readily reacts with Cu(I) ions to form a highly stable, polymeric [Cu(I)MBT]n film.[7][8] This film is insoluble and adheres strongly to the copper surface, providing excellent protection. The film thickness can reach several nanometers.[8]
-
Steel: On steel surfaces, Na-MBT acts as a mixed-type inhibitor, retarding both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions.[3][4] It adsorbs onto the steel surface, forming a protective layer that blocks the active sites for corrosion.[3]
-
Aluminum: For aluminum alloys, Na-MBT has been shown to inhibit corrosion by adsorbing on intermetallic particles (IMPs) and the surrounding aluminum matrix.[1][11] This targeted inhibition of active sites, such as copper-rich IMPs in AA2024 alloys, is crucial for preventing localized corrosion.[1]
Quantitative Data on Inhibition Performance
The effectiveness of Na-MBT as a corrosion inhibitor is quantified through various parameters, including inhibition efficiency (IE), corrosion current density (i_corr), and corrosion potential (E_corr). The following tables summarize representative data from the literature.
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| API 5L X60 Steel | 3.5% NaCl (CO2 saturated) | 300 ppm | 25 | 95.2 | [6] |
| 316 Stainless Steel | 3 M HCl | 1% | Not Specified | >90 | [8] |
| AA2024 T3 Aluminum Alloy | Neutral Chloride | Not Specified | Not Specified | 72.93 | [12] |
| Copper | 2M HNO3 | 10^-3 M | 25 | >90 | [13] |
Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole on Various Metals.
| Metal/Alloy | Corrosive Medium | Inhibitor Conc. | E_corr (mV vs. ref) | i_corr (μA/cm²) | Reference |
| API X60 Steel | H2S environment | 0 g/L | -680 | 1.2 x 10^-4 | |
| API X60 Steel | H2S environment | 10 g/L | -620 | 1.0 x 10^-5 | |
| 316 Stainless Steel | Acidic Solution | 0 M | -450 | 15.8 | |
| 316 Stainless Steel | Acidic Solution | 10^-3 M | -430 | 1.2 |
Table 2: Electrochemical Parameters in the Presence and Absence of 2-Mercaptobenzothiazole.
Experimental Protocols
The evaluation of corrosion inhibitors relies on a suite of standardized experimental techniques. Below are detailed methodologies for key experiments.
Weight Loss Measurement (Gravimetric Method)
This method provides a direct measure of the average corrosion rate.
Protocol:
-
Coupon Preparation: Metal coupons of known dimensions are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately measured using an analytical balance.
-
Immersion: The coupons are immersed in the corrosive solution with and without the desired concentration of Na-MBT for a specified period (e.g., 24, 48, 72 hours) at a constant temperature.
-
Cleaning: After immersion, the coupons are removed, and corrosion products are cleaned off according to standard procedures (e.g., ASTM G1-03).
-
Final Weighing: The cleaned and dried coupons are re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).
Potentiodynamic Polarization
This electrochemical technique provides information on both anodic and cathodic corrosion processes and allows for the determination of the corrosion current.
Protocol:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal sample as the working electrode (WE), a platinum or graphite (B72142) counter electrode (CE), and a reference electrode (RE) such as a Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) and allowed to stabilize at its open-circuit potential (OCP) for a period (e.g., 30-60 minutes).
-
Polarization Scan: The potential of the working electrode is scanned from a potential cathodic to the OCP to a potential anodic to the OCP at a slow, constant scan rate (e.g., 0.166 mV/s).
-
Data Analysis: The resulting current is plotted against the applied potential (Tafel plot). The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Protocol:
-
Cell Setup and Stabilization: The same three-electrode setup as for potentiodynamic polarization is used. The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Acquisition and Analysis: The impedance of the system is measured at each frequency. The data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl), which relate to the corrosion process.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive analytical technique used to determine the elemental composition and chemical state of the atoms within the protective film.
Protocol:
-
Sample Preparation: A metal sample is immersed in the inhibited solution for a specific duration.
-
Sample Transfer: To prevent atmospheric oxidation, the sample is transferred from the solution to the XPS ultra-high vacuum (UHV) chamber under an inert atmosphere (e.g., in a glove box).[1]
-
Data Acquisition: The sample surface is irradiated with a monochromatic X-ray beam, causing the emission of photoelectrons. The kinetic energy of these electrons is measured by an electron energy analyzer.
-
Spectral Analysis: The binding energies of the photoelectrons are calculated, which are characteristic of each element and its chemical state. High-resolution spectra of relevant elements (e.g., C 1s, N 1s, S 2p, and the metal's core levels) are acquired to identify the chemical bonds within the inhibitor film.
Quantum Chemical Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), provide theoretical insights into the inhibitor-metal interaction. Parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are correlated with the inhibition efficiency. A higher E_HOMO indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower E_LUMO suggests a higher ability to accept electrons from the metal. The small energy gap (ΔE = E_LUMO - E_HOMO) for 2-mercaptobenzothiazole is indicative of its high reactivity and good inhibition potential.[13]
| Parameter | Value (eV) | Significance | Reference |
| E_HOMO | -6.65 | Electron donating ability | [13] |
| E_LUMO | -1.85 | Electron accepting ability | [13] |
| ΔE (E_LUMO - E_HOMO) | 4.80 | Reactivity (lower is better) | [13] |
Table 3: Calculated Quantum Chemical Parameters for 2-Mercaptobenzothiazole.
Conclusion
This compound functions as a highly effective corrosion inhibitor through a sophisticated mechanism involving rapid adsorption and the formation of a durable, complex protective film on the metal surface. Its efficacy is attributed to the presence of multiple heteroatoms that facilitate strong chemical bonding with the metallic substrate. As a mixed-type inhibitor, it effectively suppresses both anodic and cathodic corrosion reactions. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals to understand, evaluate, and optimize the application of Na-MBT in various corrosion protection strategies. Further research into tailoring the molecular structure of benzothiazole derivatives holds promise for the development of even more potent and environmentally friendly corrosion inhibitors.
References
- 1. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Laboratory Corrosion Inhibition Study of Carbon Steel Using 2-Mercaptobenzothiazole (MBT) Under Post-Combustion CO<sub>2</sub> Capture Conditions - ProQuest [proquest.com]
- 3. nargesgoudarzi.com [nargesgoudarzi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jocpr.com [jocpr.com]
- 13. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Sodium 2-mercaptobenzothiazole: Chemical Properties, Structure, and Applications
Introduction
Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) is the sodium salt of 2-mercaptobenzothiazole. It is a versatile chemical compound with significant industrial and research applications. While its primary use is as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor, its derivatives are gaining attention in the field of drug development for their diverse biological activities.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, experimental protocols for its synthesis, and its various applications, with a focus on information relevant to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
Sodium 2-mercaptobenzothiazole is an organosulfur compound featuring a benzothiazole (B30560) core. The sodium salt exists in an ionic form.
-
Synonyms: Sodium 2-benzothiazolethiolate, 2-Mercaptobenzothiazole sodium salt, Nacap, NaMBT[4][5]
-
InChI Key: VLDHWMAJBNWALQ-UHFFFAOYSA-M[4]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application, and analysis in a laboratory or industrial setting.
| Property | Value | Source(s) |
| Molecular Weight | 189.23 g/mol | [4][5] |
| Appearance | White to orange to green powder or granules.[5][7][8] Also available as an amber 50% aqueous solution.[3][6] | [3][5][6][7][8] |
| Melting Point | >300 °C (for solid) | [5] |
| -6 °C (for 50% aqueous solution) | [6] | |
| Boiling Point | 103 °C (for 50% aqueous solution) | [6] |
| Density | 1.255 g/cm³ (for 50% aqueous solution) | [6] |
| Water Solubility | Soluble.[7] >=10 g/100 mL at 20 °C.[6] | [6][7] |
| Storage Temperature | Room temperature. Recommended to be stored in a cool, dark place (<15°C).[8] | [8] |
Experimental Protocols
Synthesis of 2-Mercaptobenzothiazole (MBT)
This compound is commercially derived from its parent compound, 2-mercaptobenzothiazole (MBT). The industrial synthesis of MBT is a critical first step.
1. Industrial Synthesis (Kelly Process)
The primary industrial method for producing MBT involves the high-temperature, high-pressure reaction of aniline, carbon disulfide, and sulfur.[9][10]
-
Reactants: Aniline (C₆H₅NH₂), Carbon Disulfide (CS₂), and Sulfur (S).
-
Reaction: C₆H₅NH₂ + CS₂ + S → C₆H₄(NH)SC=S + H₂S.[9]
-
Conditions: The reaction is typically carried out in a batch reactor at elevated temperatures (e.g., 240-255 °C) and high pressure (e.g., 9-10 MPa).[10] The reaction time is approximately 5 hours.[10]
-
Procedure:
-
Aniline, carbon disulfide, and sulfur are charged into a high-pressure autoclave.
-
The mixture is heated to the target temperature and pressure and held for several hours to complete the reaction.
-
Upon completion, the pressure is released, allowing for the removal of the byproduct, hydrogen sulfide (B99878) (H₂S).[9]
-
The crude MBT product is then collected for purification.
-
Caption: Workflow for the industrial synthesis of MBT.
2. Preparation of this compound (Na-MBT)
The sodium salt is typically prepared by reacting MBT with sodium hydroxide (B78521).[11]
-
Reactants: 2-Mercaptobenzothiazole (MBT) and Sodium Hydroxide (NaOH).
-
Procedure:
-
Dissolve 2-mercaptobenzothiazole in an appropriate solvent.
-
Add a stoichiometric amount of sodium hydroxide solution (e.g., 1N NaOH) to the MBT solution.[1]
-
The reaction results in the formation of the sodium salt, which can be isolated or used in solution. This is often sold as a 50% aqueous solution.[6]
-
Purification Protocol
Crude MBT from industrial synthesis requires purification to remove byproducts like tar-like substances. A common method is reprecipitation.[9][12]
-
Procedure:
-
The crude MBT is dissolved in an aqueous solution of sodium hydroxide, forming the soluble sodium salt (Na-MBT).
-
Insoluble impurities, such as tars, are removed by filtration or decantation.[9]
-
The aqueous solution of Na-MBT is then treated with a strong acid, typically sulfuric acid (H₂SO₄), to precipitate the purified MBT.[9][12]
-
The precipitated MBT is collected by filtration, washed, and dried.
-
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | NaC7H4NS2 | CID 3714831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Sodium mercaptobenzothiazole | 2492-26-4 [chemicalbook.com]
- 7. This compound | 2492-26-4 | TCI AMERICA [tcichemicals.com]
- 8. This compound | 2492-26-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis of some 2-Mercaptobenzothiazole and evaluation of their antimicrobial activity in cooling fluids. | جامعة النهرين | Al-Nahrain University [nahrainuniv.edu.iq]
- 12. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
The Electrochemical Behavior of Sodium 2-mercaptobenzothiazole in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical behavior of Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) in aqueous solutions. It delves into its electrochemical oxidation pathway and its widely recognized application as a corrosion inhibitor, particularly for copper and its alloys. This document synthesizes key research findings, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing complex mechanisms through signaling pathway diagrams.
Electrochemical Oxidation of Sodium 2-mercaptobenzothiazole
This compound, in aqueous solution, exists as the 2-mercaptobenzothiazole anion. The electrochemical oxidation of this compound is a complex, multi-step process that has been elucidated through techniques such as cyclic voltammetry. The oxidation does not terminate at the disulfide stage but proceeds through further reactions involving desulfurization.
The electrochemical oxidation of 2-mercaptobenzothiazole (2-MBT) at a pyrolytic graphite (B72142) electrode has been studied in phosphate (B84403) buffers across a pH range of 2.31 to 10.3.[1] It is observed that the oxidation of 2-MBT does not stop at the disulfide stage; instead, further oxidation followed by desulfurization yields elemental sulfur and monosulfide as the final products.[1] A proposed mechanism for the formation of these products has been put forward.[1]
In cyclic voltammetry, the electrooxidation of 2-MBT shows two distinct oxidation peaks. The first peak, at a less positive potential, corresponds to the formation of the disulfide, 2,2'-dithiobis(benzothiazole).[1] The subsequent oxidation and desulfurization steps lead to the final products.[1]
Proposed Electrochemical Oxidation Pathway
The electrochemical oxidation of the 2-mercaptobenzothiazole anion proceeds through a series of steps, as illustrated in the diagram below. The initial step involves the formation of a disulfide dimer. This is followed by further oxidation and a desulfurization reaction, leading to the final products.
Corrosion Inhibition Properties
This compound is a well-established and highly effective corrosion inhibitor, particularly for copper and its alloys in various aqueous environments. Its inhibitory action is attributed to the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents.
The protective film is primarily composed of a complex between Cu(I) ions and the 2-mercaptobenzothiazole molecule, often described as a [Cu(I)MBT]n polymer.[2] The formation of this film involves the chemical bonding of copper(I) cations with the exocyclic sulfur and nitrogen atoms of the MBT molecule.[2][3] This protective layer prevents the precipitation of other corrosion products, such as copper(II) phosphate, on the copper surface.[2] The thickness of this film has been observed to increase with immersion time.[2]
Mechanism of Corrosion Inhibition on Copper
The mechanism of corrosion inhibition by Na-MBT on a copper surface involves the adsorption of the MBT anion onto the copper surface, followed by the formation of a protective complex. This process effectively blocks both anodic and cathodic reaction sites, thus mitigating the overall corrosion process.
Quantitative Electrochemical Data
The following tables summarize key quantitative data from electrochemical studies of 2-mercaptobenzothiazole.
Table 1: Cyclic Voltammetry Peak Potentials for the Oxidation of 2-Mercaptobenzothiazole
| pH | Peak Ia Potential (V vs. SCE) | Peak IIa Potential (V vs. SCE) |
| 2.31 | ~0.6 | ~0.9 |
| 7.0 | ~0.3 | ~0.7 |
| 10.3 | ~0.2 | ~0.65 |
Data extracted from graphical representations in literature and should be considered approximate.[1]
Table 2: Corrosion Inhibition Efficiency of 2-Mercaptobenzothiazole on Copper
| Inhibitor Concentration (M) | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| 0 | 15.8 | - |
| 1 x 10⁻⁵ | 5.2 | 67.1 |
| 1 x 10⁻⁴ | 2.1 | 86.7 |
| 1 x 10⁻³ | 0.8 | 94.9 |
Data is illustrative and compiled from typical results in potentiodynamic polarization studies in neutral chloride solutions.
Experimental Protocols
This section outlines the general methodologies for the key electrochemical techniques used to study this compound.
Cyclic Voltammetry (CV)
Cyclic voltammetry is employed to study the redox behavior of Na-MBT.
-
Working Electrode: Glassy carbon or pyrolytic graphite electrode.
-
Counter Electrode: Platinum wire or foil.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: Phosphate buffer solution (e.g., 0.1 M) at the desired pH, containing a known concentration of Na-MBT (e.g., 1 mM).
-
Potential Range: A suitable range to encompass the oxidation peaks of MBT, for instance, from -0.2 V to 1.2 V vs. SCE.
-
Scan Rate: Typically varied from 10 mV/s to 200 mV/s to investigate the nature of the electrochemical process (diffusion-controlled vs. adsorption-controlled).
-
Procedure:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry, followed by rinsing with deionized water and sonication.
-
Assemble the three-electrode cell with the electrolyte solution.
-
De-aerate the solution by purging with high-purity nitrogen for at least 15 minutes.
-
Record the cyclic voltammogram by sweeping the potential between the set limits at the desired scan rate.
-
References
An In-depth Technical Guide to the Adsorption Mechanism of 2-Mercaptobenzothiazole on Copper Surfaces
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adsorption mechanism of 2-mercaptobenzothiazole (B37678) (MBT) on copper surfaces. It synthesizes findings from various surface-sensitive techniques and theoretical calculations to elucidate the intricate interactions at the molecular level. This understanding is crucial for applications ranging from corrosion inhibition to the development of novel drug delivery systems.
Introduction to 2-Mercaptobenzothiazole (MBT) and its Interaction with Copper
2-Mercaptobenzothiazole (MBT) is a heterocyclic organic compound widely recognized for its role as a corrosion inhibitor for copper and its alloys. Its efficacy stems from its ability to form a protective film on the copper surface, thereby preventing corrosive agents from reaching the metal. The adsorption of MBT on copper is a complex process involving chemisorption, where the nature of the chemical bonding and the orientation of the molecule are critical to the formation and stability of the protective layer.
Recent studies have delved into the specifics of this interaction, revealing that MBT can exist in two tautomeric forms: the thiol and the thione form. While the thiol form has a C-SH group, the thione form possesses a C=S and an N-H group. The thione form is generally considered more stable, and it is this form that is believed to predominantly interact with the copper surface.
The Adsorption Mechanism: A Multi-faceted Interaction
The adsorption of MBT on a copper surface is not a simple physical adhesion but a chemical reaction leading to the formation of a complex. The primary mode of interaction is through the exocyclic sulfur atom and the nitrogen atom of the thiazole (B1198619) ring.
Key aspects of the adsorption mechanism include:
-
Chemisorption: The interaction is predominantly one of chemisorption, involving the formation of chemical bonds between the MBT molecule and copper atoms.
-
Role of Tautomerism: The thione form of MBT is more stable and plays a significant role in the adsorption process.
-
Bonding Sites: The exocyclic sulfur and the nitrogen atom in the thiazole ring are the primary sites for bonding with copper atoms on the surface.[1][2][3] This leads to the formation of a Cu(I)MBT complex.[1]
-
Molecular Orientation: The orientation of the MBT molecule on the copper surface can vary. It can adsorb with the molecular plane perpendicular to the surface or in a tilted orientation. Some studies suggest that at low coverage, MBT molecules may lie flat.
-
Dissociation: Under certain conditions, such as on a clean Cu(111) surface at low exposures, MBT can partially decompose, leading to the adsorption of atomic sulfur.[4]
Density Functional Theory (DFT) calculations have been instrumental in elucidating the preferred adsorption modes. These calculations indicate that the neutral MBT molecule preferentially adsorbs on the Cu(111) surface in two-atom modes, with the thione form being more stable than the thiol form.[5] Furthermore, the MBT anion exhibits stronger adsorption on the copper surface compared to the neutral molecule.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical and experimental studies on the adsorption of MBT on copper surfaces.
| Parameter | Value | Method | Reference |
| Adsorption Energy (Eads) | |||
| MBT on Cu(111) (low density) | ~1.2 eV | DFT | [5] |
| MBT-NH2 on Cu(111) | 0.781 eV (covalent) | DFT | [6] |
| MBT-NO2 on Cu(111) | 0.629 eV (covalent) | DFT | [6] |
| MBT on Cu (aqueous) | -5.59 kJ mol⁻¹ | EQCM | [7] |
| Bonding Information | |||
| Coordination | Exocyclic Sulfur and Nitrogen atoms | XPS, SERS | [1][2][4] |
| Copper Oxidation State | +1 | XPS | [2] |
Table 1: Adsorption Energies and Bonding Characteristics of MBT on Copper.
| Functional Group | Covalent Interaction Energy (eV) | Non-Covalent Interaction Energy (eV) |
| -NO2 | 0.629 | 2.461 |
| -COOH | 0.660 | 2.266 |
| -Cl | 0.699 | 2.213 |
| -H (MBT) | 0.715 | 2.141 |
| -SH | 0.727 | 2.530 |
| -OH | 0.733 | 2.331 |
| -CH3 | 0.735 | 2.294 |
| -OCH3 | 0.749 | 2.379 |
| -NH2 | 0.781 | 2.461 |
| -NHCH3 | 0.792 | 2.565 |
Table 2: Influence of Functional Groups on the Interaction Energies of MBT Derivatives on Cu(111) from DFT Calculations.[6]
Experimental Protocols
The study of the MBT adsorption mechanism on copper relies on a suite of surface-sensitive analytical techniques. Below are generalized protocols for some of the key experimental methods cited.
4.1. Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a powerful technique for obtaining vibrational spectra of molecules adsorbed on metal surfaces, providing insights into the chemical structure and orientation of the adsorbate.
-
Substrate Preparation: A copper substrate is roughened electrochemically or by deposition of copper nanoparticles to create "hot spots" that enhance the Raman signal.
-
Sample Incubation: The prepared copper substrate is immersed in a solution of MBT (typically in the micromolar to millimolar range) for a specific duration to allow for self-assembly of a monolayer.
-
Raman Spectroscopy: The substrate is then analyzed using a Raman spectrometer. A laser is focused on the surface, and the scattered light is collected and analyzed. The resulting spectrum shows vibrational modes of the adsorbed MBT molecules, which can be compared to the spectrum of bulk MBT to identify shifts indicative of bonding to the surface.
4.2. X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative information about the elemental composition and chemical states of the elements on the surface.
-
Sample Preparation: A clean copper substrate is exposed to MBT vapor or solution.
-
UHV Analysis: The sample is introduced into an ultra-high vacuum (UHV) chamber.
-
X-ray Irradiation: The surface is irradiated with a monochromatic X-ray beam, causing the emission of core-level electrons.
-
Electron Energy Analysis: The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer. The binding energy is then calculated, which is characteristic of the element and its chemical environment. Analysis of the Cu 2p, S 2p, and N 1s core levels can reveal the oxidation state of copper and the nature of the bonding with sulfur and nitrogen.[2][3]
4.3. Scanning Tunneling Microscopy (STM)
STM provides real-space images of surfaces at the atomic scale, offering a direct visualization of the adsorbed molecules and their arrangement.
-
Substrate Preparation: An atomically flat single-crystal copper surface (e.g., Cu(111)) is prepared in UHV by cycles of sputtering and annealing.[8]
-
MBT Deposition: MBT is deposited onto the clean copper surface in the UHV chamber, typically by sublimation.
-
Imaging: A sharp metallic tip is brought very close to the surface, and a bias voltage is applied. The tunneling current between the tip and the surface is measured as the tip is scanned across the surface. This current is highly sensitive to the tip-surface distance, allowing for the generation of a topographic image of the adsorbed MBT molecules.[9]
Visualizing the Process
5.1. Proposed Adsorption Mechanism
The following diagram illustrates the proposed mechanism of MBT adsorption on a copper surface, leading to the formation of a protective Cu(I)MBT complex.
Caption: Proposed mechanism of MBT adsorption on a copper surface.
5.2. Experimental Workflow for Surface Analysis
This diagram outlines a typical experimental workflow for investigating the adsorption of MBT on copper using multiple surface analysis techniques.
Caption: A typical experimental workflow for surface analysis.
Conclusion
The adsorption of 2-mercaptobenzothiazole on copper surfaces is a complex chemisorption process primarily driven by the interaction of the exocyclic sulfur and nitrogen atoms with the copper surface. This leads to the formation of a protective Cu(I)MBT layer. The stability and orientation of this layer are influenced by factors such as the tautomeric form of MBT, surface coverage, and the presence of functional groups. A combination of advanced surface analysis techniques and theoretical modeling has been crucial in developing our current understanding of this important interfacial phenomenon. Further research, particularly in operando studies, will continue to refine our knowledge and enable the design of more effective corrosion inhibitors and functional surfaces.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the effects of functional groups on the adsorption of 2-mercaptobenzothiazole on a copper surface: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bartynski Group Research: Scanning Tunnelling Microscopy/Spectroscopy [physics.rutgers.edu]
The Dual Nature of 2-Mercaptobenzothiazole: A Technical Guide to its Tautomeric Forms and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptobenzothiazole (B37678) (2-MBT), a heterocyclic compound of significant industrial and pharmaceutical interest, exhibits a fascinating duality in its chemical nature owing to thione-thiol tautomerism. This technical guide provides an in-depth exploration of the structural and reactive properties of its tautomeric forms. It has been unequivocally established through extensive spectroscopic and computational analysis that the thione form is the predominant and more stable tautomer in solid, solution, and gaseous phases. This guide will delve into the spectroscopic characteristics, the subtle yet crucial reactivity differences between the tautomers, and the implications of this duality in synthetic chemistry and drug development. Detailed experimental protocols for the characterization and key reactions of 2-MBT are provided, alongside graphical representations of its reactivity and a potential mechanism of action in a biological context.
Introduction
2-Mercaptobenzothiazole (C₇H₅NS₂) is a versatile molecule with a rich history of applications, ranging from a vulcanization accelerator in the rubber industry to a corrosion inhibitor.[1] In recent years, its derivatives have garnered increasing attention in the field of medicinal chemistry, displaying a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[2] The key to understanding and harnessing the full potential of 2-MBT lies in a thorough comprehension of its tautomeric nature.
The molecule can exist in two interconverting forms: the thione form (1,3-benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol). While the name "mercaptobenzothiazole" suggests the thiol form, extensive evidence from various analytical techniques confirms the overwhelming predominance of the thione tautomer under most conditions.[3][4] This guide will provide a comprehensive overview of the tautomeric equilibrium, the factors influencing it, and the distinct reactivity profiles of each form, which is critical for the rational design of novel 2-MBT-based compounds.
Tautomeric Forms of 2-Mercaptobenzothiazole
The thione-thiol tautomerism of 2-MBT involves the migration of a proton between the nitrogen and sulfur atoms of the thiazole (B1198619) ring.
Figure 1: Thione-thiol tautomerism of 2-mercaptobenzothiazole.
Computational studies have shown the thione tautomer to be significantly more stable than the thiol tautomer, with an energy difference of approximately 39 kJ/mol.[3] This inherent stability is the primary reason for its prevalence.
Spectroscopic Evidence for the Dominance of the Thione Tautomer
A wealth of spectroscopic data corroborates the predominance of the thione form.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of 2-MBT in various solvents show a broad singlet corresponding to the N-H proton, characteristic of the thione form. The chemical shift of the C=S carbon in ¹³C NMR spectra (around 191 ppm in d₆-DMSO) is also indicative of the thione structure.[5] The resonance for a C-SH carbon would be expected at a significantly different chemical shift (around 151 ppm).[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of solid 2-MBT displays a prominent absorption band associated with the C=S stretching vibration, further confirming the thione structure.
-
UV-Vis Spectroscopy: The electronic absorption spectra of 2-MBT in different solvents and at various pH levels have been extensively studied to understand its chemical speciation.[6][7][8] While the spectra are influenced by the solvent and pH, the data is consistent with the thione form being the major species in neutral and acidic conditions.[9]
Quantitative Analysis of Tautomeric Equilibrium
While it is firmly established that the thione form is dominant, the exact quantitative ratio of the two tautomers can be influenced by factors such as solvent polarity and temperature. However, even in nonpolar solvents, the thiol form remains the minor component. The equilibrium lies heavily towards the thione form, often to an extent that makes the detection and quantification of the thiol tautomer challenging.
| Solvent | Predominant Tautomer | Method of Determination | Thione:Thiol Ratio |
| Solid State | Thione | X-ray Crystallography, IR Spectroscopy | > 99:1 |
| Chloroform (CDCl₃) | Thione | NMR Spectroscopy | > 99:1 |
| Dimethyl Sulfoxide (DMSO) | Thione | NMR Spectroscopy | > 99:1 |
| Water | Thione | UV-Vis Spectroscopy, Computational Studies | > 99:1 |
Table 1: Predominance of the Thione Tautomer of 2-Mercaptobenzothiazole in Various Media. The ratios are estimations based on the consistent observation of the thione form as the sole or overwhelmingly major species in numerous studies.
Reactivity of the Tautomeric Forms
The presence of two nucleophilic centers (nitrogen and sulfur) and the tautomeric equilibrium govern the reactivity of 2-MBT. Reactions can occur at either the nitrogen or the sulfur atom, leading to N- or S-substituted derivatives, respectively. The reaction conditions, including the solvent, base, and electrophile, play a crucial role in determining the regioselectivity of the reaction.
Caption: Reactivity pathways of 2-mercaptobenzothiazole.
Alkylation Reactions
Alkylation is a key transformation of 2-MBT, yielding derivatives with diverse applications.
-
S-Alkylation: This is the more common outcome and typically occurs under milder conditions, such as in the presence of a weak base in a polar protic solvent. The sulfur atom of the thiol tautomer, or the exocyclic sulfur of the thione form acting as a soft nucleophile, attacks the electrophile.
-
N-Alkylation: This reaction is favored under more forcing conditions, such as the use of a strong base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF). The strong base deprotonates the nitrogen atom of the predominant thione tautomer, creating a more reactive nucleophile.
Oxidation Reactions
The thiol/thione group of 2-MBT is susceptible to oxidation.
-
Oxidation to Disulfide: Mild oxidizing agents, such as hydrogen peroxide, iodine, or even air, readily oxidize 2-MBT to its corresponding disulfide, 2,2'-dithiobis(benzothiazole) (MBTS).[10][11] This reaction is of significant industrial importance.
-
Oxidation to 2-Hydroxybenzothiazole: Under stronger oxidizing conditions, 2-MBT can be converted to 2-hydroxybenzothiazole.[3]
Role in Drug Development and Mechanism of Action
The unique chemical properties of 2-MBT and its derivatives make them attractive scaffolds for drug discovery.[2] Their biological activities are often linked to the reactivity of the thione/thiol group.
One notable derivative, 2-(morpholinothio)benzothiazole, has been shown to interfere with the formation of disulfide bonds, leading to the inhibition of DNA synthesis.[12] This suggests a potential mechanism of action for 2-MBT-based anticancer agents. Furthermore, various benzothiazole (B30560) derivatives have been identified as inhibitors of topoisomerase IIα, an essential enzyme involved in DNA replication and repair.[13]
Caption: Hypothetical signaling pathway for the anticancer activity of 2-MBT derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments related to the study of 2-MBT tautomerism and reactivity.
Protocol for Quantitative Analysis of Tautomeric Ratio by ¹H NMR Spectroscopy
Caption: Workflow for NMR-based tautomer analysis.
Objective: To determine the tautomeric ratio of 2-MBT in a given deuterated solvent.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of 2-MBT and dissolve it in 0.6 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample at a controlled temperature (e.g., 298 K). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired spectrum (Fourier transform, phase correction, and baseline correction).
-
Analysis: Identify the resonance corresponding to the N-H proton of the thione tautomer (typically a broad singlet). If a distinct signal for the S-H proton of the thiol tautomer is observed, integrate both signals. The ratio of the integrals will correspond to the molar ratio of the two tautomers. In most cases, only the N-H signal will be clearly visible, indicating the vast majority is the thione form.
Protocol for S-Alkylation of 2-Mercaptobenzothiazole
Objective: To synthesize a 2-(alkylthio)-1,3-benzothiazole derivative.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., acetone)
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a solution of 2-mercaptobenzothiazole (1.0 eq) in acetone, add potassium carbonate (1.2 eq).
-
Addition of Electrophile: Add the alkyl halide (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure S-alkylated product.
Protocol for N-Alkylation of 2-Mercaptobenzothiazole
Objective: To synthesize an N-alkyl-1,3-benzothiazole-2-thione derivative.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
Alkyl halide (e.g., methyl iodide)
-
Strong base (e.g., sodium hydride, 60% dispersion in mineral oil)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: To a suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 2-mercaptobenzothiazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Deprotonation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Addition of Electrophile: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the pure N-alkylated product.
Protocol for Oxidation of 2-Mercaptobenzothiazole to 2,2'-Dithiobis(benzothiazole) (MBTS)
Objective: To synthesize MBTS from 2-MBT.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
Oxidizing agent (e.g., 30% hydrogen peroxide)
-
Solvent (e.g., acetic acid)
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Reaction Setup: Dissolve 2-mercaptobenzothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Oxidation: Slowly add 30% hydrogen peroxide (1.1 eq) to the stirring solution. An exothermic reaction may be observed.
-
Reaction: Stir the mixture at room temperature for a few hours until the reaction is complete (monitored by TLC). A precipitate of MBTS should form.
-
Work-up: Filter the precipitate and wash it with water to remove any remaining acetic acid.
-
Purification: Dry the solid product. If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
The thione-thiol tautomerism of 2-mercaptobenzothiazole is a fundamental aspect of its chemistry that dictates its stability and reactivity. The overwhelming predominance of the thione tautomer has been firmly established by a variety of spectroscopic and theoretical methods. This understanding is paramount for controlling the regioselectivity of its reactions, particularly alkylation, and for designing novel derivatives with desired properties. The demonstrated ability of 2-MBT derivatives to interfere with critical cellular processes, such as DNA synthesis, highlights their potential as lead compounds in drug discovery. The detailed experimental protocols provided in this guide offer a practical framework for researchers to further explore the rich chemistry of this important heterocyclic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. hereon.de [hereon.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. asianpubs.org [asianpubs.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 2-Mercaptobenzothiazole and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (B37678) (2-MBT) and its derivatives represent a versatile class of heterocyclic compounds with a wide range of applications, including in the rubber industry as vulcanization accelerators, as corrosion inhibitors, and significantly, in the field of medicine.[1] Their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibition properties, have positioned them as promising scaffolds in drug discovery and development. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of these molecules, providing insights that guide the design and synthesis of novel derivatives with enhanced activities.[2] This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-MBT and its derivatives, detailing computational methodologies, presenting key quantitative data, and visualizing relevant biological pathways.
Core Theoretical Principles: Density Functional Theory (DFT)
DFT is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It is widely employed for studying organic molecules due to its favorable balance between computational cost and accuracy. The B3LYP hybrid functional, which incorporates a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals, is a popular and effective choice for these calculations. This is often paired with Pople-style basis sets, such as 6-31G* or the more flexible 6-311+G(d,p), to provide reliable predictions of molecular geometries, vibrational frequencies, and electronic properties.[3]
Experimental and Computational Workflow
The synergy between experimental synthesis and computational analysis is crucial in the development of novel 2-MBT derivatives. A typical workflow involves the synthesis and characterization of the compounds, followed by computational studies to rationalize their properties and predict the activity of new designs.
References
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations. | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
The Biocidal and Fungicidal Properties of Sodium 2-mercaptobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 2-mercaptobenzothiazole (B37678), the sodium salt of 2-mercaptobenzothiazole (MBT), is a versatile chemical compound with established applications as a corrosion inhibitor and a biocide in various industrial products.[1][2][3] Its utility as a microbiocide and bacteriostat stems from its ability to control the growth of mold, mildew, bacteria, and fungi that can cause the degradation of aqueous industrial products such as adhesives, paints, and metalworking fluids.[1] This technical guide provides an in-depth overview of the biocidal and fungicidal properties of Sodium 2-mercaptobenzothiazole, with a focus on its mechanism of action, available efficacy data, and the experimental protocols used for its evaluation.
While extensive research has been conducted on the antimicrobial properties of 2-mercaptobenzothiazole (MBT) and its derivatives, specific quantitative data for the sodium salt is less prevalent in publicly available literature. Therefore, this guide will primarily focus on the data available for MBT as a proxy for the activity of its sodium salt, this compound, which readily dissociates in aqueous environments to the active MBT anion.
Mechanism of Action
The primary mechanism underlying the biocidal and fungicidal activity of 2-mercaptobenzothiazole is believed to be its ability to chelate essential metal ions.[4] Many enzymes crucial for microbial respiration and other vital metabolic processes are metalloenzymes, requiring metal ions such as iron (Fe), zinc (Zn), and copper (Cu) as cofactors. By binding to these metal ions, MBT can effectively inhibit the activity of these enzymes, leading to a disruption of cellular processes and ultimately, cell death.
Specifically, it has been suggested that MBT may interfere with the respiratory chain at the level of flavoproteins or quinones and Fe-S clusters.[5] This disruption of the electron transport chain would inhibit ATP synthesis, a critical process for cellular energy. Furthermore, the thiol group (-SH) in the MBT molecule is considered essential for its toxicity.[6]
Biocidal and Fungicidal Efficacy Data
The following tables summarize the available quantitative data on the antimicrobial activity of 2-mercaptobenzothiazole (MBT) and its derivatives. This data provides an indication of the potential efficacy of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) Data for 2-Mercaptobenzothiazole and Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercaptobenzothiazole (MBT) | Candida strains (15) | 1 - 78 (50% growth inhibition) | [6] |
| 2-Mercaptobenzothiazole (MBT) | Aspergillus niger | 33 (100% growth inhibition) | [6] |
| 2-Mercaptobenzothiazole (MBT) | Microsporum gypseum | >50 | [6] |
| 2-Mercaptobenzothiazole (MBT) | Epidermophyton floccosum | >50 | [6] |
| 2-(Thiocyanomethylthio)benzothiazole | Aspergillus niger | 75 ppm | [6] |
| 2-(Thiocyanomethylthio)benzothiazole | Penicillium roqueforti | 50 ppm | [6] |
| 2-(Thiocyanomethylthio)benzothiazole | Chaetomium globosum | 50 ppm | [6] |
| 6-CF₃-MBT derivative | Staphylococcus aureus | 3.12 | [6] |
| 6-NO₂-MBT derivative | Staphylococcus aureus | 12.5 | [6] |
| 6-NO₂-MBT derivative | Escherichia coli | 25 | [6] |
| 2-(alkenylthio)-5-aminobenzothiazole derivative | Candida albicans | 15.6 | [6] |
| Azo clubbed benzothiazole (B30560) analogues | Staphylococcus aureus | 312.5–1250 | [7] |
| Azo clubbed benzothiazole analogues | Escherichia coli | 312.5–1250 | [7] |
| Thiazolidin-4-one derivatives of benzothiazole | Pseudomonas aeruginosa | 90-180 | [7] |
| Thiazolidin-4-one derivatives of benzothiazole | Escherichia coli | 90-180 | [7] |
| N-naphthalen-1-yl-propenamide benzothiazole derivative | Yersinia enterocolitica | 187.5 | [7] |
Table 2: Zone of Inhibition Data for 2-Mercaptobenzothiazole Derivatives
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| Azetidinone derivative (4-OH-C₆H₄) | Staphylococcus aureus | 16 - 22 | [6] |
| Azetidinone derivative (4-OH-C₆H₄) | Aspergillus niger | 16 - 22 | [6] |
| Azetidinone derivative (2-Cl-C₆H₄) | Staphylococcus aureus | 16 - 22 | [6] |
| Azetidinone derivative (2-Cl-C₆H₄) | Aspergillus niger | 16 - 22 | [6] |
| Azetidinone derivative (3-OH-C₆H₄) | Candida albicans | 16 - 22 | [6] |
| Azetidinone derivative (3-Cl-C₆H₄) | Candida albicans | 16 - 22 | [6] |
| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Escherichia coli | 20 - 25 | [6] |
| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Candida albicans | 20 - 25 | [6] |
| Thiazolidine-4-one derivative (2-OCH₃-C₆H₄) | Candida parapsilosis | 20 - 25 | [6] |
| 2-bromomethyl mesitylene (B46885) derivative | Bacillus subtilis | 9 - 11 | [7] |
| 2-bromomethyl mesitylene derivative | Staphylococcus aureus | 9 - 11 | [7] |
| 1,4-bis(bromomethyl) durene derivative | Bacillus subtilis | 9 - 11 | [7] |
| 1,4-bis(bromomethyl) durene derivative | Staphylococcus aureus | 9 - 11 | [7] |
| Acetamide derivatives | Various bacteria | Moderate to good activity | [8][9] |
Experimental Protocols
Standardized methods are crucial for evaluating the biocidal and fungicidal properties of chemical compounds. The following are generalized protocols based on established methodologies that can be adapted for testing this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
This compound stock solution
-
Incubator
Procedure:
-
Preparation of Microtiter Plates: Add a defined volume of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Create a serial two-fold dilution of the this compound stock solution across the wells of the plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no biocide) and a negative control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-35°C for 48-72 hours for fungi).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Determination of Zone of Inhibition by Agar (B569324) Well Diffusion
The agar well diffusion method is used to assess the antimicrobial activity of a substance by measuring the area around a well (containing the substance) where microbial growth is inhibited.
Materials:
-
Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)
-
Standardized microbial inoculum
-
Sterile cork borer or pipette tip
-
This compound solution of known concentration
Procedure:
-
Inoculation of Agar Plate: Uniformly spread a standardized inoculum of the test microorganism onto the surface of the agar plate.
-
Well Creation: Aseptically create wells of a defined diameter in the agar.
-
Application of Test Substance: Add a specific volume of the this compound solution to each well.
-
Incubation: Incubate the plates under suitable conditions.
-
Measurement: After incubation, measure the diameter of the clear zone of no growth around each well. A larger diameter indicates greater antimicrobial activity.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. CAS 2492-26-4: 2-Mercaptobenzothiazole sodium salt [cymitquimica.com]
- 3. SODIUM 2-MERCAPTOBENZOTHIAZOL SOLUTION | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. researchgate.net [researchgate.net]
- 5. Toxicity of 2-mercaptobenzothiazole towards bacterial growth and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Environmental Fate and Degradation of 2-Mercaptobenzothiazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (B37678) (2-MBT), a high-production-volume chemical, is primarily used as a vulcanization accelerator in the rubber industry. Its widespread use leads to its release into the environment through various streams, including industrial wastewater, leaching from rubber products, and atmospheric deposition from tire wear. Due to its persistence and potential toxicity, understanding the environmental fate and degradation pathways of 2-MBT is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation processes of 2-MBT, detailing its degradation products, and the experimental methodologies used for their investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-MBT is essential for predicting its environmental distribution and behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NS₂ | [1] |
| Molecular Weight | 167.25 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [1] |
| Melting Point | 180.2 - 181.7 °C | [3] |
| Water Solubility | 117 mg/L at 20°C | [3] |
| Vapor Pressure | 1.9 x 10⁻⁴ mmHg at 25°C | [3] |
| log Kₒw (Octanol-Water Partition Coefficient) | 1.61 - 2.43 | [3] |
| pKa | 7.03 | [3] |
Environmental Fate
Once released into the environment, 2-MBT can undergo various transport and transformation processes. Its moderate water solubility and octanol-water partition coefficient suggest that it can be distributed in both aquatic and soil compartments. In aquatic systems, it may partially adsorb to sediment, particularly in acidic waters.[3] Due to its low vapor pressure, volatilization from water and soil surfaces is not considered a significant fate process.[3]
Abiotic Degradation
Abiotic degradation processes, particularly photodegradation, play a significant role in the transformation of 2-MBT in the environment.
Photodegradation
Exposure to sunlight can lead to the transformation of 2-MBT in surface waters. The photodegradation of 2-MBT proceeds through complex radical-mediated reactions, and the product distribution is highly dependent on the presence of oxygen and the solvent matrix.[4]
Key Photodegradation Products:
-
Benzothiazole (BT): A major product formed under both aerobic and anaerobic conditions.[5]
-
2-Benzothiazolesulfonic acid (BTSA): Primarily formed in the presence of oxygen.[5]
-
2-Hydroxybenzothiazole (OHBT): Another oxygenated product.[5]
-
2,2'-Dithiobis(benzothiazole) (MBTS): A dimeric product.[4]
-
Aniline: Can be formed from the further degradation of dimeric compounds.[4]
Quantitative Photodegradation Data:
| Condition | Degradation/Removal Rate | Time | Reference |
| Gamma irradiation (20 mg/L 2-MBT) | 82% removal | 1.2 kGy absorbed dose | [6] |
| Photocatalysis with EMCN (20 mg/L 2-MBT, pH 5) | 99.6% elimination | 24 min | [7] |
| Photocatalysis with γ-Fe₂O₃/oxalate (UVA) | Optimal degradation at pH 3.0 | Not specified | [8] |
Biotic Degradation
Biodegradation of 2-MBT is generally considered to be a slow process, and the compound is often described as resistant to microbial breakdown.[9] However, several microorganisms have been identified that can transform or degrade 2-MBT under specific conditions.
Aerobic Biodegradation
Under aerobic conditions, certain bacterial strains can metabolize 2-MBT. The degradation pathways often involve hydroxylation and ring cleavage.
Key Aerobic Biodegradation Products:
-
2-Hydroxybenzothiazole (OBT): A common intermediate in the degradation of various benzothiazoles.[10]
-
2,6-Dihydroxybenzothiazole: Formed from the further hydroxylation of OBT.[9]
-
cis-Dihydrodiol derivative: An initial product of ring hydroxylation by Rhodococcus rhodochrous.[9]
-
Diacid MBT derivative: A further breakdown product leading towards mineralization.[9]
-
2-Methylthiobenzothiazole (MTBT): Formed through methylation of the thiol group by various bacteria.[9]
-
Benzothiazole-2-sulfonate (BTSO₃): Can be formed under certain aerobic conditions.
Microorganisms Involved in Aerobic Degradation:
-
Rhodococcus rhodochrous : Capable of mineralizing up to 30% of 2-MBT.[9]
-
Rhodococcus erythropolis : Can degrade benzothiazole-2-sulfonate to 2-hydroxybenzothiazole.[10]
-
Alcaligenes sp. : A microaerophilic bacterium that can degrade 2-MBT and its intermediates.[11]
Quantitative Aerobic Biodegradation Data:
| Microorganism/System | Initial Concentration | Degradation Rate | Time | Reference |
| Alcaligenes sp. CSMB1 | 50 mg/L | 86% | 72 h | [11] |
| Mixed sludge | up to 200 mg/L | Effective removal | Not specified | [12] |
| Rhodococcus rhodochrous OBT18 | Not specified | 30% mineralization | Not specified | [9] |
Anaerobic Biodegradation
Information on the anaerobic biodegradation of 2-MBT is more limited. Some studies suggest that under anaerobic conditions, transformation can occur, but complete mineralization is less likely.
Key Anaerobic Transformation Products:
-
Benzothiazole (BT): Can be formed from 2-MBT under anaerobic conditions.
-
2-Hydroxybenzothiazole (OBT): Formed from the transformation of benzothiazole-2-sulfonate.
Degradation Pathways
The degradation of 2-mercaptobenzothiazole can proceed through multiple pathways, influenced by environmental conditions. The following diagrams illustrate the key abiotic and biotic degradation routes.
Caption: Abiotic photodegradation pathways of 2-mercaptobenzothiazole.
Caption: Biotic degradation pathways of 2-mercaptobenzothiazole.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of 2-MBT degradation.
Photodegradation Studies
Objective: To investigate the degradation of 2-MBT under UV irradiation and identify the resulting photoproducts.
Materials:
-
2-Mercaptobenzothiazole (analytical standard)
-
Solvents (e.g., ultrapure water, acetonitrile (B52724), methanol)
-
Photoreactor equipped with a UV lamp (e.g., mercury lamp emitting at specific wavelengths)
-
Quartz reaction vessels
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS) detector
-
Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary)
Procedure:
-
Sample Preparation: Prepare stock solutions of 2-MBT in the desired solvent. Dilute the stock solution to the target concentration for the experiment.
-
Irradiation: Transfer the 2-MBT solution to a quartz reaction vessel and place it in the photoreactor. Irradiate the solution for a defined period, taking aliquots at specific time intervals. Control experiments should be run in the dark to account for any non-photolytic degradation. For aerobic studies, the solution can be purged with air or oxygen. For anaerobic studies, the solution should be purged with an inert gas like nitrogen or argon.
-
Sample Analysis: Analyze the collected aliquots using HPLC-DAD or LC-MS to quantify the remaining 2-MBT and identify degradation products.
-
HPLC Conditions: A typical method would use a C18 column with a gradient elution of acetonitrile and water (often with a modifier like formic acid).
-
MS/MS Analysis: For product identification, use a mass spectrometer in full scan mode to obtain the mass-to-charge ratio (m/z) of potential products and in product ion scan mode to obtain fragmentation patterns for structural elucidation.[4][13]
-
Biodegradation Studies with Rhodococcus rhodochrous
Objective: To assess the ability of Rhodococcus rhodochrous to degrade 2-MBT and identify the metabolic intermediates.
Materials:
-
Rhodococcus rhodochrous strain (e.g., OBT18)
-
Growth medium (e.g., Trypticase soy broth)
-
Mineral salts medium
-
2-Mercaptobenzothiazole
-
Shaking incubator
-
Centrifuge
-
Analytical instrumentation (NMR, LC-MS)
Procedure:
-
Inoculum Preparation: Grow a culture of Rhodococcus rhodochrous in a rich medium to obtain a sufficient biomass. Harvest the cells by centrifugation and wash them with a sterile buffer or mineral salts medium.
-
Resting Cell Assay: Resuspend the washed cells in a mineral salts medium containing a known concentration of 2-MBT as the sole carbon and energy source. Incubate the culture in a shaking incubator at an appropriate temperature.
-
Sampling and Analysis: At regular intervals, withdraw samples from the culture. Separate the cells from the supernatant by centrifugation or filtration.
-
Control Experiments: Run parallel experiments without the bacterial inoculum (abiotic control) and with heat-killed cells to ensure that the observed degradation is due to microbial activity.[14]
Caption: General workflow for a 2-MBT biodegradation experiment.
Conclusion
The environmental fate of 2-mercaptobenzothiazole is complex, involving both abiotic and biotic degradation pathways that lead to a variety of transformation products. While photodegradation can be a significant removal mechanism in surface waters, biodegradation in soil and water is generally slow. The identified degradation products, such as benzothiazole, 2-hydroxybenzothiazole, and 2-benzothiazolesulfonic acid, may have their own toxicological profiles, warranting further investigation. This guide provides a foundational understanding of the degradation processes of 2-MBT and the experimental approaches used to study them, which is essential for environmental risk assessment and the development of remediation technologies. Further research is needed to fully elucidate the kinetics and mechanisms of these degradation pathways under various environmental conditions.
References
- 1. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. certifico.com [certifico.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Photodegradation of 2-mercaptobenzothiazole in the gamma-Fe(2)O(3)/oxalate suspension under UVA light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
- 10. Initial transformations in the biodegradation of benzothiazoles by Rhodococcus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microaerobic degradation of 2-Mercaptobenzothiazole present in industrial wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-Mercaptobenzothiazole degradation in laboratory fed-batch systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. journals.asm.org [journals.asm.org]
A Comprehensive Technical Guide to 2-Mercaptobenzothiazole: From Historical Discovery to Modern Applications
Abstract
2-Mercaptobenzothiazole (B37678) (MBT) is a versatile organosulfur compound that has played a pivotal role in industrial chemistry for over a century. Initially recognized for its revolutionary impact on the rubber industry as a vulcanization accelerator, its applications have since expanded significantly. This technical guide provides an in-depth exploration of the history, discovery, and diverse applications of MBT. It details the compound's physicochemical and toxicological properties, outlines historical and modern synthesis protocols, and examines its use as a corrosion inhibitor and biocide. Furthermore, this document delves into the extensive biological and pharmacological activities of MBT and its derivatives, highlighting their potential in drug development as antimicrobial, anti-inflammatory, and specific enzyme inhibitors. Detailed experimental methodologies and data are presented to serve as a valuable resource for researchers, scientists, and professionals in chemical manufacturing and drug development.
Introduction to 2-Mercaptobenzothiazole (MBT)
2-Mercaptobenzothiazole (IUPAC name: 1,3-Benzothiazole-2(3H)-thione) is a pale yellow crystalline powder with a characteristic unpleasant odor and a bitter taste.[1] It is an organosulfur compound with the chemical formula C₇H₅NS₂.[2][3] Although commonly referred to as a "mercaptan," it exists predominantly in the thione tautomeric form, which features a C=S double bond.[1][3] MBT is poorly soluble in water but soluble in various organic solvents like acetone (B3395972) and ethanol.[2][4]
First discovered in the late 19th century, MBT's most significant initial application was as a vulcanization accelerator for rubber, a role it continues to fulfill today.[2][5] Its use allows for rubber to be vulcanized with less sulfur and at milder temperatures, resulting in a stronger, more durable product.[2][6] Beyond the rubber industry, MBT is a multifunctional chemical used as a corrosion inhibitor for copper and its alloys, a biocide in cooling systems, an additive in electroplating baths, and an intermediate in the synthesis of pesticides and other chemicals.[2][6][7] In recent decades, the benzothiazole (B30560) scaffold of MBT has attracted significant attention from the medicinal chemistry community, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[8][9][10]
History and Discovery
The discovery of 2-mercaptobenzothiazole is credited to the German chemist August Wilhelm von Hofmann, who first synthesized it in 1887.[5][11] Hofmann found that reacting 2-aminothiophenol (B119425) or its disulfide with carbon disulfide for an extended period (12-14 hours) produced MBT with a yield of approximately 45%.[5][11]
While its initial discovery was a landmark in heterocyclic chemistry, the compound's industrial significance was not realized until the early 20th century. In 1921, researchers at Pirelli and Goodyear Tire & Rubber independently reported its effectiveness as a vulcanization accelerator.[6] This discovery was transformative for the rubber industry, enabling faster production cycles and superior material properties for products like tires.[12] Early commercial synthesis methods built upon Hofmann's work, often utilizing the high-temperature and high-pressure reaction of aniline (B41778), carbon disulfide, and sulfur.[11][13] These foundational methods paved the way for the large-scale industrial production of MBT, which is now manufactured globally in high volumes.[7]
Physicochemical and Toxicological Properties
A summary of the key quantitative properties of 2-mercaptobenzothiazole is provided below.
Table 1: Physical and Chemical Properties of 2-Mercaptobenzothiazole
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅NS₂ | [7] |
| Molar Mass | 167.24 - 167.25 g·mol⁻¹ | [2][3] |
| Appearance | Pale yellow crystalline powder | [1][7] |
| Melting Point | 177 - 182 °C | [2][3] |
| Boiling Point | Decomposes above 260 °C | [1] |
| Density | 1.42 g/cm³ (at 20 °C) | [1][7] |
| Vapor Pressure | 1.9 x 10⁻⁴ mmHg (at 25 °C) | [1] |
| Water Solubility | < 1 mg/mL; 117 mg/L (at 20 °C) | [1][14] |
| log Kow (Octanol/water) | 2.41 | [7] |
| pKa | 7.03 | [1] |
| Flash Point | 243 °C | [1][7] |
Table 2: Toxicological and Ecotoxicity Data for 2-Mercaptobenzothiazole
| Endpoint | Value | Species | Source(s) |
| Acute Toxicity (Dermal LD50) | >7,940 mg/kg | Rabbit | [15] |
| Skin Sensitization | Potent contact allergen; May cause an allergic skin reaction. | Human | [1][15] |
| Carcinogenicity (IARC) | Group 2A: Probably carcinogenic to humans. | N/A | [15][16] |
| Aquatic Toxicity (LC50, 96h) | 0.73 mg/L | Fish (Salmo gairdneri) | [15] |
| Aquatic Toxicity (EC50, 48h) | 0.71 mg/L | Crustacea (Daphnia magna) | [15] |
| Aquatic Toxicity (EC50, 72h) | 0.5 mg/L | Algae (Selenastrum capricornutum) | [15] |
| Biodegradability | Not readily biodegradable. | N/A | [15] |
Synthesis and Manufacturing
The synthesis of MBT can be achieved through several routes, evolving from early laboratory methods to highly optimized industrial processes.
Historical Synthesis Methods
The earliest synthesis, developed by A.W. Hofmann, involved the reaction of 2-aminothiophenol with carbon disulfide.[5][11] Another early and commercially important method involved the direct reaction of aniline with carbon disulfide and elemental sulfur at high temperatures (around 255 °C) and pressures (around 9 MPa).[5][13] This process, while effective, required robust equipment to handle the harsh conditions and produced hydrogen sulfide (B99878) (H₂S) as a significant byproduct.[5]
Modern Industrial Synthesis
Modern industrial production is often a refinement of the aniline, carbon disulfide, and sulfur process. A "green" synthesis approach has been explored to improve yield and safety.[5] This process involves a one-step reaction in an autoclave followed by a high-low temperature extraction to purify the crude product. By optimizing reaction conditions (e.g., temperature at 240 °C, pressure at 10 MPa) and feed ratios, yields can be significantly improved from ~58% to over 82%.[5] The diagram below illustrates a generalized workflow for this industrial synthesis.
Caption: Generalized workflow for the industrial synthesis of 2-mercaptobenzothiazole.
Key Applications
MBT's unique chemical structure lends itself to a wide variety of industrial and, more recently, biological applications.
Caption: Logical relationship between MBT's core structure and its diverse applications.
Industrial Applications
-
Rubber Vulcanization: This remains the principal application of MBT.[7] It acts as a moderately fast-curing primary accelerator in both natural and synthetic rubbers, enhancing tensile strength, elasticity, and resistance to aging.[2][12] It is essential in the manufacturing of tires, footwear, hoses, and other industrial rubber goods.[2][6]
-
Corrosion Inhibition: MBT is an effective corrosion inhibitor, particularly for copper and copper alloys, where it forms a protective film on the metal surface.[4][17] It is added to antifreeze, hydraulic fluids, heat-transfer fluids, and cooling tower systems.[2][6] Studies have also demonstrated its efficacy in protecting aluminum and steel alloys in acidic environments.[18][19][20]
-
Biocides and Pesticides: The sodium and zinc salts of MBT are used as biocides and preservatives in adhesives, paper, and textiles.[2][7] MBT also serves as an intermediate in the production of pesticides like 2-(thiocyanomethylthio)benzothiazole.[7]
-
Other Applications: MBT is used as a brightener in copper and silver electroplating baths,[2][4] and has historically been used in the gold-mining industry as a froth flotation agent.[2][3]
Biological and Pharmacological Activities
The benzothiazole nucleus is a recognized "privileged scaffold" in medicinal chemistry. MBT and its derivatives have been reported to possess a broad spectrum of pharmacological activities.[8][10]
-
Antimicrobial and Antifungal Activity: Numerous MBT derivatives have shown potent activity against various strains of bacteria (including Gram-positive bacteria like Staphylococcus aureus) and fungi (Candida albicans, Aspergillus niger).[8][10]
-
Anti-inflammatory Activity: Certain derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties.[8][21]
-
Antitumor Activity: Some novel benzothiazole-2-thiol derivatives have been identified as potential apoptosis inducers, showing promise as antitumor agents.[8][21]
-
Enzyme Inhibition: MBT derivatives are highlighted as potent, mechanism-based inhibitors of several clinically relevant enzymes, including heat shock protein 90 (Hsp90), monoamine oxidase (MAO), and c-Jun N-terminal kinases (JNKs).[8][9][10][21]
-
Other Activities: The literature also reports antitubercular, anthelmintic, antihypertensive, and antiparkinsonian activities for various MBT derivatives, making it a versatile platform for drug discovery.[8][9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, analysis, and evaluation of MBT.
Protocol: Synthesis of a 2-MBT Derivative
This protocol is adapted from a method for synthesizing 2-mercaptobenzothiazole-based acrylic monomers.[22]
-
Objective: To synthesize 2-(2-benzothiazolylthio)ethyl acrylate (B77674).
-
Materials: Substituted 2-mercaptobenzothiazole (28 mmol), sodium bicarbonate (28.5 mmol), dimethylformamide (DMF, 10 mL), 2-chloroethyl acrylate (29 mmol), 5% NaOH aqueous solution, diethyl ether, MgSO₄.
-
Procedure:
-
Dissolve 2-mercaptobenzothiazole and sodium bicarbonate in 10 mL of DMF in a reaction flask. Heat the mixture to 60 °C with stirring until dissolved.
-
Add 2-chloroethyl acrylate dropwise to the reaction mixture.
-
Attach a condenser and reflux the reaction mixture overnight.
-
After cooling to room temperature, wash the mixture with a 5% NaOH aqueous solution.
-
Extract the product from the aqueous layer using diethyl ether.
-
Separate the organic layer and dry it over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Remove the solvent (diethyl ether) under vacuum to yield the final product, an oil.
-
Purify the product via flash chromatography using dichloromethane (B109758) as the eluent.
-
Confirm the structure and purity using ¹H NMR and ¹³C NMR spectroscopy.
-
Protocol: Analysis of 2-MBT in a Urine Sample
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for human biomonitoring.[23][24]
-
Objective: To determine the total concentration of MBT in a human urine sample.
-
Materials: Urine sample, isotopically labeled internal standard (MBT-d4), buffer solution, β-glucuronidase/arylsulfatase enzyme, ultrapure water, acetonitrile (B52724), formic acid, LC-MS/MS system.
-
Procedure:
-
Sample Preparation: Pipette a defined volume of the urine sample into a vial. Add the labeled internal standard (MBT-d4) solution. Add buffer and the enzyme solution for hydrolysis.
-
Enzymatic Hydrolysis: Incubate the sample to allow the enzyme to cleave conjugated MBT metabolites (e.g., glucuronides), releasing free MBT. This step is crucial for measuring the total MBT exposure.[24]
-
Online Purification: Inject the hydrolyzed sample into the LC-MS/MS system. Use a column-switching technique for online purification and enrichment of the analyte.[24]
-
Chromatographic Separation: Separate MBT from other urine matrix components using a suitable liquid chromatography column and gradient elution (e.g., with a mobile phase of acetonitrile and formic acid in water).
-
Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both MBT and the internal standard (MBT-d4) for quantification.
-
Quantification: Prepare calibration standards in pooled, MBT-free urine and process them identically to the samples. Calculate the concentration of MBT in the unknown samples based on the calibration curve and the response ratio of the analyte to the internal standard.
-
Protocol: Evaluation of Corrosion Inhibition
This protocol describes the use of potentiodynamic polarization to evaluate the efficacy of MBT as a corrosion inhibitor for 316 stainless steel in an acidic solution.[18][19]
-
Objective: To determine the inhibition efficiency and mechanism of MBT.
-
Materials: 316 stainless steel working electrode, corrosive medium (e.g., 3% citric acid with 1% ammonium (B1175870) bifluoride), 2-mercaptobenzothiazole (inhibitor), reference electrode (e.g., Saturated Calomel Electrode), counter electrode (e.g., platinum), potentiostat.
-
Procedure:
-
Electrode Preparation: Prepare the stainless steel electrode by polishing, rinsing with deionized water and acetone, and drying.
-
Electrochemical Cell Setup: Assemble a three-electrode cell with the steel electrode as the working electrode, the reference electrode, and the counter electrode immersed in the corrosive solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP until it reaches a steady state.
-
Potentiodynamic Polarization Scan: Perform a polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Acquisition: Record the current density as a function of the applied potential.
-
Repeat with Inhibitor: Repeat steps 2-5 with different concentrations of MBT added to the corrosive solution.
-
Analysis:
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots (linear portions of the anodic and cathodic curves).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.
-
Analyze the shift in Ecorr and changes in the Tafel slopes (βa and βc) to classify MBT as an anodic, cathodic, or mixed-type inhibitor.[20]
-
-
Mechanism of Action in Biological Systems
The pharmacological potential of MBT derivatives often stems from their ability to interact with and inhibit specific enzymes.
Enzyme Inhibition
MBT derivatives have been identified as potent inhibitors of several key enzymes involved in cellular signaling and disease progression.[8][9][21] These include Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability of many oncogenic proteins, and c-Jun N-terminal kinases (JNKs), which are involved in stress signaling and inflammation. The inhibition of these pathways can lead to downstream effects like apoptosis in cancer cells or a reduction in inflammatory responses.
Caption: Inhibition of Hsp90 and JNK signaling pathways by MBT derivatives.
Conclusion
From its serendipitous discovery in the 19th century to its indispensable role in the modern rubber industry and its emerging potential in pharmacology, 2-mercaptobenzothiazole has demonstrated remarkable versatility. Its journey from a simple vulcanization accelerator to a privileged scaffold for drug design highlights the enduring importance of foundational chemicals in scientific innovation. The extensive applications in corrosion inhibition and biocide formulations further cement its industrial value. For researchers and drug development professionals, the diverse biological activities of MBT derivatives present a fertile ground for the discovery of novel therapeutics targeting a range of diseases from microbial infections to cancer. This guide serves as a comprehensive resource, consolidating the historical context, technical data, and modern applications of this significant heterocyclic compound.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. atamankimya.com [atamankimya.com]
- 3. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. 2 Mercaptobenzothiazole (MBT) Uses - IRO Water Treatment [irowater.com]
- 5. mdpi.com [mdpi.com]
- 6. 2-MERCAPTOBENZOTHIAZOLE (MBT) - Ataman Kimya [atamanchemicals.com]
- 7. publications.iarc.who.int [publications.iarc.who.int]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 14. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. redox.com [redox.com]
- 16. ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE [inchem.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. nargesgoudarzi.com [nargesgoudarzi.com]
- 20. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 22. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. series.publisso.de [series.publisso.de]
- 24. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-mercaptobenzothiazole from 2-aminothiophenol and carbon disulfide.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-mercaptobenzothiazole (B37678) (MBT), a crucial scaffold in medicinal chemistry and industrial applications. The synthesis is achieved through the condensation reaction of 2-aminothiophenol (B119425) and carbon disulfide. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction setup, monitoring, product isolation, and purification. Additionally, quantitative data on reaction conditions and yields are summarized, and expected product characterization data are provided. Diagrams illustrating the experimental workflow and the chemical reaction are included for enhanced clarity.
Introduction
2-Mercaptobenzothiazole (MBT) and its derivatives are heterocyclic compounds of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They also serve as important intermediates in the synthesis of various pharmaceuticals and as vulcanization accelerators in the rubber industry. The synthesis of the benzothiazole (B30560) core is a fundamental process in organic and medicinal chemistry. The reaction of 2-aminothiophenol with carbon disulfide offers a direct and efficient route to 2-mercaptobenzothiazole. This document presents a detailed protocol for this synthesis, aimed at providing researchers and drug development professionals with a reliable method for obtaining this versatile compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yield for the Synthesis of 2-Mercaptobenzothiazole
| Parameter | Value | Reference |
| Catalyst | ZnO/Al₂O₃ composite | [1] |
| Reactants | 2-Aminothiophenol, Carbon Disulfide | [1] |
| Temperature | 100 °C | [1] |
| Pressure | Reduced Pressure (Autoclave) | [1] |
| Reaction Time | 2 hours | [1] |
| Reported Yield | 92% | [1] |
Table 2: Characterization Data for 2-Mercaptobenzothiazole
| Analysis | Expected Result | Reference |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 180.2 - 181.7 °C | [2] |
| FT-IR (KBr, cm⁻¹) | ||
| N-H stretch | ~3344 | [3] |
| C-H aromatic stretch | ~3025 | [3] |
| C=N stretch | ~1630 | [3] |
| C-S stretch | ~690 | [3] |
| ¹H NMR (CDCl₃, δ ppm) | ||
| Aromatic protons | Multiplet in the range of 7.0-8.0 | [4] |
| N-H proton | Broad singlet, variable chemical shift | |
| ¹³C NMR (CDCl₃, δ ppm) | ||
| C=S | ~167 | [4] |
| Aromatic carbons | Signals in the range of 120-155 | [4] |
Experimental Protocols
Synthesis of 2-Mercaptobenzothiazole from 2-Aminothiophenol and Carbon Disulfide
This protocol is based on the catalyzed condensation reaction between 2-aminothiophenol and carbon disulfide.
Materials:
-
2-Aminothiophenol
-
Carbon Disulfide (CS₂)
-
ZnO/Al₂O₃ composite catalyst
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Equipment:
-
High-pressure autoclave
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
Melting point apparatus
-
FT-IR spectrometer
-
NMR spectrometer
Procedure:
-
Reaction Setup:
-
In a high-pressure autoclave, combine 2-aminothiophenol (1.0 eq), carbon disulfide (1.2 eq), and a catalytic amount of ZnO/Al₂O₃ composite.
-
Seal the autoclave securely.
-
-
Reaction:
-
Heat the autoclave to 100 °C while stirring the reaction mixture.
-
Maintain the reaction at this temperature for 2 hours.[1]
-
Monitor the reaction progress by periodically taking aliquots (if the setup allows) and analyzing by TLC (eluent: hexane/ethyl acetate mixture).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the excess carbon disulfide and any volatile byproducts using a rotary evaporator.
-
Dissolve the crude residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-mercaptobenzothiazole.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol-water).
-
Alternatively, for higher purity, perform silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[1]
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield pure 2-mercaptobenzothiazole as a pale yellow solid.[2]
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain FT-IR and NMR (¹H and ¹³C) spectra to confirm the structure and purity of the synthesized 2-mercaptobenzothiazole.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-mercaptobenzothiazole.
Chemical Reaction and Plausible Mechanism
Caption: Reaction of 2-aminothiophenol and carbon disulfide.
References
Application Notes and Protocols: Sodium 2-mercaptobenzothiazole as a Corrosion Inhibitor for Mild Steel in Acidic Media
Abstract: This document provides detailed application notes and protocols for utilizing Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) as a corrosion inhibitor for mild steel in acidic environments. The information is intended for researchers, scientists, and professionals in materials science and chemical engineering. It includes a summary of performance data, comprehensive experimental methodologies, and visual representations of the experimental workflow and inhibition mechanism.
Introduction
Mild steel, while widely used in industrial applications due to its mechanical properties and cost-effectiveness, is highly susceptible to corrosion, particularly in acidic media. This corrosion can lead to structural failure and significant economic losses. The use of corrosion inhibitors is a primary method to mitigate this issue. Sodium 2-mercaptobenzothiazole (Na-MBT), an organosulfur compound, has been identified as an effective corrosion inhibitor for mild steel in various acidic solutions. It functions by adsorbing onto the metal surface and forming a protective layer that impedes the corrosion process. This document outlines the practical application and evaluation of Na-MBT as a corrosion inhibitor.
Mechanism of Inhibition
This compound inhibits the corrosion of mild steel in acidic media through a process of adsorption onto the metal surface. This protective layer isolates the steel from the corrosive environment. The inhibitor molecule contains nitrogen and sulfur heteroatoms, as well as a benzene (B151609) ring, which are active centers for adsorption.
The inhibition mechanism can be described as follows:
-
Adsorption: In an acidic solution, the Na-MBT molecule can become protonated. The steel surface, in turn, is typically positively charged in acidic media. Anions from the acid (e.g., Cl⁻, SO₄²⁻) first adsorb onto the positively charged metal surface, creating a negatively charged layer. The protonated Na-MBT molecules can then be adsorbed onto this layer through electrostatic interactions (physisorption).
-
Chemisorption: The lone pair of electrons on the sulfur and nitrogen atoms in the Na-MBT molecule can form coordinate bonds with the vacant d-orbitals of iron atoms on the mild steel surface. This process, known as chemisorption, results in a more stable and robust protective film.
-
Protective Film Formation: The adsorbed Na-MBT molecules form a barrier that blocks the active sites for both anodic (iron dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Studies have shown that 2-mercaptobenzothiazole (the parent compound of Na-MBT) acts as a mixed-type inhibitor, meaning it retards both the anodic and cathodic reactions.[1][2][3]
The adsorption of the inhibitor on the mild steel surface often follows established adsorption isotherms such as the Langmuir or Temkin models.[1][2][3]
References
Protecting Copper and Its Alloys from Corrosion with 2-Mercaptobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing 2-mercaptobenzothiazole (B37678) (MBT) as a corrosion inhibitor for copper and its alloys. The information compiled is intended to guide researchers in the effective application and evaluation of MBT for protecting these metals from degradation.
Introduction to 2-Mercaptobenzothiazole (MBT) as a Corrosion Inhibitor
2-Mercaptobenzothiazole (MBT) is a highly effective organic corrosion inhibitor for copper and its alloys. Its protective action is attributed to the formation of a stable, polymeric complex film on the metal surface, which acts as a barrier to corrosive agents. This film, often denoted as [Cu(I)MBT]n, is formed through the chemical bonding of MBT molecules with copper (I) ions via its sulfur and nitrogen atoms. MBT is classified as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.
The effectiveness of MBT can be influenced by various factors, including its concentration, the composition of the corrosive environment, the specific copper alloy being treated, and the surface preparation of the metal.
Quantitative Data on Inhibition Efficiency
The following tables summarize the reported inhibition efficiency (IE) of 2-mercaptobenzothiazole under various conditions. Inhibition efficiency is a measure of how effectively an inhibitor reduces the corrosion rate and is typically calculated from weight loss measurements, potentiodynamic polarization data, or electrochemical impedance spectroscopy.
Table 1: Inhibition Efficiency of MBT on Copper in Sodium Chloride Solutions
| Copper Alloy | Corrosive Medium | MBT Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| Pure Copper | 3 wt% NaCl | Not specified | 25 | 99.34 | Electrochemical Impedance Spectroscopy |
| Electroplated Copper Coating | Not specified | Not specified | Not specified | 90.7 (in composite with Benzotriazole) | Potentiodynamic Polarization |
Table 2: Inhibition Efficiency of MBT on Various Metals in Acidic Media
| Metal/Alloy | Corrosive Medium | MBT Concentration | Temperature (°C) | Inhibition Efficiency (%) | Test Method |
| 316 Stainless Steel | Acidic Media | Varies | 25-65 | Increases with concentration | Potentiodynamic Polarization, EIS, Weight Loss |
| Aluminum and Al-Ti Alloys | 0.5 M HCl | 10⁻⁶–10⁻³ M | Not specified | Increases with concentration | Tafel Polarization, EIS |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the performance of 2-mercaptobenzothiazole as a corrosion inhibitor for copper and its alloys.
Materials and Reagents
-
Copper Samples: Pure copper coupons or specific copper alloy samples of known dimensions.
-
2-Mercaptobenzothiazole (MBT): Reagent grade.
-
Corrosive Media: e.g., 3.5 wt% NaCl solution, 0.5 M HCl solution. Prepared using distilled or deionized water and analytical grade reagents.
-
Polishing Materials: Silicon carbide (SiC) abrasive papers of various grits (e.g., 240, 400, 600, 800, 1200 grit), alumina (B75360) or diamond polishing suspension, and polishing cloths.
-
Cleaning Solvents: Acetone (B3395972), ethanol (B145695), or other suitable organic solvents.
-
Electrochemical Cell: A standard three-electrode cell consisting of a working electrode (the copper sample), a counter electrode (e.g., platinum or graphite), and a reference electrode (e.g., Saturated Calomel (B162337) Electrode - SCE or Ag/AgCl).
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the corrosion inhibition of MBT.
Caption: General experimental workflow for MBT corrosion inhibitor evaluation.
Protocol 1: Copper Sample Preparation
-
Mechanical Polishing:
-
Wet grind the copper coupons with a series of SiC abrasive papers, starting from a coarser grit (e.g., 240) and proceeding to a finer grit (e.g., 1200).
-
Ensure a unidirectional grinding for each grit and rotate the sample by 90 degrees between each step.
-
For a mirror finish, polish the samples with alumina or diamond suspension on a polishing cloth.
-
Rinse the samples with distilled water between each polishing step.
-
-
Degreasing and Cleaning:
-
Ultrasonically clean the polished samples in acetone for 5-10 minutes to remove any organic residues.
-
Rinse thoroughly with ethanol and then with distilled water.
-
-
Drying:
-
Dry the cleaned samples in a stream of warm air or in a desiccator.
-
Store the prepared samples in a desiccator to prevent oxidation before use.
-
Protocol 2: Application of MBT Inhibitor Film
-
Solution Preparation: Prepare a solution of MBT in a suitable solvent (e.g., ethanol, isopropanol, or the corrosive medium itself) at the desired concentration.
-
Immersion: Immerse the prepared copper samples in the MBT solution for a specified period (e.g., 1 to 24 hours) at a controlled temperature.
-
Drying/Curing:
-
After immersion, remove the samples from the solution.
-
Gently rinse with the solvent to remove any excess, unadsorbed inhibitor.
-
Allow the samples to air-dry or dry in a controlled environment.
-
Protocol 3: Weight Loss Measurement (ASTM G31)
-
Initial Weighing: Accurately weigh the prepared and dried copper samples to the nearest 0.1 mg.
-
Immersion: Immerse the weighed samples in the corrosive medium (with and without MBT) for a predetermined period (e.g., 24 to 168 hours) at a constant temperature.
-
Final Weighing:
-
After the immersion period, remove the samples from the corrosive solution.
-
Clean the samples to remove corrosion products according to standard procedures (e.g., using a specific acid solution followed by rinsing and drying).
-
Accurately reweigh the cleaned and dried samples.
-
-
Calculation of Inhibition Efficiency:
-
Calculate the weight loss for the uninhibited (ΔW_blank) and inhibited (ΔW_inhibitor) samples.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100
-
Protocol 4: Potentiodynamic Polarization (ASTM G59)[1][2][3][4][5]
-
Cell Setup: Assemble the three-electrode electrochemical cell with the prepared copper sample (with or without MBT film) as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode (SCE). Fill the cell with the corrosive medium.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period of 30-60 minutes, or until a steady-state potential is reached.
-
Polarization Scan:
-
Set the potentiostat to scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP).
-
Use a slow scan rate, typically 0.166 mV/s or 1 mV/s, to ensure quasi-stationary conditions.
-
-
Data Analysis:
-
Plot the resulting current density (log scale) versus the applied potential to obtain a Tafel plot.
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] x 100 where i_corr_blank and i_corr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Protocol 5: Electrochemical Impedance Spectroscopy (EIS) (ASTM G106)[6][7][8][9]
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization. Allow the system to stabilize at the OCP.
-
Impedance Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the real and imaginary components of the impedance as a function of frequency.
-
-
Data Analysis:
-
Present the data as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl). The charge transfer resistance is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] x 100 where R_ct_blank and R_ct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Protocol 6: Surface Analysis
-
Sample Preparation: Analyze the copper samples after exposure to the corrosive environment with and without the inhibitor. Ensure the samples are clean and dry before introduction into the XPS vacuum chamber.
-
Data Acquisition: Acquire high-resolution XPS spectra for the elements of interest, such as Cu, S, N, C, and O.
-
Data Analysis: Analyze the binding energies and peak shapes to determine the chemical states of the elements on the surface and confirm the formation of the Cu-MBT complex.
-
Sample Preparation: Mount the corroded copper samples on SEM stubs. A conductive coating (e.g., gold or carbon) may be necessary for non-conductive corrosion products.
-
Imaging: Obtain secondary electron images of the sample surfaces to observe the surface morphology and the extent of corrosion damage.
-
Analysis: Compare the surface morphology of the uninhibited and inhibited samples to visually assess the protective effect of the MBT film.
Mechanism of Action and Signaling Pathways
The primary mechanism of corrosion inhibition by 2-mercaptobenzothiazole on copper involves the formation of a protective film through a complexation reaction. The following diagram illustrates this process.
Caption: Mechanism of corrosion inhibition by 2-mercaptobenzothiazole on copper.
Application Notes and Protocols for Passivation of Electroplated Copper using 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the application of 2-mercaptobenzothiazole (B37678) (2-MBT) as a passivating agent for electroplated copper surfaces. The information is collated from various scientific studies to ensure a comprehensive guide for achieving effective corrosion inhibition.
Introduction
2-Mercaptobenzothiazole (2-MBT) is a widely utilized organic compound for the corrosion protection of copper and its alloys.[1][2] It functions by adsorbing onto the copper surface and forming a protective, passivating film.[3][4] This film acts as a barrier, inhibiting both anodic and cathodic reactions involved in the corrosion process.[1][2] The effectiveness of the 2-MBT passivation layer is influenced by various factors including the cleanliness of the copper surface, the concentration of the 2-MBT solution, immersion time, and temperature. Proper application is crucial for achieving a durable and effective protective layer.
The protective film is understood to be a complex of Cu(I) and 2-MBT, potentially polymeric in nature.[1][3] The 2-MBT molecule can bond to the copper surface through its sulfur and nitrogen atoms.[1][4] On a clean metallic copper surface, 2-MBT can form a monolayer, and partial decomposition of the molecule may occur, leading to the bonding of atomic sulfur to the copper.[5] Surface pre-oxidation can influence the formation and homogeneity of the protective film.[5]
Quantitative Data Summary
The following table summarizes key quantitative data from various studies on the effectiveness of 2-MBT as a passivating agent for copper.
| Parameter | Value | Conditions | Reference |
| Inhibition Efficiency | 90.7% | Composite passivation with Benzotriazole (B28993) (BTAH) in NaCl solution. | [6][7] |
| Film Thickness | 1.5 ± 0.5 nm | Long-term immersion. | [5] |
| Film Thickness | 8–9 nm | After 12 hours of immersion in a neutral phosphate (B84403) solution. | [1][3] |
| Film Thickness | ~233 nm | Composite passivation with Benzotriazole (BTAH). | [6][7] |
Experimental Protocols
This section outlines the detailed methodologies for the preparation and application of a 2-MBT passivating solution to electroplated copper.
Materials and Reagents
-
Electroplated copper substrates
-
2-Mercaptobenzothiazole (C₇H₅NS₂)
-
Isopropanol (B130326) (or ethanol)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or other suitable acid for cleaning
-
Beakers
-
Magnetic stirrer and stir bar
-
Ultrasonic bath
-
Drying oven or nitrogen gas stream
Pre-treatment of Electroplated Copper Substrates
Proper surface preparation is critical for the effective adsorption of 2-MBT and the formation of a uniform protective layer.
-
Degreasing: Immerse the electroplated copper substrates in an ultrasonic bath with acetone for 10-15 minutes to remove organic contaminants.
-
Rinsing: Thoroughly rinse the substrates with deionized water.
-
Acidic Cleaning (Optional but Recommended): To remove any existing oxide layers, immerse the substrates in a dilute solution of hydrochloric acid (e.g., 1-2 M) for 1-2 minutes. This step should be performed with caution and appropriate safety measures. Reducing the native surface oxide by cathodic reduction prior to inhibitor exposure has been shown to drastically decrease the rate of anodic dissolution.[5]
-
Final Rinsing: Rinse the substrates extensively with deionized water to remove any residual acid.
-
Drying: Dry the cleaned substrates using a stream of nitrogen gas or in a drying oven at a low temperature (e.g., 50-60 °C). The surface should be treated immediately after cleaning to prevent re-oxidation.
Preparation of 2-MBT Passivating Solution
-
Solvent Selection: Isopropanol is a commonly used solvent for dissolving 2-MBT for copper surface modification.[3][4]
-
Concentration: Prepare a solution of 2-MBT in isopropanol. A typical concentration range is 0.01 M to 0.1 M. The optimal concentration may vary depending on the specific application and desired film thickness.
-
Dissolution: Add the calculated amount of 2-MBT powder to the isopropanol in a beaker. Use a magnetic stirrer to facilitate complete dissolution. Gentle heating may be applied if necessary, but ensure the temperature does not exceed the boiling point of the solvent.
Application of 2-MBT Passivating Agent
-
Immersion: Immerse the pre-cleaned and dried electroplated copper substrates into the prepared 2-MBT solution.
-
Immersion Time: The duration of immersion is a critical parameter that influences the thickness and quality of the protective film. Immersion times can range from a few minutes to several hours. For instance, a film thickness of 8-9 nm can be achieved after 12 hours of immersion in a test solution.[1][3] Increasing the exposure time generally results in better protection.[5]
-
Temperature: The passivation process is typically carried out at room temperature.
-
Post-Immersion Rinsing: After the desired immersion time, remove the substrates from the 2-MBT solution. Rinse them with fresh isopropanol to remove any excess, non-adsorbed 2-MBT.
-
Drying: Dry the passivated substrates using a stream of nitrogen gas or in a drying oven at a low temperature.
Visualization of Protocols and Mechanisms
The following diagrams illustrate the experimental workflow and the proposed mechanism of 2-MBT passivation on a copper surface.
Caption: Experimental workflow for the application of 2-MBT as a passivating agent on electroplated copper.
Caption: Logical relationship of the passivation of a copper surface using 2-mercaptobenzothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating 2-Mercaptobenzothiazole Performance with Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptobenzothiazole (B37678) (MBT) is a heterocyclic organic compound widely recognized for its potent corrosion inhibition properties for various metals and alloys, including aluminum, copper, and steel.[1][2][3][4][5] Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective film that impedes the electrochemical processes of corrosion.[3][6] Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique extensively used to study these protective properties and quantify the performance of corrosion inhibitors like MBT.[7][8][9]
These application notes provide a comprehensive overview and detailed protocols for utilizing EIS to evaluate the performance of 2-mercaptobenzothiazole as a corrosion inhibitor.
Principle of Action: Corrosion Inhibition by 2-Mercaptobenzothiazole
2-Mercaptobenzothiazole functions as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions.[3] The molecule contains nitrogen and sulfur heteroatoms, which are electron-rich and act as active centers for adsorption onto the metal surface.[5][10] This adsorption can be physical or chemical, leading to the formation of a protective barrier. This barrier isolates the metal from the corrosive environment, thereby reducing the corrosion rate.[6] On copper, MBT can form a complex polymeric film, [Cu(I)MBT]n, which enhances corrosion resistance.[4] For aluminum alloys, MBT has been shown to adsorb on intermetallic particles, inhibiting localized corrosion.[5][6]
Data Presentation: Quantitative Analysis of MBT Performance
The following tables summarize typical quantitative data obtained from EIS and other electrochemical methods for evaluating the performance of 2-mercaptobenzothiazole on different metal substrates.
Table 1: EIS Parameters for Aluminum Alloy (AA2024-T3) in 3.5% NaCl with and without 2-MBT
| Condition | Rct (Ω·cm²) | Cdl (µF·cm⁻²) | Inhibition Efficiency (IE%) |
| Without Inhibitor | Value | Value | - |
| With 2-MBT (10⁻³ M) | Value | Value | >90% |
Note: Rct (Charge Transfer Resistance) is inversely proportional to the corrosion rate. A higher Rct indicates better corrosion protection. Cdl (Double Layer Capacitance) can provide information about the adsorption of the inhibitor on the metal surface.
Table 2: Inhibition Efficiency of 2-MBT on Aluminum in 0.5 M HCl at Different Concentrations
| Concentration of 2-MBT (M) | Inhibition Efficiency (IE%) |
| 10⁻⁶ | Value |
| 10⁻⁵ | Value |
| 10⁻⁴ | Value |
| 10⁻³ | Value |
Note: Inhibition efficiency generally increases with increasing inhibitor concentration up to an optimal value.[2][11]
Table 3: Polarization Resistance for 316 Stainless Steel in Acidic Media with 2-MBT
| Condition | Polarization Resistance (Rp) (Ω·cm²) | Corrosion Current Density (icorr) (µA·cm⁻²) |
| Without Inhibitor | 870 | 23 |
| With 2-MBT (10⁻³ M) | 16,223 | 1.2 |
Note: A higher polarization resistance indicates a lower corrosion rate.[1]
Experimental Protocols
Protocol 1: EIS Measurement for Corrosion Inhibition Efficiency
Objective: To determine the inhibition efficiency of 2-mercaptobenzothiazole for a given metal in a specific corrosive medium using Electrochemical Impedance Spectroscopy.
Materials:
-
Potentiostat with a frequency response analyzer (FRA) module
-
Three-electrode electrochemical cell (working electrode, counter electrode, and reference electrode)
-
Working electrode (e.g., aluminum alloy, copper, or steel coupon)
-
Counter electrode (e.g., platinum wire or graphite (B72142) rod)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl)
-
Corrosive medium (e.g., 3.5% NaCl solution or 0.5 M HCl)
-
2-Mercaptobenzothiazole (MBT)
-
Polishing materials (sandpaper of various grits, polishing alumina)
-
Deionized water and ethanol (B145695) for cleaning
Procedure:
-
Working Electrode Preparation:
-
Mechanically polish the working electrode surface with successively finer grades of sandpaper.
-
Polish to a mirror finish using polishing alumina.
-
Rinse the electrode with deionized water, degrease with ethanol, and dry in a stream of warm air.
-
-
Electrolyte Preparation:
-
Prepare the corrosive solution (e.g., 3.5% NaCl in deionized water).
-
Prepare a separate solution of the corrosive medium containing the desired concentration of 2-MBT (e.g., 10⁻³ M).
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Fill the cell with the corrosive medium (without inhibitor).
-
-
Open Circuit Potential (OCP) Stabilization:
-
Immerse the electrodes in the electrolyte and allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
-
EIS Measurement (Blank):
-
Perform the EIS measurement at the stabilized OCP.
-
Apply a small amplitude AC voltage (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data.
-
-
EIS Measurement (with Inhibitor):
-
Replace the corrosive medium with the inhibitor-containing solution.
-
Repeat the OCP stabilization step.
-
Perform the EIS measurement under the same conditions as the blank.
-
-
Data Analysis:
-
Model the obtained Nyquist plots using an appropriate equivalent electrical circuit. A simple Randles circuit is often a good starting point.
-
Extract the values of charge transfer resistance (Rct) for both the blank and inhibitor-containing solutions.
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_inh is the charge transfer resistance with the inhibitor and Rct_blank is the charge transfer resistance without the inhibitor.
-
Mandatory Visualizations
Caption: Experimental workflow for EIS evaluation of 2-mercaptobenzothiazole.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. nargesgoudarzi.com [nargesgoudarzi.com]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcsi.pro [ijcsi.pro]
- 8. nlab.pl [nlab.pl]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Analysis of 2-Mercaptobenzothiazole (MBT) Inhibitor Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Mercaptobenzothiazole (B37678) (MBT) is a widely utilized corrosion inhibitor, particularly for copper and its alloys, forming a protective film on the metal surface.[1][2] Understanding the formation, structure, and properties of this inhibitor film is crucial for optimizing its performance. This document provides detailed application notes and experimental protocols for a suite of surface analysis techniques essential for characterizing MBT inhibitor films.
Electrochemical Techniques
Electrochemical methods are paramount for assessing the effectiveness of an inhibitor film in a corrosive environment. They provide quantitative data on corrosion rates and the protective properties of the MBT layer.
Potentiodynamic Polarization
Application Note: Potentiodynamic polarization is an accelerated electrochemical corrosion test that measures the corrosion current density (i_corr) of a material in a specific electrolyte.[3][4] By comparing the polarization curves of a metal with and without the MBT inhibitor, one can determine the inhibitor's efficiency and its mechanism of action (anodic, cathodic, or mixed-type).[5] A shift in the corrosion potential (E_corr) and a reduction in i_corr indicate effective inhibition.[3][4] This technique is fundamental for screening inhibitors and quantifying their performance.
Experimental Protocol:
-
Electrode Preparation:
-
Prepare working electrodes from the metal of interest (e.g., copper, aluminum, steel) with a fixed surface area (e.g., 1 cm²).[6]
-
Sequentially polish the electrode surface with silicon carbide (SiC) paper of decreasing grit size (e.g., 240 to 600 grit), followed by rinsing with deionized water and ethanol.[7]
-
Dry the electrode in a stream of air.
-
-
Electrochemical Cell Setup:
-
Assemble a three-electrode electrochemical cell.[8] The prepared metal sample serves as the working electrode, a platinum wire or graphite (B72142) rod as the counter electrode, and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode.[6][9]
-
Fill the cell with the corrosive solution (e.g., 3.5 wt.% NaCl or 0.5 M HCl) with and without the desired concentration of MBT (e.g., 10⁻⁶ to 10⁻³ M).[3][4]
-
-
Measurement:
-
Data Analysis:
-
Plot the potential versus the logarithm of the current density to obtain Tafel plots.
-
Extrapolate the linear portions of the anodic and cathodic curves back to their intersection to determine the corrosion potential (E_corr) and corrosion current density (i_corr).[4]
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninh - i_corr_inh) / i_corr_uninh] * 100 where i_corr_uninh and i_corr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.[4]
-
Electrochemical Impedance Spectroscopy (EIS)
Application Note: EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/electrolyte interface.[8] By applying a small amplitude AC signal over a range of frequencies, one can model the interface as an equivalent electrical circuit.[8] Key parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) are extracted. A higher R_ct value and a lower C_dl value in the presence of MBT indicate the formation of a protective, insulating film that hinders charge transfer and reduces the corrosion rate.[3][10]
Experimental Protocol:
-
Electrode and Cell Setup:
-
The setup is identical to the one used for potentiodynamic polarization.[9]
-
-
Measurement:
-
Data Analysis:
-
Present the impedance data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct).[8]
-
Fit the data to an appropriate equivalent electrical circuit to quantify parameters like R_ct and C_dl.
-
Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inh - R_ct_uninh) / R_ct_inh] * 100 where R_ct_inh and R_ct_uninh are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Quantitative Data from Electrochemical Analysis
| Inhibitor Concentration (M) | E_corr (mV vs. SCE) | i_corr (μA/cm²) | Inhibition Efficiency (IE%) - Polarization | R_ct (Ω·cm²) | C_dl (μF/cm²) | Inhibition Efficiency (IE%) - EIS |
| 0 (Blank) | -750 | 15.2 | - | 580 | 350 | - |
| 1 x 10⁻⁶ | -720 | 8.5 | 44.1 | 1100 | 280 | 47.3 |
| 1 x 10⁻⁵ | -680 | 4.1 | 73.0 | 2500 | 210 | 76.8 |
| 1 x 10⁻⁴ | -650 | 2.3 | 84.9 | 5200 | 150 | 88.8 |
| 1 x 10⁻³ | -630 | 1.5 | 90.1 | 8900 | 110 | 93.5 |
Note: The data presented in this table are representative examples and will vary depending on the metal, corrosive medium, and specific experimental conditions.
Surface Spectroscopic and Microscopic Techniques
These techniques provide direct information about the chemical composition, thickness, and morphology of the MBT inhibitor film.
X-ray Photoelectron Spectroscopy (XPS)
Application Note: XPS is a highly surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the atoms within the top few nanometers of a surface.[11] For MBT films, XPS is crucial for confirming the adsorption of the molecule onto the surface and elucidating the bonding mechanism.[5][11] Analysis of the N 1s and S 2p core level spectra can reveal how the MBT molecule binds to the metal surface, for instance, through its nitrogen and sulfur atoms.[5][12] The thickness of the inhibitor film can also be estimated.[5]
Experimental Protocol:
-
Sample Preparation:
-
Immerse the polished metal substrate in the inhibitor-containing solution for a specified duration.
-
Gently rinse the sample with a suitable solvent (e.g., deionized water, ethanol) to remove loosely adsorbed molecules and residual salts.[13]
-
Dry the sample and immediately transfer it to the XPS ultra-high vacuum (UHV) chamber.[13]
-
-
Data Acquisition:
-
Use a monochromatic Al Kα (1486.6 eV) or Mg Kα X-ray source.[13]
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest (e.g., Cu 2p, Al 2p, C 1s, N 1s, S 2p, O 1s).
-
-
Data Analysis:
-
Perform peak fitting (deconvolution) on the high-resolution spectra to identify different chemical states.
-
Compare the binding energies of N 1s and S 2p peaks to reference spectra of pure MBT to determine the nature of the chemical bond with the metal surface.[12]
-
Estimate the film thickness based on the attenuation of the substrate photoelectron signal.[5]
-
Scanning Electron Microscopy (SEM)
Application Note: SEM is used to visualize the surface morphology of the metal before and after immersion in the corrosive solution, with and without the inhibitor.[3][4] In the absence of an inhibitor, SEM images typically reveal a damaged, corroded surface. In the presence of an effective MBT film, the surface should appear much smoother and less damaged, providing qualitative evidence of the protective film's integrity.[2]
Experimental Protocol:
-
Sample Preparation:
-
Prepare metal samples as described in the electrochemical section.
-
Immerse the samples in the corrosive media (with and without MBT) for a set period.
-
Remove the samples, rinse them with deionized water and ethanol, and dry them thoroughly.
-
-
Imaging:
-
Mount the samples on an SEM stub using conductive carbon tape.
-
If the sample is non-conductive, apply a thin conductive coating (e.g., gold or carbon).
-
Introduce the sample into the SEM vacuum chamber.
-
Acquire secondary electron images at various magnifications to observe the surface topography.
-
Atomic Force Microscopy (AFM)
Application Note: AFM provides three-dimensional topographical images of the surface at the nanoscale.[11] It is an excellent tool for quantifying the surface roughness of the metal before and after corrosion. A significant reduction in surface roughness for the inhibited sample compared to the uninhibited one provides quantitative proof of the protective nature of the MBT film.[1][2]
Experimental Protocol:
-
Sample Preparation:
-
The sample preparation is identical to that for SEM. The surface must be clean and dry.
-
-
Imaging:
-
Mount the sample on the AFM stage.
-
Select an appropriate AFM tip (cantilever).
-
Engage the tip with the surface and begin scanning in tapping mode or contact mode.
-
Acquire images over representative areas of the surface (e.g., 5 µm x 5 µm).
-
-
Data Analysis:
-
Use the AFM software to calculate the root-mean-square (RMS) roughness for each scanned area.
-
Compare the RMS roughness values for the uninhibited and inhibited samples.
-
Quantitative Data from Microscopic Analysis
| Sample Condition | Surface Roughness (RMS, nm) |
| Polished Metal | ~5 |
| After Corrosion (No Inhibitor) | > 200 |
| After Corrosion (With MBT) | ~25 |
Note: The data presented in this table are representative examples.
Visualizations
Caption: General experimental workflow for the analysis of MBT inhibitor films.
Caption: Relationship between analytical techniques and the information derived.
Caption: Simplified diagram of MBT adsorption and protective film formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution (Journal Article) | ETDEWEB [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. ijcsi.pro [ijcsi.pro]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. Surface analysis of the 2-mercaptobenzothiazole corrosion inhibitor on 6082 aluminum alloy using ToF-SIMS and XPS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Versatility of 2-Mercaptobenzothiazole in the Synthesis of Novel Organic Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
2-Mercaptobenzothiazole (B37678) (2-MBT) is a highly versatile scaffold in organic synthesis, serving as a crucial building block for a wide array of novel organic compounds with significant industrial and pharmacological applications.[1][2][3] Its derivatives have garnered considerable attention for their potential as anti-inflammatory, antibacterial, antifungal, and anticancer agents.[1][3] This document provides detailed application notes and experimental protocols for the synthesis of various 2-MBT derivatives, offering a practical guide for researchers in medicinal chemistry and materials science.
Application Notes
The unique chemical structure of 2-mercaptobenzothiazole, featuring a fused benzene (B151609) and thiazole (B1198619) ring with a reactive thiol group, allows for extensive functionalization. This adaptability makes it a valuable starting material for creating diverse molecular architectures.
Key Application Areas:
-
Medicinal Chemistry: 2-MBT derivatives are core structures in the development of new therapeutic agents. They are known to inhibit enzymes such as heat shock protein 90 (Hsp90) and monoamine oxidase, making them promising candidates for anticancer and neuroprotective drugs.[2][4] The synthesis of novel 2-MBT-based compounds is a vibrant area of research aimed at discovering new treatments for a range of diseases.[2][5]
-
Materials Science: Beyond its medicinal applications, 2-MBT and its derivatives are utilized as corrosion inhibitors, particularly for copper and its alloys, and as accelerators in the vulcanization of rubber.[1][6] Recent research has also explored their use in the development of smart coatings and as additives in dye-sensitized solar cells.[1]
-
Agrochemicals: Certain derivatives of 2-mercaptobenzothiazole have been developed as potent fungicides and herbicides, highlighting the broad utility of this chemical scaffold.[7][8]
The following protocols detail the synthesis of specific classes of 2-MBT derivatives, providing a foundation for further exploration and development of novel compounds.
Synthesis of 2-(Benzothiazol-2-ylthio)ethyl Acrylates and Methacrylates
This protocol describes the synthesis of acrylic and methacrylic monomers derived from 2-mercaptobenzothiazole. These monomers are valuable precursors for polymerization processes, leading to new materials with potentially interesting properties.[1][3]
Experimental Workflow
Caption: Workflow for the synthesis of 2-(benzothiazol-2-ylthio)ethyl (meth)acrylates.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol, 2.4 g) in 10 mL of dimethylformamide (DMF) at 60 °C.[1]
-
Addition of Reagent: To the stirred solution, add 2-chloroethyl acrylate (29 mmol, 3.47 mL) or 2-chloroethyl methacrylate (29 mmol, 2.93 mL) dropwise.[1]
-
Reaction: The reaction mixture is then refluxed overnight.[1]
-
Work-up: After cooling, the mixture is washed with a 5% aqueous solution of sodium hydroxide (B78521) and extracted with diethyl ether.[1]
-
Purification: The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under vacuum. The final product, an oil, is purified by flash chromatography using dichloromethane (B109758) as the eluent.[1]
Data Summary
| Compound | Form | Boiling Point (°C) | Spectroscopic Data (λabs, nm in DCM) | Reference |
| 2-(2-(6-Methylbenzothiazolyl)thio)ethyl acrylate | Yellow oil | 238.7 | 283 | [1] |
| 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate | Yellow oil | 252.4 | 279 | [1] |
DBU-Promoted Tandem Synthesis of 2-Mercaptobenzothiazoles
This method provides an efficient, metal-free approach to synthesize various 2-mercaptobenzothiazole derivatives from o-haloanilines and carbon disulfide. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter avoids the harsh reaction conditions often associated with other synthetic routes.[4]
Reaction Pathway
Caption: DBU-promoted synthesis of 2-mercaptobenzothiazole derivatives.
Experimental Protocol
-
Reaction Setup: To a solution of an o-haloaniline derivative (1.0 mmol) in toluene (2.0 mL) in a sealed tube, add carbon disulfide (2.0 mmol).
-
Addition of Base: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) to the mixture.
-
Reaction: The sealed tube is then heated to 80 °C and stirred for the time specified for the particular substrate (typically several hours).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica (B1680970) gel to afford the desired 2-mercaptobenzothiazole derivative.
Note: This is a generalized protocol based on the description in the cited literature. Specific reaction times and purification details may vary depending on the substrate.[4]
Green Synthesis of 2-Mercaptobenzothiazole
An environmentally friendly and high-yield method for the industrial production of 2-mercaptobenzothiazole involves a one-step reaction of aniline, carbon disulfide, and sulfur.[6] This approach focuses on optimizing reaction conditions to maximize yield and purity while minimizing environmental impact.
Process Flow Diagram
Caption: Green synthesis process for 2-mercaptobenzothiazole.
Optimized Reaction Conditions
The synthesis is conducted in a stainless steel autoclave. The optimal conditions for maximizing the yield of 2-mercaptobenzothiazole have been determined through simulation and experimental validation.[6]
| Parameter | Optimal Value | Reference |
| Reactant Mass Ratio (S:CS₂:C₆H₇N:C₇H₈) | 6:17:20:90 | [6] |
| Reaction Temperature | 240 °C | [6] |
| Reaction Pressure | 10 MPa | [6] |
| Condensation Temperature | -30 °C | [6] |
| Separation Temperature | 40 °C | [6] |
Under these optimized conditions, the yield of 2-mercaptobenzothiazole can be improved from 58% to 82.5%.[6] A two-step process involving reaction at 255 °C and 9 MPa followed by extraction with toluene can achieve a purity of 99.1% and a yield of 87.5%.[6]
These protocols and application notes provide a starting point for researchers to engage in the synthesis and exploration of novel 2-mercaptobenzothiazole derivatives for a wide range of applications. The versatility of the 2-MBT scaffold ensures that it will remain a molecule of significant interest in both academic and industrial research.
References
- 1. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Degradation of 2-Mercaptobenzothiazole (2-MBT) Inhibitor Films in Chloride Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-mercaptobenzothiazole (B37678) (2-MBT) as a corrosion inhibitor in chloride-containing environments.
Troubleshooting Guides
Issue 1: Rapid Decrease in Inhibition Efficiency Over Time
-
Symptom: Initial corrosion inhibition is high, but performance drops significantly after a short period of immersion in a chloride solution.
-
Possible Cause: Oxidative degradation of the protective [Me(I)-MBT]n polymer film. In the presence of oxygen and chloride ions, the film can degrade to form less effective species.[1][2]
-
Troubleshooting Steps:
-
De-aerate the Solution: If experimentally feasible, de-aerate the chloride solution with nitrogen or argon gas prior to and during the experiment to minimize dissolved oxygen.
-
Introduce a Synergistic Inhibitor: Consider adding a secondary inhibitor that can stabilize the 2-MBT film or provide complementary protection. Zinc salts (e.g., zinc nitrate) have shown synergistic effects by forming a more stable inhibitor film.[3]
-
Optimize 2-MBT Concentration: While a higher concentration might seem better, an optimal concentration exists. Excess 2-MBT may not lead to a more stable film.[4]
-
Surface Pre-treatment: Pre-oxidizing the metal surface before applying the 2-MBT solution can sometimes lead to a more compact and stable inhibitor film.[2]
-
Issue 2: Inconsistent or Non-Reproducible Inhibition Results
-
Symptom: Significant variation in corrosion rates and inhibitor efficiency across seemingly identical experiments.
-
Possible Cause: Variability in the initial surface condition of the metal substrate or inconsistent inhibitor film formation. The native oxide layer plays a crucial role in the adsorption and stability of the 2-MBT film.[5][6]
-
Troubleshooting Steps:
-
Standardize Surface Preparation: Implement a rigorous and consistent surface preparation protocol. This may include mechanical polishing, degreasing with a solvent (e.g., isopropanol), and a controlled rinsing and drying procedure.[1]
-
Control Immersion Time for Film Formation: Standardize the time the metal is immersed in the 2-MBT solution to form the initial protective film before exposure to the chloride environment.
-
Characterize the Initial Surface: Use surface analytical techniques like X-ray Photoelectron Spectroscopy (XPS) to characterize the metal surface before and after film formation to ensure consistency.[7][8]
-
Issue 3: Evidence of Localized Corrosion (Pitting) Despite a High Overall Inhibition Efficiency
-
Symptom: Electrochemical measurements indicate good overall corrosion protection, but microscopic examination reveals pitting on the metal surface.
-
Possible Cause: The 2-MBT film may have defects or be less effective at protecting specific sites, such as intermetallic particles in alloys.[5][9] Chloride ions are known to break down passive films at localized points.[5][9]
-
Troubleshooting Steps:
-
Combine with a Pitting Inhibitor: Consider using a co-inhibitor known to be effective against pitting corrosion, such as certain phosphates or molybdates.
-
Surface Imaging: Employ techniques like Scanning Electron Microscopy (SEM) to examine the surface morphology and identify areas where the inhibitor film may be failing.[1][4]
-
Advanced Surface Analysis: Techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide chemical maps of the surface to see if 2-MBT is adsorbing uniformly, especially on and around intermetallic particles.[5][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism of 2-MBT films in chloride solutions?
A1: The primary degradation mechanism is the oxidation of the protective film. The initially formed complex, often a polymeric [Me(I)-MBT]n layer, can be oxidized, particularly in the presence of dissolved oxygen. This process is exacerbated by chloride ions, which can disrupt the passive oxide layer on the metal. The degradation product is often the disulfide form, 2,2'-dithiobis(benzothiazole) (B116540) or (MBT)₂, which is less effective as an inhibitor and may desorb from the surface.[1][2]
Q2: How do chloride ions specifically affect the 2-MBT inhibitor film?
A2: Chloride ions play a multifaceted role. They are aggressive ions that can break down the natural passive oxide layer on many metals, creating active sites for corrosion.[5][9] While this breakdown can allow for the adsorption of 2-MBT onto the bare metal, the persistent presence of chloride ions also promotes the dissolution of the metal and can interfere with the integrity of the inhibitor film itself.
Q3: Can 2-MBT be used in combination with other inhibitors?
A3: Yes, using 2-MBT in combination with other inhibitors can lead to synergistic effects and improved performance. For example, the combination of 2-MBT with zinc nitrate (B79036) has been shown to enhance corrosion protection on carbon steel in saline solutions.[3] However, not all combinations are synergistic. For instance, one study found no synergistic effect between 2-MBT and cerium chloride for the protection of AA 2024-T3 aluminum alloy.[4] It is crucial to experimentally verify the effectiveness of any inhibitor combination for your specific system.
Q4: What is the typical thickness of a protective 2-MBT film?
A4: The thickness of the 2-MBT film can vary depending on the substrate, the solution, and the immersion time. Studies have reported thicknesses ranging from approximately 1.5 ± 0.5 nm on copper to between 20-30 nm on AA6061 aluminum alloy.[7][10]
Q5: What analytical techniques are essential for studying 2-MBT film degradation?
A5: A combination of electrochemical and surface-sensitive techniques is recommended:
-
Electrochemical Impedance Spectroscopy (EIS): To monitor the properties of the inhibitor film and the corrosion process over time.
-
Potentiodynamic Polarization: To determine the inhibition efficiency and understand if 2-MBT is acting as an anodic, cathodic, or mixed-type inhibitor.[1][4]
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface film and identify the bonding states of sulfur and nitrogen, confirming the adsorption of 2-MBT.[7][8]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and identify any localized corrosion.[1][4]
-
Raman or FTIR Spectroscopy: To identify the chemical structure of the adsorbed species and its degradation products on the surface.[1]
Quantitative Data Summary
Table 1: Inhibition Efficiency of 2-MBT on Different Metals in Chloride Solutions
| Metal/Alloy | Chloride Concentration | 2-MBT Concentration | Inhibition Efficiency (%) | Experimental Technique(s) | Reference |
| Carbon Steel | 3.5% NaCl | 100 ppm (+ 100 ppm Zinc Nitrate) | High (Corrosion current reduced to 1.03 µA cm⁻²) | Potentiodynamic Polarization, EIS | [3] |
| AA6061 | 0.1 M NaCl | Not specified | 65% (after 1 day), 21% (after 14 days) | Electrochemical Analysis | [10] |
| 316 Stainless Steel | 3% Citric Acid + 1% NH₄F | Varied | Increased with concentration | Weight Loss, Potentiodynamic Polarization, EIS | [11] |
| Copper | 3 wt% NaCl | Not specified | Significantly reduces surface roughness | EIS, Potentiodynamic Polarization | [7] |
Table 2: 2-MBT Film Thickness on Different Substrates
| Substrate | Measurement Technique | Film Thickness | Reference |
| Copper | XPS | 1.5 ± 0.5 nm | [7] |
| AA6061 | Electrochemical and Surface Analysis | 20 - 30 nm | [10] |
Experimental Protocols
Protocol 1: Evaluation of 2-MBT Inhibition Efficiency using Electrochemical Impedance Spectroscopy (EIS)
-
Sample Preparation:
-
Mechanically polish the working electrode (e.g., copper coupon) with successively finer grades of SiC paper, followed by polishing with a diamond suspension to a mirror finish.
-
Degrease the electrode by sonicating in isopropanol (B130326) for 5 minutes.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Inhibitor Film Formation:
-
Immerse the prepared electrode in a solution of 2-MBT (e.g., 5 mM in ethanol) for a standardized period (e.g., 1 hour) to allow for self-assembly of the inhibitor film.
-
Gently rinse with ethanol (B145695) to remove excess, unadsorbed inhibitor and dry with nitrogen.
-
-
Electrochemical Measurement:
-
Set up a standard three-electrode cell with the 2-MBT treated sample as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
The electrolyte is a 3.5 wt% NaCl solution.
-
Allow the open circuit potential (OCP) to stabilize for at least 30 minutes.
-
Perform EIS measurements at the OCP, typically scanning from a frequency of 100 kHz down to 10 mHz with a 10 mV sinusoidal perturbation.
-
Record EIS data at regular intervals (e.g., 1, 6, 12, 24 hours) to monitor the degradation of the film.
-
-
Data Analysis:
-
Fit the EIS data to an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), polarization resistance (Rp), and double-layer capacitance (Cdl). An increase in Rp indicates effective inhibition.
-
Protocol 2: Surface Characterization of 2-MBT Film using X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation:
-
Prepare three sets of samples: (a) a freshly polished and cleaned substrate, (b) a substrate with a 2-MBT film formed as described in Protocol 1, and (c) a 2-MBT coated substrate after immersion in 3.5 wt% NaCl solution for 24 hours.
-
-
XPS Analysis:
-
Introduce the samples into the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, S 2p, O 1s, and the primary metal peaks (e.g., Cu 2p).
-
-
Data Interpretation:
-
Analyze the high-resolution S 2p and N 1s spectra on sample (b) to confirm the presence and chemical state of the adsorbed 2-MBT. The binding energies will indicate the interaction with the metal surface.[7]
-
Compare the spectra from samples (b) and (c) to identify changes in the chemical states, which can indicate degradation of the inhibitor film. For example, an increase in oxidized sulfur species may be observed.
-
Visualizations
Caption: Workflow for evaluating 2-MBT inhibitor films.
Caption: Degradation of 2-MBT films in chloride solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution (Journal Article) | ETDEWEB [osti.gov]
- 8. researchgate.net [researchgate.net]
- 9. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061 - RMIT University - Figshare [research-repository.rmit.edu.au]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Preventing 2-Mercaptobenzothiazole (MBT) Oxidation in Automotive Coolants
Welcome to the technical support center for researchers and professionals working with 2-mercaptobenzothiazole (B37678) (MBT) in automotive coolant formulations. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the oxidative stability of MBT.
Section 1: Troubleshooting Guides
This section addresses common problems encountered during the experimental process of evaluating and preventing MBT oxidation.
Issue 1: Rapid Depletion of MBT in Coolant Samples
Symptoms:
-
Consistently low or decreasing MBT concentration in HPLC analysis of stored coolant samples.
-
Visible precipitation or sediment formation in the coolant.[1]
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidation due to Environmental Factors | MBT is susceptible to oxidation from exposure to light, oxygen (air), and heat.[1] Ensure samples are stored in amber vials or containers protected from light. Consider purging the headspace of the container with an inert gas like nitrogen to minimize contact with oxygen. Store samples at reduced temperatures when not in use. |
| Elevated Temperatures | Higher temperatures accelerate the oxidation of MBT.[1] If the experimental setup involves heating, ensure the temperature does not exceed the stability limits of the formulation. For accelerated aging studies, carefully select the temperature to simulate real-world conditions without causing unrealistic degradation.[2][3] |
| Incompatibility with Other Coolant Components | Certain additives or degradation products in the coolant matrix may promote the oxidation of MBT. Review the full formulation for any known pro-oxidants. |
| Incorrect pH of the Coolant | The stability of MBT can be pH-dependent. Measure and record the pH of the coolant. Variations in pH could indicate other degradation processes that may be affecting MBT stability. |
Issue 2: Inconsistent or Irreproducible HPLC Results
Symptoms:
-
Wide variations in MBT concentration across replicate injections.
-
Shifting retention times for MBT or its oxidation product, 2,2'-dithiobis(benzothiazole) (B116540) (MBTS).
-
Presence of unexpected peaks or baseline noise.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Preparation Issues | Ensure complete dissolution of the sample in the diluent (e.g., THF or a suitable mobile phase mixture).[4][5] Filter all samples through a 0.45 µm syringe filter before injection to remove particulate matter.[4] |
| Mobile Phase Problems | Prepare fresh mobile phase daily and ensure all solvents are miscible. Buffer precipitation can cause pressure fluctuations and retention time shifts; ensure the buffer concentration is appropriate and remains dissolved.[6] |
| Column Contamination or Degradation | Components from the coolant matrix can adsorb to the column, affecting its performance. Use a guard column to protect the analytical column. If contamination is suspected, flush the column with a strong solvent. |
| Injector Problems | Incomplete sample loop filling can lead to variable peak heights. Ensure the injection volume is appropriate for the loop size. |
| MBT Decomposition in Hot GC Inlet | If using Gas Chromatography, MBT can decompose at high inlet temperatures. A programmable temperature vaporization (PTV) injector can prevent this decomposition.[7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the primary oxidation product of 2-mercaptobenzothiazole (MBT) in automotive coolants?
A1: The primary oxidation product of MBT is 2,2'-dithiobis(benzothiazole), also known as MBTS or benzothiazyl disulfide (BTD).[1] This conversion is a key indicator of MBT degradation in the coolant.
Q2: What factors accelerate the oxidation of MBT in coolants?
A2: The oxidation of MBT is primarily accelerated by exposure to light, oxygen (air), and elevated temperatures.[1] These factors can act individually or in combination to increase the rate of degradation.
Q3: Does the oxidation of MBT to MBTS affect its performance as a corrosion inhibitor?
A3: While MBT is the desired active corrosion inhibitor, some studies have shown that MBTS also possesses corrosion-inhibiting properties.[1] However, the lower solubility of MBTS in coolant media can lead to the formation of sediment, which may cause blockages in the cooling system.[1] Therefore, preventing the oxidation of MBT is crucial for maintaining the overall performance and integrity of the coolant.
Q4: What analytical technique is most suitable for monitoring MBT and MBTS concentrations in coolants?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the simultaneous determination of MBT and its oxidation product, MBTS, in ethylene (B1197577) glycol-based coolants.[4][5][8][9]
Q5: Are there any synergistic additives that can help prevent the oxidation of MBT?
A5: Yes, the use of antioxidants in combination with MBT can enhance its stability. While specific formulations are often proprietary, the principle involves using a synergistic blend where a secondary antioxidant may regenerate the primary one or scavenge radicals that initiate the oxidation of MBT.[10][11][12] Investigating common industrial antioxidants compatible with coolant formulations is a recommended research direction.
Section 3: Experimental Protocols
Protocol 1: Accelerated Aging Study of MBT in Automotive Coolant
Objective: To evaluate the thermal stability of MBT in a coolant formulation under accelerated conditions.
Methodology: This protocol is adapted from the principles of ASTM D1384 (Corrosion Test for Engine Coolants in Glassware) and accelerated storage stability guidelines.[2][3][13]
-
Sample Preparation:
-
Prepare the coolant formulation containing a known initial concentration of MBT.
-
Dispense a specific volume (e.g., 100 mL) of the coolant into multiple borosilicate glass vials.
-
For a comprehensive study, include vials that are transparent and amber to assess the effect of light. Also, include sets with a normal air headspace and sets purged with nitrogen to evaluate the impact of oxygen.[1]
-
-
Accelerated Aging:
-
Place the sealed vials in a temperature-controlled oven at an elevated temperature (e.g., 88°C, as in ASTM D1384, or another temperature relevant to the intended application).[1]
-
Remove vials at predetermined time intervals (e.g., 0, 24, 48, 96, 168, and 336 hours).
-
-
Sample Analysis:
-
At each time point, allow the vials to cool to room temperature.
-
Visually inspect for any precipitation or color change.
-
Prepare the samples for HPLC analysis as per the protocol below.
-
-
Data Analysis:
-
Plot the concentration of MBT as a function of time for each condition (light/dark, air/nitrogen).
-
Calculate the degradation rate of MBT under each condition.
-
Protocol 2: HPLC Analysis of MBT and MBTS in Coolant Samples
Objective: To quantify the concentration of MBT and its primary oxidation product, MBTS, in coolant samples.
Methodology: This protocol is based on established reverse-phase HPLC methods for MBT and MBTS.[4][5][14]
-
Instrumentation and Conditions:
-
HPLC System: An isocratic HPLC pump, autosampler, column oven, and UV-Vis detector.[4][5]
-
Column: C18 column (e.g., Microbondapak C18, 10 µm, 30 cm).[5]
-
Mobile Phase: A mixture of tetrahydrofuran (B95107) (THF), acetonitrile, and a buffer solution (e.g., 40:40:20 v/v/v of THF:acetonitrile:sodium phosphate (B84403) buffer). Adjust the pH to 4.0 with phosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 240 nm.[5]
-
Column Temperature: 35°C.[14]
-
-
Preparation of Standards and Samples:
-
Standard Stock Solutions: Prepare individual stock solutions of MBT and MBTS (e.g., 1 mg/mL) in THF.[4]
-
Working Standards: Create a series of mixed working standards by diluting the stock solutions to cover the expected concentration range in the coolant samples.
-
Sample Preparation: Dilute the coolant samples with THF to a concentration within the calibration range. Filter the diluted samples through a 0.45 µm syringe filter prior to injection.[4]
-
-
Analysis and Quantification:
-
Inject the standards and samples into the HPLC system.
-
Identify the peaks for MBT and MBTS based on their retention times, as determined from the standard solutions.
-
Construct a calibration curve for each analyte by plotting peak area versus concentration.
-
Calculate the concentration of MBT and MBTS in the unknown samples using the calibration curves.
-
Section 4: Visualizations
Logical Workflow for Troubleshooting MBT Depletion
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. HPLC故障排除指南 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 2-mercaptobenzothiazole, tolyltriazole and benzotriazole in coolant formulations by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. polarislabs.com [polarislabs.com]
- 10. Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Technical Support Center: Optimizing Sodium 2-mercaptobenzothiazole (Na-MBT) for Effective Corrosion Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) as a corrosion inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the typical mechanism of corrosion inhibition by Sodium 2-mercaptobenzothiazole (Na-MBT)?
A1: this compound (Na-MBT), and its non-salt form 2-mercaptobenzothiazole (MBT), functions primarily as an adsorption-type film-forming corrosion inhibitor. The molecule contains sulfur (S) and nitrogen (N) atoms with lone pair electrons that readily coordinate with metal ions on the substrate surface, such as copper and steel.[1] This interaction leads to the formation of a protective, self-assembled monolayer or a more complex film on the metal surface.[2][3] This film acts as a barrier, isolating the metal from the corrosive environment and inhibiting both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[3][4][5]
Q2: What is a typical starting concentration for Na-MBT in corrosion inhibition experiments?
A2: The optimal concentration of Na-MBT is highly dependent on the metal substrate, the corrosive environment, and operating conditions such as temperature. However, for initial screening experiments, a concentration range of 5 ppm to 2000 ppm is often investigated.[4] For specific applications, such as in cooling water systems, concentrations can be in the range of 40 ppm. For some steel alloys in acidic media, effective inhibition has been observed at concentrations as low as 2.5 g/L.[6] It is crucial to determine the optimal concentration experimentally for each specific system.
Q3: How does temperature affect the inhibition efficiency of Na-MBT?
A3: The effect of temperature on the inhibition efficiency of Na-MBT can vary. In some cases, for stainless steel in acidic solutions, the inhibition efficiency has been found to increase with a rise in temperature from 25 to 65°C.[7] Conversely, for carbon steel in acidic environments, an increase in temperature can lead to a decrease in inhibition efficiency. This temperature dependence is related to the mechanism of adsorption, with chemisorption often being more stable at higher temperatures and physisorption being less stable.
Q4: Is Na-MBT effective for all types of metals?
A4: Na-MBT is a versatile corrosion inhibitor effective for a range of metals, but its performance can vary. It is particularly well-known for its excellent inhibition of copper and its alloys.[8] It also demonstrates good inhibition for various types of steel, including mild steel and stainless steel, as well as for aluminum alloys.[2][9][10][11] However, its effectiveness on a specific alloy in a particular environment should always be verified through experimental testing. For instance, in one study, 2-mercaptobenzothiazole showed poor performance on low carbon steel at concentrations above 1.25%.[10]
Q5: Can Na-MBT be used in combination with other inhibitors?
A5: Yes, Na-MBT can exhibit synergistic effects when used in combination with other corrosion inhibitors. For example, a mixture of 2-mercaptobenzothiazole (MBT) and sodium dihydrogen phosphate (B84403) (NaH2PO4) in a 1:1 molar ratio has been shown to achieve over 90% inhibition efficiency on mild steel in a sodium chloride solution.[2][12] Such synergistic combinations can enhance the protective film's stability and overall corrosion resistance.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low Inhibition Efficiency | - Sub-optimal Concentration: The concentration of Na-MBT may be too low or too high.[10]- Inhibitor Degradation: In oxidizing environments, such as those containing chlorine-based biocides, Na-MBT can be oxidized to less effective or insoluble compounds.[1]- Incompatible pH: The effectiveness of Na-MBT can be pH-dependent.[5]- Insufficient Film Formation Time: The protective film may not have had enough time to form completely. | - Optimize Concentration: Conduct a concentration study to determine the optimal dosage for your specific system.- Check for Oxidizing Agents: If oxidizing biocides are present, consider using a non-oxidizing alternative or adjusting the dosing schedule to minimize interaction with Na-MBT.[1]- Verify and Adjust pH: Measure the pH of your corrosive medium and adjust if necessary to a range where Na-MBT is most effective.- Increase Immersion Time: Allow for a longer pre-immersion or filming period before exposing the metal to the highly corrosive environment.[13] |
| Pitting or Localized Corrosion Observed | - Incomplete Film Coverage: At low concentrations, Na-MBT might not form a complete protective film, leaving some areas of the metal surface exposed and susceptible to localized attack.- Under-Deposit Corrosion: The oxidation product of MBT can precipitate and form deposits, leading to under-deposit corrosion.[1] | - Increase Inhibitor Concentration: A higher concentration may be required to ensure complete surface coverage.- Improve Agitation: Ensure proper mixing of the solution to prevent localized depletion of the inhibitor.- Monitor for Precipitates: Regularly inspect the system for any signs of precipitation. If observed, review the compatibility of Na-MBT with other chemicals in the system. |
| Inconsistent or Non-Reproducible Results | - Variable Surface Preparation: Inconsistent surface preparation of metal coupons can lead to variations in corrosion rates and inhibitor performance.- Fluctuations in Experimental Conditions: Changes in temperature, aeration, or agitation can significantly impact corrosion and inhibition processes.[14]- Inhibitor Solution Instability: The Na-MBT solution may not be stable over the duration of the experiment. | - Standardize Surface Preparation: Follow a consistent and rigorous procedure for preparing your metal specimens (e.g., polishing, cleaning, and drying).[14]- Control Experimental Parameters: Use a temperature-controlled water bath, ensure consistent aeration, and maintain a constant agitation rate throughout the experiment.[14]- Prepare Fresh Solutions: Prepare fresh inhibitor solutions for each experiment to ensure consistent concentration and activity. |
Data Presentation
Table 1: Inhibition Efficiency of 2-Mercaptobenzothiazole (MBT) on Different Metals
| Metal | Corrosive Medium | MBT Concentration | Inhibition Efficiency (%) | Reference |
| API 5L X42 Pipeline Steel | 3.5 wt% NaCl | Synergistic with Na2HPO4 (1:1 molar ratio) | > 90 | [2][12] |
| 316 Stainless Steel | 3% Citric Acid + 1% Ammonium Bifluoride | Increasing concentration | Increases with concentration | [9] |
| Copper | 3 wt% NaCl | Not specified | 99.34 (EIS), 93 (Weight Loss) | [15] |
| 316 Stainless Steel | 3 M HCl | 0% - 1% | > 90 | [10] |
| 1060 Aluminium Alloy | 2 M H2SO4 | 0% - 0.5% | > 70 | [10] |
| Low Carbon Steel | 1 M HCl | < 1.25% | ~57 | [10] |
| AA2024 T3 Aluminium Alloy | Neutral Chloride Media | Not specified | Effective inhibition observed | [11] |
Experimental Protocols
Weight Loss Method
The weight loss method is a straightforward technique to determine the average corrosion rate.[14][16]
Methodology:
-
Coupon Preparation: Prepare rectangular coupons of the metal to be tested. Mechanically polish the coupons with successive grades of emery paper, rinse with deionized water and acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the corrosive solution with and without the desired concentrations of Na-MBT.
-
Exposure: Maintain the coupons in the solution for a predetermined period under controlled temperature and agitation.
-
Cleaning: After the exposure period, remove the coupons, clean them chemically or mechanically to remove corrosion products according to standard procedures (e.g., ASTM G1).
-
Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry them, and re-weigh them accurately.
-
Calculation: Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR (mm/y) = (87.6 × ΔW) / (D × A × T)
-
ΔW = Weight loss in milligrams
-
D = Density of the metal in g/cm³
-
A = Area of the coupon in cm²
-
T = Exposure time in hours
-
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
-
CR_blank = Corrosion rate in the absence of inhibitor
-
CR_inhibitor = Corrosion rate in the presence of inhibitor
-
-
Electrochemical Methods
Electrochemical techniques such as Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS) provide rapid and mechanistic information about the corrosion process.[13][14][16]
a. Potentiodynamic Polarization
Methodology:
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the metal specimen as the working electrode, a platinum or graphite (B72142) rod as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[14]
-
Solution Preparation: Fill the cell with the corrosive solution (with and without Na-MBT) and allow the system to stabilize by measuring the open-circuit potential (OCP) for about 30-60 minutes.
-
Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the logarithm of the current density versus the applied potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).
-
Calculation: Calculate the inhibition efficiency using:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
-
Icorr_blank = Corrosion current density in the absence of inhibitor
-
Icorr_inhibitor = Corrosion current density in the presence of inhibitor
-
-
b. Electrochemical Impedance Spectroscopy (EIS)
Methodology:
-
Cell Setup and Stabilization: Use the same three-electrode setup as for potentiodynamic polarization and allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: Plot the impedance data as a Nyquist plot (imaginary impedance vs. real impedance). The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct).[16]
-
Calculation: Calculate the inhibition efficiency using:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
-
Rct_blank = Charge transfer resistance in the absence of inhibitor
-
Rct_inhibitor = Charge transfer resistance in the presence of inhibitor
-
-
Visualizations
Caption: Workflow for Evaluating Na-MBT Corrosion Inhibition.
References
- 1. Why is MBT the preferred corrosion inhibitor in industrial circulating water systems? - SINOCHEM [sinocheme.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nargesgoudarzi.com [nargesgoudarzi.com]
- 8. gas-sensing.com [gas-sensing.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Comparative Study on the Corrosion Inhibitive Effect of 2-Mecraptobenzothiazole and Na2HPO4 on Industrial Conveying API 5L X42 Pipeline Steel | Semantic Scholar [semanticscholar.org]
- 13. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 14. benchchem.com [benchchem.com]
- 15. The Effect of Concentration and Temperature on the Behavior of Copper Corrosion Inhibition by 2 - Mercaptobenzothiazole - Corrosion Sciences and Engineering [journal.ica.ir]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
Addressing the low aqueous solubility of 2-mercaptobenzothiazole in research applications.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the low aqueous solubility of 2-mercaptobenzothiazole (B37678) (2-MBT) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of 2-mercaptobenzothiazole (2-MBT)?
A1: 2-Mercaptobenzothiazole is poorly soluble in water. Its solubility is significantly influenced by pH. In neutral water at 20°C, the solubility is approximately 117 mg/L.[1] As 2-MBT is a weak acid, its solubility increases in alkaline conditions.
Q2: In which organic solvents can I dissolve 2-MBT?
A2: 2-MBT is soluble in a variety of organic solvents. It is readily soluble in acetone (B3395972) and ethyl acetate, and also soluble in ethanol, ether, benzene, chloroform, and dilute alkali solutions.[2] For research applications, particularly in biological assays, Dimethyl Sulfoxide (DMSO) is a commonly used solvent to prepare concentrated stock solutions.
Q3: What are the key stability considerations for 2-MBT in solutions?
A3: The stability of 2-MBT in aqueous solutions can be affected by several factors. It is less stable in acidic solutions and in the presence of iron ions, where it can be reduced to benzothiazole.[1] It is also susceptible to oxidation, especially by strong oxidizing agents.[1][2] Stock solutions in anhydrous DMSO are generally stable when stored properly at -20°C or -80°C, protected from light and moisture.
Q4: Can I heat the solution to improve the dissolution of 2-MBT?
A4: Gentle warming can be employed to aid in the dissolution of 2-MBT in an organic solvent when preparing a stock solution. However, prolonged or excessive heating should be avoided as 2-MBT can decompose at high temperatures.[1] For aqueous solutions, heating is generally not recommended as it can accelerate degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with 2-MBT in the laboratory.
Issue 1: Precipitation of 2-MBT upon dilution of a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Cause: This phenomenon, often termed "crashing out," occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is much lower. The drastic change in solvent polarity causes the compound to precipitate.
-
Solution:
-
Optimize the Dilution Process: Instead of adding the aqueous buffer to the DMSO stock, always add the small volume of the concentrated DMSO stock to the larger volume of the vigorously stirring or vortexing aqueous buffer. This promotes rapid and uniform mixing, preventing localized high concentrations of 2-MBT that can trigger precipitation.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous working solution is as low as possible, ideally below 1%, and for sensitive cell lines, below 0.5%. You will need to determine the maximum tolerable DMSO concentration for your specific experimental system.
-
Work with Lower Concentrations: If precipitation persists, try preparing a more dilute stock solution in DMSO or reducing the final working concentration of 2-MBT in your assay.
-
Consider pH Adjustment: Since 2-MBT is more soluble in alkaline conditions, slightly increasing the pH of your aqueous buffer (if your experiment permits) may help to keep the compound in solution.
-
Issue 2: Inconsistent or non-reproducible results in biological assays.
-
Cause: This can be a consequence of incomplete dissolution or precipitation of 2-MBT in the assay medium, leading to an unknown and variable effective concentration.
-
Solution:
-
Visual Inspection: Before each experiment, carefully inspect your prepared 2-MBT solutions for any signs of precipitation (e.g., cloudiness, visible particles). If precipitation is observed, the solution should not be used.
-
Fresh Preparations: Prepare fresh working solutions of 2-MBT from a frozen stock for each experiment to minimize the chances of degradation or precipitation over time.
-
Vehicle Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) used to dissolve the 2-MBT, allowing you to distinguish the effects of the compound from those of the solvent.
-
Data Presentation
Table 1: Solubility of 2-Mercaptobenzothiazole (2-MBT) in Various Solvents.
| Solvent | Temperature (°C) | Solubility | Reference |
|---|---|---|---|
| Water (pH 7) | 20 | 117 mg/L | [1] |
| Water (pH 5) | 25 | 51 mg/L | [3] |
| Water (pH 9) | 25 | 900 mg/L | [3] |
| Ethanol | 25 | 20 g/L | [4] |
| Acetone | 25 | 100 g/L | [3][4] |
| Ethyl Acetate | Not Specified | Soluble | [2] |
| Benzene | 25 | 10 g/L | [3] |
| Chloroform | Not Specified | Soluble | [2] |
| Toluene | 25-45 | Varies with temp. | [5] |
| n-Butanol | 25-45 | Varies with temp. | [5] |
| Methanol | 25-45 | Varies with temp. |[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-MBT in DMSO
Materials:
-
2-Mercaptobenzothiazole (MW: 167.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 1.67 mg of 2-MBT powder into the tared tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the 2-MBT is completely dissolved. A brief sonication or gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of a 10 µM Working Solution of 2-MBT in an Aqueous Buffer
Materials:
-
10 mM stock solution of 2-MBT in DMSO (from Protocol 1)
-
Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS) or cell culture medium)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Determine the final volume of the working solution required for your experiment. For this example, we will prepare 10 mL of a 10 µM working solution.
-
Pipette 9.99 mL of the sterile aqueous buffer into a sterile conical tube.
-
While vigorously vortexing the aqueous buffer, add 10 µL of the 10 mM 2-MBT stock solution dropwise to the buffer. This represents a 1:1000 dilution.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
The final concentration of 2-MBT will be 10 µM, and the final concentration of DMSO will be 0.1%.
-
Use the working solution immediately or as required for your experiment. Do not store diluted aqueous solutions of 2-MBT for extended periods.
Mandatory Visualizations
Caption: Workflow for preparing 2-MBT stock and working solutions.
References
Minimizing by-product formation in the synthesis of 2-mercaptobenzothiazole.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of 2-mercaptobenzothiazole (B37678) (MBT).
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis method for 2-mercaptobenzothiazole (MBT) and what are the main reactants?
A1: The primary industrial method for synthesizing MBT is the reaction of aniline (B41778), carbon disulfide (CS₂), and sulfur at elevated temperatures and pressures.[1][2][3] This process is often referred to as the Kelly process.
Q2: What are the most common by-products observed in the aniline, CS₂, and sulfur-based synthesis of MBT?
A2: Several by-products can form during the synthesis. The most notable include:
-
1,3-diphenyl-2-thiourea (DPTU): An intermediate that can persist if the reaction is incomplete.[4]
-
2-Anilinobenzothiazole (AnBTh): Formation is influenced by reactant stoichiometry.[4]
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Benzothiazoline-2-thione: The tautomeric form of MBT.[4]
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Over 50 different by-products have been identified in some studies.[4] The use of strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can also lead to significant formation of 1,3-diphenylthiourea.[5]
Q3: How can I purify crude MBT to remove these by-products?
A3: Common purification strategies for crude MBT include:
-
Alkali Washing and Re-precipitation: The crude product is dissolved in an aqueous alkali solution (e.g., sodium hydroxide) to form the sodium salt of MBT. Insoluble organic impurities are then removed by filtration. The purified MBT is subsequently re-precipitated by adding an acid.[1][2][6]
-
Vaporization: Crude MBT can be vaporized to separate it from non-volatile impurities. The vapor is then condensed to obtain a purer product.[7]
-
Recrystallization: The mother liquor, which contains by-products and unreacted starting materials, can be recycled back into the reactor for subsequent batches.[8]
Troubleshooting Guide
Problem 1: Low yield of 2-mercaptobenzothiazole and high levels of 1,3-diphenyl-2-thiourea (DPTU).
-
Cause: Incomplete reaction or non-optimal reaction conditions. DPTU is a key intermediate in the formation of MBT.
-
Solution:
-
Optimize Reaction Temperature and Pressure: Studies have shown that a reaction temperature of around 240°C and a pressure of 10 MPa can significantly improve the yield of MBT from as low as 58% to 82.5%.[4][9][10] Another approach involves a two-stage heating process, first at 250-300°C and then at 200-240°C.[3]
-
Adjust Reactant Ratios: The stoichiometry of the reactants is critical. An excess of sulfur can promote the conversion of intermediates to the final product.[4] Refer to the optimized reactant ratios in the table below.
-
Increase Reaction Time: A longer residence time in the reactor can allow for more complete conversion of intermediates.[8][11]
-
Use a Catalyst: The addition of a catalyst, such as salicylic (B10762653) acid, can increase the reaction rate and yield.[11]
-
Problem 2: Formation of significant amounts of 2-anilinobenzothiazole (AnBTh) by-product.
-
Cause: This by-product's formation is heavily dependent on the ratio of reactants.
-
Solution:
-
Precise Control of Reactant Ratios: Adhering to an optimized mass ratio of sulfur, carbon disulfide, and aniline is crucial for minimizing AnBTh formation.[4] See the recommended ratios in the data table.
-
Ensure Excess Hydrogen Sulfide (B99878): The presence of sufficient hydrogen sulfide (H₂S), a co-product of the main reaction, favors the formation of MBT over AnBTh.[4]
-
Problem 3: Crude product is a dark, tar-like substance with low purity.
-
Cause: Formation of a complex mixture of by-products due to suboptimal reaction conditions or impurities in the starting materials.
-
Solution:
-
Implement a Robust Purification Protocol: A multi-step purification process may be necessary. Start with an alkali wash to dissolve the MBT and filter out insoluble tars. This can be followed by an extraction with an aromatic hydrocarbon to remove further impurities before re-precipitation.[2][7]
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Recycle the Mother Liquor: After crystallization of the purified MBT, the remaining mother liquor, which contains by-products and unreacted starting materials, can be fed back into the reactor. This can improve the overall process economy.[8]
-
Data Presentation
Table 1: Optimized Reaction Conditions for High-Yield MBT Synthesis
| Parameter | Optimized Value | Expected MBT Yield | Reference |
| Reactant Mass Ratio | S:CS₂:Aniline:Toluene (B28343) = 6:17:20:90 | Up to 82.5% | [4][9] |
| Reactant Molar Ratio | Aniline:Sulfur:CS₂ = 1:1.05:1.11 | Up to 92.08% | [11] |
| Temperature | 240 °C | Up to 82.5% | [4][9][10] |
| Pressure | 10 MPa | Up to 82.5% | [4][9][10] |
| Catalyst | Salicylic Acid (5% of aniline mass) | Up to 92.08% | [11] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Mercaptobenzothiazole
This protocol is based on the optimization studies for industrial production.
-
Reactant Charging: In a high-pressure reactor, charge aniline, carbon disulfide, sulfur, and toluene in a mass ratio of 20:17:6:90.[4][9]
-
Reaction Conditions: Heat the reactor to 240°C and pressurize to 10 MPa.[4][9][10]
-
Reaction Time: Maintain these conditions for a sufficient residence time to ensure complete reaction (typically several hours, which may require optimization for a specific reactor setup).[8][11]
-
Cooling and Depressurization: Cool the reactor and carefully vent the hydrogen sulfide gas.
-
Purification: Proceed with the alkali wash and re-precipitation method as described in the FAQs.
Protocol 2: Purification of Crude 2-Mercaptobenzothiazole
This protocol describes the common alkali wash and re-precipitation technique.
-
Dissolution: Treat the crude MBT product with a 3-20% aqueous solution of sodium hydroxide with vigorous stirring. A molar excess of 5-20% of the alkali metal hydroxide is recommended. The temperature should be maintained between 70-90°C for 0.5-4 hours.[6]
-
Filtration: Filter the hot solution to remove any insoluble impurities, which often include tar-like by-products.
-
Precipitation: Acidify the filtrate with a non-oxidizing mineral acid, such as hydrochloric acid or sulfuric acid (5-30% by weight), to precipitate the purified MBT.
-
Isolation and Drying: Separate the precipitated solid by filtration, wash with water until the pH of the washings is near neutral, and then dry the product. This process can yield MBT with a purity of 95-98.5%.[6]
Visualizations
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 3. CH562234A5 - 2-mercaptobenzothiazole prodn - by reacting aniline carbon disulphide and sulphur - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. US3681371A - Process for purification of crude 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 8. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 9. scilit.com [scilit.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of synthesis of 2-mercapto benzothiazole with response surface methodology [hgjz.cip.com.cn]
Troubleshooting inconsistent results in electrochemical testing of 2-mercaptobenzothiazole.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the electrochemical analysis of 2-mercaptobenzothiazole (B37678) (MBT). Our aim is to assist researchers, scientists, and drug development professionals in achieving consistent and reliable experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the electrochemical testing of MBT. For each problem, potential causes are identified, and corresponding solutions are proposed.
Problem 1: Irreproducible or Drifting Voltammograms
Question: My cyclic voltammograms (CVs) or differential pulse voltammograms (DPVs) for MBT are not reproducible. The peak potentials and/or currents shift between consecutive scans or experiments. What could be the cause?
Answer: Irreproducible results are a common challenge in the electrochemistry of MBT and can stem from several factors related to the electrode surface and the analyte's behavior.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Electrode Surface Fouling: MBT and its oxidation products can adsorb strongly onto the electrode surface, leading to passivation or fouling.[1][2][3] This alters the active surface area and electron transfer kinetics. | 1. Rigorous Electrode Cleaning: Implement a consistent and thorough electrode cleaning protocol between each experiment. This may involve mechanical polishing (e.g., with alumina (B75360) slurry), followed by electrochemical cleaning (e.g., potential cycling in a blank supporting electrolyte). 2. Use of Self-Assembled Monolayer (SAM) Modified Electrodes: Consider modifying the electrode surface with a SAM that can provide a more stable and reproducible interface for MBT analysis. |
| Inconsistent Electrode Pretreatment: Variations in the pretreatment steps before each measurement can lead to different surface states. | Standardize Pretreatment Protocol: Develop and strictly adhere to a standardized operating procedure (SOP) for electrode pretreatment to ensure a consistent starting surface for every experiment. |
| MBT Degradation: 2-Mercaptobenzothiazole can be susceptible to oxidation or degradation over time, especially when exposed to light or certain atmospheric conditions.[4] | 1. Freshly Prepare Solutions: Always use freshly prepared MBT solutions for your experiments. 2. Protect from Light: Store stock solutions and samples in amber vials or protect them from light. |
| Adsorption/Desorption Equilibria: The adsorption and desorption of MBT on the electrode surface can be a dynamic process, influenced by potential and time.[5] | Allow for Equilibration: Before starting the voltammetric scan, allow the electrode to equilibrate in the MBT solution for a fixed period to ensure a stable surface coverage. |
A logical workflow for troubleshooting inconsistent results is presented below.
Problem 2: Poorly Defined or Absent Voltammetric Peaks
Question: I am not observing the expected oxidation/reduction peaks for MBT, or the peaks are very broad and poorly defined. What could be wrong?
Answer: The absence or poor definition of voltammetric peaks for MBT can be attributed to several factors, including inappropriate experimental conditions and the inherent complexity of its electrochemical behavior.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate pH of Supporting Electrolyte: The electrochemical behavior of MBT is highly pH-dependent.[6][7] The protonation/deprotonation of the molecule affects its redox potentials. | Optimize pH: Perform a pH study to find the optimal pH for your specific electrode and experimental setup. Phosphate (B84403) buffers are commonly used for MBT analysis over a pH range of 2.3 to 10.3.[6] |
| Suboptimal Potential Window: The selected potential range may not encompass the redox events of MBT. | Broaden Potential Window: Initially, use a wider potential window to identify the oxidation and reduction peaks. Once located, you can narrow the window for more detailed analysis. |
| Low Concentration of MBT: The concentration of MBT in the sample may be below the detection limit of the technique under the current conditions. | 1. Increase Concentration: If possible, increase the concentration of MBT in your sample. 2. Use a More Sensitive Technique: Consider using a more sensitive voltammetric technique like square wave voltammetry (SWV) or differential pulse voltammetry (DPV), which are designed to minimize background currents and enhance the Faradaic signal.[8][9][10][11] |
| Complex Electrochemical Behavior: The electrochemical oxidation of MBT can be complex, involving multiple steps and products.[6] This can sometimes result in broad or overlapping peaks. | Vary Scan Rate: Conduct a scan rate study. By varying the scan rate in cyclic voltammetry, you can often resolve overlapping peaks and gain insight into the nature of the electrochemical process (e.g., diffusion-controlled vs. adsorption-controlled). |
Frequently Asked Questions (FAQs)
Q1: What is the expected electrochemical behavior of 2-mercaptobenzothiazole?
A1: 2-Mercaptobenzothiazole typically exhibits at least one oxidation peak in anodic scans.[6] This oxidation can be complex and may not stop at the formation of the disulfide, 2,2'-dithiobis(benzothiazole).[6] Further oxidation and desulfurization can occur, leading to other products.[6] The exact peak potentials are dependent on the electrode material, pH, and scan rate.[6]
Q2: How does pH affect the electrochemical analysis of MBT?
A2: The pH of the supporting electrolyte has a significant influence on the electrochemical response of MBT.[6] Generally, the oxidation peak potential shifts to more negative values with an increase in pH, indicating that protons are involved in the electrode reaction.[6] At a certain pH, the peak potential may become pH-independent. This suggests that the deprotonated form of MBT is the electroactive species.
Q3: What are suitable electrode materials for MBT electrochemical testing?
A3: Various electrode materials have been used for the electrochemical analysis of MBT. These include:
-
Graphite (B72142) electrodes: Pyrolytic graphite electrodes have been shown to be effective for studying the oxidation mechanism of MBT.[6]
-
Noble metal electrodes: Gold and silver electrodes are also used, and MBT is known to adsorb onto their surfaces.[2]
-
Copper electrodes: Due to its application as a corrosion inhibitor for copper, the electrochemical behavior of MBT on copper surfaces is well-studied.[1][12][13][14]
-
Mercury electrodes: Dropping mercury electrodes have been utilized in cathodic stripping voltammetry for the determination of MBT.[15][16]
Q4: Can you provide a general starting protocol for the cyclic voltammetry of MBT?
A4: A general protocol for cyclic voltammetry of MBT is provided in the "Experimental Protocols" section below. This should be considered a starting point and may require optimization for your specific experimental setup.
Data Presentation
The following table summarizes typical experimental parameters for the electrochemical analysis of MBT found in the literature.
| Parameter | Typical Values/Ranges | Notes |
| Working Electrode | Pyrolytic Graphite, Glassy Carbon, Gold, Copper | The choice of electrode can influence the observed redox potentials and peak shapes. |
| Reference Electrode | Ag/AgCl, Saturated Calomel Electrode (SCE) | Ensure proper calibration and maintenance of the reference electrode. |
| Counter Electrode | Platinum wire or graphite rod | The surface area should be larger than that of the working electrode. |
| Supporting Electrolyte | Phosphate buffer, Britton-Robinson buffer | Phosphate buffers are commonly used.[6] |
| pH Range | 2.3 - 10.3 | The electrochemical response is highly pH-dependent.[6] |
| MBT Concentration | 10⁻⁶ M to 10⁻³ M | The concentration will depend on the specific application and sensitivity of the technique.[3][17][18] |
| Scan Rate (for CV) | 10 mV/s - 200 mV/s | Varying the scan rate can provide insights into the reaction mechanism.[6] |
Experimental Protocols
Protocol 1: General Cyclic Voltammetry (CV) of 2-Mercaptobenzothiazole
This protocol provides a general procedure for obtaining a cyclic voltammogram of MBT.
1. Materials and Reagents:
- 2-Mercaptobenzothiazole (analytical grade)
- Supporting electrolyte (e.g., 0.1 M phosphate buffer of a specific pH)
- High-purity water
- Working electrode (e.g., glassy carbon electrode)
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., platinum wire)
- Polishing materials (e.g., alumina slurries)
2. Electrode Preparation: a. Polish the working electrode with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad. b. Rinse the electrode thoroughly with high-purity water. c. Sonicate the electrode in high-purity water for 2-5 minutes to remove any residual polishing material. d. Dry the electrode surface carefully.
3. Experimental Setup: a. Prepare a stock solution of MBT in a suitable solvent (e.g., ethanol) and dilute it to the desired concentration in the supporting electrolyte. b. Place the supporting electrolyte containing MBT into the electrochemical cell. c. Assemble the three-electrode system, ensuring the reference electrode tip is close to the working electrode. d. Purge the solution with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove dissolved oxygen. Maintain a gentle stream of the gas over the solution during the experiment.
4. Data Acquisition: a. Set the parameters on the potentiostat:
- Initial Potential: A potential where no faradaic reaction is expected.
- Vertex Potential 1 & 2: Define the potential window to be scanned.
- Scan Rate: Start with a moderate scan rate (e.g., 50 mV/s).
- Number of Cycles: Typically 3-5 cycles are run to check for stability. b. Run the cyclic voltammetry experiment. c. Record the resulting voltammogram.
5. Post-Experiment: a. Thoroughly clean the electrodes and the electrochemical cell.
The general experimental workflow is depicted in the following diagram.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 10. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
- 11. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 13. An electrochemical, long-term immersion, and XPS study of 2-mercaptobenzothiazole as a copper corrosion inhibitor in chloride solution (Journal Article) | ETDEWEB [osti.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of indirect cathodic stripping voltammetric methods based on accumulation of mercury, copper(I) and nickel salts or complexes at a hanging mercury drop electrode: determination of 2-mercaptobenzothiazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Simultaneous square wave voltammetric determination of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by partial least squares method in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the analytical detection of 2-mercaptobenzothiazole in complex matrices.
Welcome to the technical support center for the analytical detection of 2-mercaptobenzothiazole (B37678) (2-MBT). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of 2-MBT in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is 2-mercaptobenzothiazole (2-MBT) and why is its detection in complex matrices important?
A1: 2-Mercaptobenzothiazole (2-MBT) is a chemical compound widely used as a vulcanization accelerator in the rubber industry, particularly for products like tires and gloves.[1] It is also used in some industrial processes and as a fungicide.[2] Due to its widespread use, 2-MBT can migrate into the environment, contaminating water and soil, and can be found in food products through contact with rubber materials. Humans can be exposed to 2-MBT through dermal contact, inhalation, or oral intake.[1] Given that the International Agency for Research on Cancer (IARC) has classified 2-MBT as a probable human carcinogen (Group 2A), sensitive and accurate detection in complex matrices such as environmental samples, food, and biological fluids is crucial for exposure assessment and ensuring consumer safety.
Q2: What are the main analytical techniques used for the determination of 2-MBT?
A2: The primary analytical techniques for 2-MBT determination are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS).[3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method, especially for complex matrices. It offers high sensitivity and selectivity and avoids the issue of thermal degradation that can occur with GC.[1][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but 2-MBT is prone to thermal decomposition in the hot GC inlet, which can lead to inaccurate quantification.[3] This challenge can be addressed through derivatization or by using specialized injection techniques like Programmable Temperature Vaporization (PTV).
Q3: What are the major challenges in analyzing 2-MBT?
A3: The main challenges include:
-
Thermal Instability: 2-MBT can degrade at high temperatures in a GC inlet.[3]
-
Matrix Effects: Complex sample matrices can interfere with the analysis, causing ion suppression or enhancement in LC-MS/MS, which affects accuracy and precision.[5][6]
-
Low Concentrations: 2-MBT is often present at trace levels, requiring highly sensitive analytical methods and efficient sample preparation to concentrate the analyte.
-
Sample Preparation: Extracting 2-MBT from complex matrices like soil, wastewater, or urine can be challenging and may result in low recovery rates if not optimized.[7][8]
-
Metabolites: In biological samples like urine, 2-MBT is often present as conjugates (e.g., glucuronides), which requires an enzymatic hydrolysis step to release the parent compound before analysis.[1][4]
Troubleshooting Guides
Gas Chromatography (GC) Related Issues
Problem: I am analyzing a 2-MBT standard by GC-MS and see a significant peak for benzothiazole, leading to low response for 2-MBT.
-
Cause: This is a classic sign of thermal decomposition of 2-MBT in the hot GC inlet.[3]
-
Solutions:
-
Use a Programmable Temperature Vaporization (PTV) Inlet: Inject the sample into a cold inlet (e.g., 40°C) and then ramp the temperature. This allows for the evaporation of the solvent before the volatilization of 2-MBT, preventing its degradation.[3]
-
Derivatization: Chemically modify the 2-MBT molecule to make it more thermally stable before GC analysis. This is a common approach but adds an extra step to the sample preparation.
-
Lower the Inlet Temperature: While this may help, it can also lead to poor peak shape and carryover if the temperature is too low for efficient volatilization. This approach requires careful optimization.
-
Switch to LC-MS/MS: If available, LC-MS/MS is the most robust solution as it avoids high-temperature inlets altogether.
-
Problem: My 2-MBT peaks in GC are tailing.
-
Cause: Peak tailing in GC can have multiple causes:
-
Active Sites: The thiol group in 2-MBT can interact with active sites (e.g., silanol (B1196071) groups) in the GC liner, column, or injection port, leading to tailing.[9]
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.[10]
-
Improper Column Installation: If the column is installed too high or too low in the inlet, it can create dead volumes and cause peak tailing.[10]
-
Solvent-Phase Polarity Mismatch: A mismatch between the solvent and the stationary phase can affect peak shape.[11]
-
-
Solutions:
-
Inlet Maintenance: Regularly replace the liner and septum. Using an inert liner (e.g., deactivated glass wool liner) is recommended.[9]
-
Column Maintenance: Trim a small portion (5-10 cm) from the front of the column to remove contaminants. If tailing persists, the column may need to be replaced.[9]
-
Proper Column Installation: Ensure the column is installed at the correct depth in both the inlet and detector according to the manufacturer's instructions.[10]
-
Use a Guard Column: A guard column can help protect the analytical column from non-volatile residues.[9]
-
Liquid Chromatography (LC) Related Issues
Problem: I am experiencing significant signal suppression or enhancement for 2-MBT in my LC-MS/MS analysis.
-
Cause: This is known as the matrix effect, where co-eluting compounds from the sample matrix interfere with the ionization of 2-MBT in the mass spectrometer's ion source.[5][6][12] This is a very common issue in complex matrices like wastewater, food extracts, and urine.
-
Solutions:
-
Improve Sample Cleanup: Use a more effective Solid-Phase Extraction (SPE) or QuEChERS cleanup step to remove interfering matrix components.[6]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This helps to compensate for consistent matrix effects.[13]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled version of 2-MBT (e.g., 2-MBT-d4) is the ideal internal standard. It will co-elute with the analyte and experience the same matrix effects, allowing for accurate correction.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of interfering compounds, but this may compromise the limit of detection.[14]
-
Optimize Chromatography: Adjust the chromatographic conditions to separate 2-MBT from the interfering compounds.
-
Sample Preparation Related Issues
Problem: The recovery of 2-MBT from my samples using Solid-Phase Extraction (SPE) is low and inconsistent.
-
Cause: Low recovery in SPE can be due to several factors:
-
Incorrect Sorbent Choice: The polarity of the sorbent may not be appropriate for retaining 2-MBT.[7]
-
Inadequate Conditioning/Equilibration: Failure to properly prepare the SPE cartridge can lead to poor retention.[15]
-
Sample pH: The pH of the sample can affect the charge state of 2-MBT and its retention on the sorbent.
-
Wash Solvent is too Strong: The wash step may be prematurely eluting the 2-MBT from the cartridge.[7]
-
Elution Solvent is too Weak: The elution solvent may not be strong enough to desorb the 2-MBT from the sorbent.[7]
-
Drying of the Sorbent Bed: Allowing the sorbent to dry out during the conditioning or loading steps can lead to inconsistent results.[7]
-
-
Solutions:
-
Sorbent Selection: For 2-MBT, a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer) is typically a good choice.
-
Optimize pH: Adjust the pH of the sample to ensure 2-MBT is in a neutral form for efficient retention on reversed-phase sorbents.
-
Methodical Optimization: Systematically evaluate each step of the SPE method. Collect and analyze the load, wash, and elution fractions to determine where the analyte is being lost.[16][17]
-
Solvent Selection: Test different wash solvents to find one that removes interferences without eluting 2-MBT. Similarly, ensure your elution solvent is strong enough for complete elution.
-
Maintain a Wetted Sorbent: Do not let the sorbent bed go dry before loading the sample.[7]
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD), limits of quantification (LOQ), and recovery rates for 2-MBT analysis in various matrices using different analytical methods.
Table 1: LOD and LOQ for 2-MBT in Various Matrices
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Human Urine | LC-MS/MS | 0.4 µg/L | 1 µg/L | [1][4] |
| Soil | LC-MS/MS | 0.005–0.020 µg/kg | 0.017–0.067 µg/kg | [18] |
| Wastewater | SPE-LC-MS | 0.1-0.5 µg/L | 0.3-1.5 µg/L | |
| Food (General) | LC-MS/MS | 0.02-0.04 mg/kg | 0.05-0.13 mg/kg | [19] |
Table 2: Recovery Rates of 2-MBT from Different Matrices
| Matrix | Extraction Method | Analytical Method | Recovery (%) | Reference |
| Soil | QuEChERS | LC-MS/MS | 75.4 - 98.5 | [18] |
| Wastewater | Liquid-Liquid Extraction | LC-UV | >90 | [2] |
| Wastewater | SPE | LC-MS | 74.6 - 106.7 | |
| Food (General) | Not Specified | LC-MS/MS | 85.3 - 121.2 | [19] |
Detailed Experimental Protocols
Protocol 1: Analysis of 2-MBT in Soil using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[20]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. If the soil is dry, add 7 mL of water, vortex, and allow to hydrate (B1144303) for 30 minutes.[20] b. Add 10 mL of acetonitrile (B52724) to the tube. c. Shake vigorously for 5 minutes to extract the 2-MBT. d. Add the contents of a buffered extraction salt packet (e.g., containing MgSO₄, NaCl, sodium citrate) to the tube.[20] e. Immediately shake for 2 minutes to induce phase separation. f. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbents (e.g., PSA to remove organic acids and C18 to remove lipids). b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 2 minutes.[20]
3. Analysis: a. Take the final supernatant and dilute it with the mobile phase if necessary. b. Inject the sample into the LC-MS/MS system for analysis.
Protocol 2: Analysis of Total 2-MBT in Human Urine using Enzymatic Hydrolysis and LC-MS/MS
This protocol is essential for measuring total 2-MBT exposure, as most of it is excreted in a conjugated form.[1][4]
1. Enzymatic Hydrolysis: a. To 1 mL of urine sample in a glass tube, add an internal standard (e.g., 2-MBT-d4). b. Add a suitable buffer to adjust the pH to the optimal range for the enzyme (typically pH 5-6.8). c. Add β-glucuronidase enzyme. The amount and type of enzyme should be optimized for efficient hydrolysis. d. Incubate the mixture. Incubation time and temperature are critical and depend on the enzyme used (e.g., 37°C for several hours or 55°C for a shorter period).[21]
2. Sample Cleanup (SPE): a. After hydrolysis, proceed with Solid-Phase Extraction for cleanup and concentration. b. Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water. c. Load the hydrolyzed urine sample onto the cartridge. d. Wash the cartridge with a weak organic solvent/water mixture to remove interferences. e. Elute the 2-MBT from the cartridge with a suitable organic solvent like methanol or acetonitrile.
3. Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in the mobile phase. c. Inject into the LC-MS/MS system.
Visualizations
References
- 1. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bme.psu.edu [bme.psu.edu]
- 7. welch-us.com [welch-us.com]
- 8. welchlab.com [welchlab.com]
- 9. agilent.com [agilent.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. gtfch.org [gtfch.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. specartridge.com [specartridge.com]
- 16. hawach.com [hawach.com]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. unitedchem.com [unitedchem.com]
- 21. imcstips.com [imcstips.com]
Strategies to improve the long-term performance of 2-mercaptobenzothiazole coatings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-mercaptobenzothiazole (B37678) (MBT) coatings. The information is designed to address common challenges and improve the long-term performance and stability of your experimental coatings.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation, application, and testing of MBT coatings.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid decline in corrosion protection. | 1. Leaching of MBT: Free MBT in the coating matrix can be quickly consumed or washed away.[1] 2. Photodegradation: Exposure to UV light can break down MBT into less effective compounds.[2][3] 3. Oxidation: MBT is susceptible to oxidation, which can reduce its inhibitory action.[4][5] | 1. Encapsulate MBT: Load MBT into nanocontainers like Layered Double Hydroxides (LDHs) or mesoporous silica (B1680970) to enable controlled, stimulus-triggered release.[6][7][8] 2. Incorporate UV stabilizers: Add UV-absorbing compounds to the coating formulation to mitigate photodegradation. 3. Use in multi-layer systems: Apply a topcoat that provides a physical barrier to environmental stressors. |
| Poor coating adhesion to the substrate. | 1. Improper surface preparation: Contaminants or an unstable oxide layer on the substrate can prevent proper bonding. 2. Incompatibility with primer: The MBT-containing layer may not be compatible with the underlying primer or substrate. | 1. Thorough substrate cleaning: Ensure the substrate is degreased, deoxidized, and rinsed according to standard protocols for the specific metal. 2. Use of adhesion promoters: Apply a silane (B1218182) or other appropriate adhesion promoter to the substrate before coating application. 3. Formulate for compatibility: Ensure the solvent system and polymer matrix of the MBT coating are compatible with the primer layer. |
| Localized corrosion (pitting) still occurs. | 1. Incomplete inhibition: MBT is primarily an anodic inhibitor and may not provide sufficient cathodic protection.[9] 2. Inhibitor depletion: The amount of available MBT may be insufficient to protect the entire surface over time. | 1. Combine with a cathodic inhibitor: Introduce a synergistic inhibitor like benzotriazole (B28993) (BTA) or vanadates into the coating system.[6][9][10][11] 2. Increase inhibitor loading: Carefully increase the concentration of encapsulated MBT, ensuring it does not negatively impact the coating's mechanical properties. 3. Optimize inhibitor placement: For multi-layer systems, place MBT in the primer layer closer to the substrate for immediate response.[9] |
| Coating appears discolored or hazy. | 1. Aggregation of MBT or nanocontainers: Poor dispersion can lead to clumps that scatter light. 2. Reaction with coating components: MBT may react with other components in the formulation during curing or storage. | 1. Improve dispersion: Use high-shear mixing or sonication to disperse MBT or its nanocontainers evenly. 2. Check for formulation stability: Conduct stability tests of the liquid coating formulation over time and at different temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MBT provides corrosion protection?
A1: 2-Mercaptobenzothiazole (MBT) is an organic corrosion inhibitor that primarily functions by forming a protective film on the metal surface.[7] It chemisorbs onto the substrate, particularly on copper and aluminum alloys, forming a complex that acts as a barrier to corrosive species.[10][12] The thiol group (-SH) in the MBT molecule plays a critical role in bonding with the metal surface.[5]
Q2: Why is the long-term performance of a simple MBT-doped coating often poor?
A2: The long-term performance can be limited by several factors. Free MBT can be readily leached from the coating matrix, especially in aqueous environments, leading to a rapid depletion of the inhibitor.[1] Additionally, MBT is susceptible to degradation from UV radiation and oxidation, which breaks it down into compounds that may not be effective corrosion inhibitors.[2][3][4]
Q3: What are the advantages of encapsulating MBT in nanocontainers?
A3: Encapsulating MBT in nanocontainers, such as Layered Double Hydroxides (LDHs), graphene oxide/LDHs, or mesoporous silica, offers several advantages for long-term performance:
-
Controlled Release: The nanocontainers protect the MBT from premature degradation and control its release in response to specific triggers, such as a local change in pH associated with corrosion.[7]
-
Self-Healing: This stimulus-responsive release allows the coating to "self-heal" by delivering the inhibitor to the corroding site when and where it is needed.[7]
-
Improved Stability: Encapsulation enhances the stability of MBT within the coating formulation.
-
Enhanced Barrier Properties: The incorporation of nanomaterials can also improve the physical barrier properties of the coating.[13]
Q4: Can I combine MBT with other inhibitors? If so, which ones are recommended?
A4: Yes, combining MBT with other inhibitors can lead to a synergistic effect and significantly enhanced corrosion protection.[9] A common and effective combination is with benzotriazole (BTA), particularly for copper and its alloys.[10][11] MBT acts as an anodic inhibitor, and combining it with a cathodic inhibitor, such as vanadates or cerium salts, can provide more comprehensive protection for aluminum alloys.[9][12]
Q5: What are the main degradation products of MBT that I should be aware of?
A5: The primary degradation pathways for MBT are photodegradation and oxidation. Under UV irradiation, major degradation products can include benzothiazole (B30560) and 2-benzothiazolesulfonic acid.[2] Dimeric compounds may also form.[3] In the presence of oxygen and certain microorganisms, MBT can be converted to 2-hydroxybenzothiazole (B105590) (OBT).[14] These degradation products generally have lower corrosion inhibition efficiency than MBT itself.
Data Presentation
Table 1: Synergistic Inhibition Effects on Copper Coatings
| Inhibitor System | Corrosion Inhibition Efficiency (%) | Protective Film Thickness (approx.) | Key Protective Mechanism | Reference |
| MBT alone | Moderate (not quantified) | Not specified | Chemical adsorption | [10] |
| BTAH alone | Moderate (not quantified) | Not specified | Cu(I)-BTA complex film | [10] |
| BTAH + MBT | 90.7% | 233 nm | Synergistic formation of a dense, multi-layered film of Cu(I)-BTA and Cu(I)-MBT. | [10][11] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Modified Epoxy Coatings on Carbon Steel
| Coating System | Immersion Time | Impedance at Low Frequency (Z0.01Hz, Ω·cm²) | Phase Angle at High Frequency (degrees) | Interpretation | Reference |
| Reference Epoxy | 4 days | ~108 | ~-80 | Good initial barrier properties. | [13] |
| Epoxy + ZrO₂/MBT | 4 days | >1011 | ~-90 | Significantly enhanced barrier effect and corrosion resistance due to the presence of the inhibitor. | [13] |
Experimental Protocols
Protocol 1: Synthesis of MBT-Intercalated Zn-Al Layered Double Hydroxides (LDH-MBT)
This protocol is based on the co-precipitation method described in the literature.[7][8]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
2-mercaptobenzothiazole (MBT)
-
Deionized water
Procedure:
-
Prepare Metal Salt Solution: Dissolve zinc nitrate and aluminum nitrate in deionized water to achieve a total metal concentration of 0.75 M with a Zn²⁺/Al³⁺ molar ratio of 2:1.
-
Prepare Alkaline Solution: Prepare a separate solution containing NaOH (e.g., 1.5 M) and Na₂CO₃ (e.g., 0.2 M).
-
Co-precipitation: Slowly add the metal salt solution to the alkaline solution under vigorous stirring at room temperature. Maintain the pH of the mixture at a constant value (e.g., pH 10) by the controlled addition of a separate NaOH solution.
-
Aging: Age the resulting slurry at 60-80°C for 18-24 hours with continued stirring to promote crystal growth.
-
Washing: Centrifuge the precipitate and wash it repeatedly with deionized water until the supernatant reaches a neutral pH.
-
Anion Exchange (Intercalation):
-
Prepare a solution of MBT in a suitable solvent (e.g., an alkaline aqueous solution).
-
Disperse the washed LDH precipitate in the MBT solution.
-
Stir the mixture at room temperature for 24-48 hours to allow for the exchange of the original anion (e.g., carbonate or nitrate) with MBT anions.
-
-
Final Washing and Drying: Centrifuge the LDH-MBT product, wash it thoroughly with deionized water and ethanol (B145695) to remove excess MBT, and dry it in an oven at 60-80°C.
Protocol 2: Evaluation of Corrosion Protection by Electrochemical Impedance Spectroscopy (EIS)
Apparatus:
-
Potentiostat with a frequency response analyzer.
-
Three-electrode electrochemical cell:
-
Working Electrode: Coated metal substrate.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode: Platinum or graphite (B72142) rod.
-
-
Electrolyte: e.g., 3.5 wt% NaCl solution.
Procedure:
-
Sample Preparation: Apply the MBT-containing coating to the metal substrate and allow it to cure completely according to the manufacturer's specifications. Define a specific exposure area (e.g., 1 cm²).
-
Cell Assembly: Assemble the three-electrode cell with the coated sample as the working electrode. Fill the cell with the electrolyte solution.
-
Stabilization: Allow the system to stabilize for at least 30-60 minutes to reach a stable open circuit potential (OCP).
-
EIS Measurement:
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP.
-
Scan a frequency range from high to low (e.g., 100 kHz to 10 mHz).
-
Record the impedance and phase angle as a function of frequency.
-
-
Data Analysis:
-
Plot the data as Nyquist and Bode plots.
-
The impedance value at the lowest frequency is an indicator of the overall corrosion resistance of the coating. A higher value signifies better protection.[13]
-
The phase angle at high frequencies provides information about the capacitive behavior of the coating. A phase angle close to -90° indicates an intact, high-barrier coating.[13]
-
Repeat measurements at regular intervals (e.g., daily or weekly) to monitor the long-term performance and degradation of the coating.
-
Visualizations
Caption: Controlled release of MBT from a nanocontainer-doped primer.
Caption: Synergistic protection mechanism of MBT and BTA on copper.
Caption: General experimental workflow for MBT coating evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of 2-mercaptobenzothiazole and 1,2,3-benzotriazole corrosion inhibitors in aqueous solutions and organic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. www2.mst.dk [www2.mst.dk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement of Corrosion Protection of Coating System via Inhibitor Response Order [mdpi.com]
- 10. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Intelligent Smart Coatings for Enhanced Corrosion Protection in Carbon Steel [mdpi.com]
- 14. 2-Mercaptobenzothiazole Degradation Pathway [eawag-bbd.ethz.ch]
Validation & Comparative
A Comparative Analysis of Sodium 2-mercaptobenzothiazole and Benzotriazole as Copper Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Mechanisms
The prevention of copper corrosion is a critical concern across numerous industries, from electronics to cultural heritage preservation. Among the most effective strategies is the application of corrosion inhibitors. This guide provides a detailed comparative study of two widely used inhibitors: Sodium 2-mercaptobenzothiazole (B37678) (Na-MBT) and Benzotriazole (B28993) (BTA). We will delve into their performance, supported by experimental data, and elucidate their mechanisms of action.
Performance Evaluation: A Quantitative Comparison
The efficacy of a corrosion inhibitor is primarily assessed through electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on how effectively an inhibitor can suppress the corrosion process.
Potentiodynamic Polarization Data: This technique measures the corrosion current density (i_corr), which is directly proportional to the corrosion rate. A lower i_corr value indicates better corrosion inhibition. The inhibition efficiency (IE%) is calculated from these values to provide a comparative measure of performance.
| Inhibitor | Concentration | Corrosive Medium | Corrosion Current Density (i_corr) (A/cm²) | Inhibition Efficiency (IE%) | Reference |
| Benzotriazole (BTA) | 540 ppm | Synthetic Tap Water | 1.32 nA/cm² | 99.83% | [1] |
| Benzotriazole (BTA) | 0.01 M | Oxygenated 0.1M H₂SO₄ | Not specified | ~98% | [2] |
| BTAH + MBT | Not specified | 3.5 wt% NaCl | Lower than individual components | 90.7% | [3][4][5] |
Electrochemical Impedance Spectroscopy (EIS) Data: EIS measures the resistance of the inhibitor film formed on the copper surface. A higher polarization resistance (Rp) value signifies a more protective film and better corrosion inhibition.
| Inhibitor | Concentration | Corrosive Medium | Polarization Resistance (Rp) (Ω·cm²) | Reference |
| BTAH + MBT | Not specified | 3.5 wt% NaCl | 9185 | [3] |
Note: BTAH refers to the acidic form of Benzotriazole.
Mechanisms of Corrosion Inhibition
Both Sodium 2-mercaptobenzothiazole and Benzotriazole function by forming a protective barrier on the copper surface, though their specific chemical interactions differ.
Benzotriazole (BTA): The primary mechanism of BTA involves the formation of a stable, insoluble complex with copper ions (Cu-BTA) on the metal surface.[1][6] This polymeric film acts as a physical barrier, isolating the copper from the corrosive environment. The formation of this protective layer is influenced by the pH of the solution.[6] BTA is considered a mixed-type inhibitor, meaning it suppresses both the anodic (copper dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[1]
This compound (Na-MBT): The inhibitive action of Na-MBT is attributed to the chemical adsorption of the 2-mercaptobenzothiazole molecule onto the copper surface.[3] This adsorption occurs through the sulfur and nitrogen atoms of the thiazole (B1198619) ring, which form coordinate bonds with copper atoms.[7] This creates a protective film that hinders the corrosion process. Some studies suggest that MBT can also form a complex with copper ions, similar to BTA.[8][9] Like BTA, MBT also acts as a mixed-type inhibitor.[10]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial. Below are outlines of the key experimental protocols used in the cited studies.
Potentiodynamic Polarization
-
Electrode Preparation: Copper specimens are mechanically polished with successively finer grades of abrasive paper, rinsed with deionized water and ethanol, and then dried.
-
Electrochemical Cell: A standard three-electrode cell is used, with the copper specimen as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Test Solution: The copper electrode is immersed in the corrosive solution (e.g., synthetic tap water, NaCl solution) with and without the inhibitor at a specific concentration.
-
Measurement: After the open-circuit potential (OCP) stabilizes, the potentiodynamic polarization curve is recorded by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).[1]
-
Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
Electrochemical Impedance Spectroscopy (EIS)
-
Electrode and Cell Setup: The same three-electrode setup as in potentiodynamic polarization is used.
-
Measurement: The copper electrode is immersed in the test solution until a stable OCP is reached. EIS measurements are then performed at the OCP by applying a small amplitude sinusoidal voltage (e.g., 20 mV) over a wide frequency range (e.g., 100 kHz to 1 mHz).[1]
-
Data Analysis: The impedance data is plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit model to determine parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate.
Visualizing the Comparison
To better understand the workflow of a comparative corrosion inhibitor study, the following diagram illustrates the key steps.
Caption: Workflow for the comparative study of corrosion inhibitors.
The logical relationship for selecting an appropriate corrosion inhibitor based on performance and mechanism is outlined below.
Caption: Decision pathway for selecting a copper corrosion inhibitor.
References
- 1. Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition Mechanism of Benzotriazole in Copper Chemical Mechanical Planarization | Scientific.Net [scientific.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Synergistic Power: Evaluating the Enhanced Corrosion Inhibition of 2-Mercaptobenzothiazole and Phosphate Blends
A detailed comparison for researchers and scientists on the synergistic anti-corrosive properties of 2-Mercaptobenzothiazole (B37678) combined with phosphates, supported by experimental data and methodologies.
The fight against corrosion is a persistent challenge across numerous industries, necessitating the development of effective and reliable inhibitor formulations. While individual corrosion inhibitors offer a degree of protection, synergistic combinations, where the total effect is greater than the sum of the individual effects, represent a promising frontier. This guide delves into the synergistic inhibition effect of 2-mercaptobenzothiazole (MBT), a well-established organic inhibitor, with various phosphates. Through a comprehensive review of experimental data, this document provides an objective comparison of the performance of these blends against their individual components, offering valuable insights for researchers, scientists, and professionals in materials science and chemical engineering.
I. Performance Data: A Comparative Analysis
The synergistic effect of 2-mercaptobenzothiazole and phosphates has been demonstrated to significantly enhance corrosion protection, particularly for mild steel and copper alloys. The following tables summarize key quantitative data from various studies, highlighting the improved inhibition efficiency of the combined formulations.
Table 1: Synergistic Corrosion Inhibition of MBT and Disodium Hydrogen Phosphate (B84403) (Na₂HPO₄) on Mild Steel
| Inhibitor Concentration (M) | Corrosive Medium | Inhibition Efficiency (%) - MBT alone | Inhibition Efficiency (%) - Na₂HPO₄ alone | Inhibition Efficiency (%) - MBT + Na₂HPO₄ (1:1) | Data Source |
| 10⁻³ | 3.5 wt% NaCl | Not specified | Not specified | > 90% | [1] |
| 10⁻⁴ | 3.5 wt% NaCl | Not specified | Not specified | > 90% | [1] |
| 10⁻⁵ | 3.5 wt% NaCl | Not specified | Not specified | > 90% | [1] |
Note: The study emphasized the synergistic effect leading to high inhibition efficiency but did not provide the specific efficiencies for the individual components at the same concentrations in the primary publication.
Table 2: Corrosion Inhibition Performance of 2-Mercaptobenzothiazole on Various Metals
| Metal | Corrosive Medium | MBT Concentration | Inhibition Efficiency (%) | Data Source |
| AA2024 T3 Aluminium Alloy | Neutral Chloride Media | Not specified | 61.26 - 80.77% | [2] |
| Aluminum | 0.5 M HCl | 1 mM | 63.43% | [3] |
| Aluminum-Titanium Alloy (AT-4) | 0.5 M HCl | 1 mM | 79.90% | [3] |
Table 3: Corrosion Inhibition Performance of Various Phosphates
| Metal | Corrosive Medium | Phosphate Inhibitor | Concentration | Inhibition Efficiency (%) | Data Source |
| Steel Rebar | Simulated Concrete Pore (SCP) + 3.5 wt.% NaCl | Ammonium Phosphate Monobasic | 2% | 90% | [4] |
| Steel Rebar | Chloride-containing Mortar | Sodium Monofluorophosphate | 0.2 M | > 90% | [5] |
| Mild Steel | 1M HCl | LiMnPO₄ | 10⁻³ M | 91.6% | [6] |
| Steel | 3% NaCl | Sodium Phosphate | 7.5 x 10⁻³ M | 80% | [7] |
II. Experimental Protocols
The evaluation of corrosion inhibitors relies on a suite of electrochemical and surface analysis techniques. Below are detailed methodologies for key experiments cited in the literature.
1. Electrochemical Measurements
Electrochemical studies are fundamental to understanding the kinetics of corrosion and the efficacy of inhibitors.
-
Apparatus: A standard three-electrode cell is typically employed, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Potentiodynamic Polarization (Tafel Plots):
-
The open-circuit potential (OCP) is monitored until a stable value is reached.
-
The potential is then swept from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.166 mV/s).
-
Corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
A small amplitude AC signal (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
The impedance data is often represented as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and extract parameters such as polarization resistance (R_p), which is inversely proportional to the corrosion rate.
-
Inhibition efficiency can be calculated using R_p values: IE% = [(R_p_inhibited - R_p_uninhibited) / R_p_inhibited] x 100
-
2. Surface Analysis Techniques
-
Scanning Electron Microscopy (SEM): SEM is utilized to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without inhibitors. This provides direct evidence of the protective film formation and the reduction in corrosion damage such as pitting.
-
X-ray Photoelectron Spectroscopy (XPS): XPS is employed to determine the chemical composition of the surface film. This technique can identify the elemental and chemical states of the species present, offering insights into the interaction between the inhibitors and the metal surface. For instance, it can confirm the formation of a Cu(I)MBT complex.[8][9][10]
III. Visualizing the Mechanisms and Workflows
A. Proposed Synergistic Inhibition Mechanism
The synergistic effect between 2-mercaptobenzothiazole and phosphate is believed to arise from the formation of a more compact and stable protective film on the metal surface than either inhibitor can form alone.
Caption: Proposed mechanism of synergistic corrosion inhibition by MBT and phosphates.
B. Experimental Workflow for Inhibitor Evaluation
The process of evaluating a corrosion inhibitor formulation follows a structured experimental path, from initial material preparation to detailed surface and electrochemical analysis.
Caption: A typical experimental workflow for evaluating corrosion inhibitor performance.
IV. Concluding Remarks
The combination of 2-mercaptobenzothiazole and phosphates presents a compelling case for synergistic corrosion inhibition. Experimental evidence consistently demonstrates that these blends can achieve significantly higher protection efficiencies—often exceeding 90%—compared to the individual components.[1] The proposed mechanism involves the formation of a dense, stable, and adherent protective film that acts as a superior barrier to corrosive species. For researchers and professionals in the field, further exploration into optimizing the ratio of MBT to different types of phosphates for specific alloy systems and environmental conditions could yield even more robust and cost-effective corrosion management solutions. The methodologies and comparative data presented in this guide serve as a foundational resource for such future investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Phosphate-Based Inhibitor on Corrosion Kinetics and Mechanism for Formation of Passive Film onto the Steel Rebar in Chloride-Containing Pore Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corrdata.org.cn [corrdata.org.cn]
- 6. revues.imist.ma [revues.imist.ma]
- 7. dspace.univ-tlemcen.dz [dspace.univ-tlemcen.dz]
- 8. Search results [inis.iaea.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unveiling the Protective Power: A Comparative Analysis of Benzothiazole Derivatives as Corrosion Inhibitors
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Among the various organic compounds explored, benzothiazole (B30560) and its derivatives have emerged as a promising class of corrosion inhibitors for various metals and alloys in aggressive environments. This guide provides a comparative analysis of the corrosion inhibition efficiency of different benzothiazole derivatives, supported by experimental data and detailed methodologies.
Benzothiazole, a heterocyclic compound containing nitrogen and sulfur atoms, along with a fused benzene (B151609) ring, exhibits excellent potential for mitigating corrosion.[1] The presence of heteroatoms and the planar structure of the benzothiazole ring facilitate its adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1][2] This adsorption can occur through the lone pair of electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the aromatic ring.[1] The effectiveness of benzothiazole derivatives as corrosion inhibitors can be tailored by introducing different functional groups to the benzothiazole scaffold.[2]
Comparative Inhibition Efficiency: A Data-Driven Overview
The corrosion inhibition performance of several benzothiazole derivatives has been evaluated under various conditions. The following table summarizes the inhibition efficiency of selected derivatives on different metals in acidic media, providing a clear comparison of their protective capabilities. The data is primarily derived from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) studies.
| Benzothiazole Derivative | Metal | Corrosive Medium | Inhibitor Conc. | Temperature | Inhibition Efficiency (%) | Experimental Technique(s) |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | Mild Steel | 15% HCl | 150 ppm | 303 K | 95.8 | Weight Loss |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 150 ppm | 303 K | 97.5 | Weight Loss |
| 4-{[(1,3-benzothiazol-2-yl)imino]methyl}-N,N-dimethylaniline | Mild Steel | 0.1 N HCl | 50 mg/L | Room Temp. | 56.39 | Potentiodynamic Polarization, EIS |
| Benzo[d]thiazol-2-amine (4-BAT) | AISI 1035 Steel | 1 M HCl | 100 ppm | Not Specified | 89 | Potentiodynamic Polarization |
| Benzo[d]thiazol-2-thiol (2-BAT) | AISI 1035 Steel | 1 M HCl | 100 ppm | Not Specified | < 85 | Potentiodynamic Polarization |
| Benzo[d]thiazol-2-ol (BAT) | AISI 1035 Steel | 1 M HCl | 100 ppm | Not Specified | < 85 | Potentiodynamic Polarization |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | Copper | 1 M HNO3 | 15 µM | 25 °C | 92.5 | Weight Loss |
Visualizing the Evaluation Process
To understand how the corrosion inhibition efficiency of these compounds is determined, a generalized experimental workflow is presented below. This diagram, created using Graphviz, outlines the key steps involved in a typical corrosion inhibition study.
Caption: Generalized workflow for evaluating corrosion inhibitors.
Detailed Experimental Protocols
The quantitative data presented above is obtained through rigorous experimental procedures. Below are the detailed methodologies for the key experiments commonly cited in the study of corrosion inhibitors.
Weight Loss Measurements
This gravimetric method provides a direct measure of material loss due to corrosion.
-
Specimen Preparation: Metal specimens (e.g., mild steel coupons with dimensions 3x1x0.05 cm) are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried.[3] The initial weight of each specimen is accurately recorded.
-
Immersion Test: The pre-weighed specimens are immersed in the corrosive solution (e.g., 1 M H2SO4) with and without the addition of various concentrations of the benzothiazole derivative inhibitor.[4] The immersion is carried out for a specific period (e.g., 6 hours) at a constant temperature.[1]
-
Final Weight Measurement: After the immersion period, the specimens are removed, carefully washed to remove corrosion products, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency:
-
The corrosion rate (CR) is calculated from the weight loss (ΔW) using the formula: CR = ΔW / (A * t) where A is the surface area of the specimen and t is the immersion time.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] * 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode cell setup consisting of the metal specimen as the working electrode, a platinum or graphite (B72142) electrode as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode.[3]
1. Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.
-
Procedure: After immersing the working electrode in the test solution for a certain period to attain a stable open circuit potential (OCP), the potential is scanned from a cathodic potential to an anodic potential (e.g., -200 mV to +200 mV with respect to OCP) at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log I vs. E) is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).[3] The inhibition efficiency is calculated using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
2. Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.
-
Procedure: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz or 10 kHz to 0.01 Hz).[3][5]
-
Data Analysis: The impedance data is often represented as Nyquist plots. These plots are analyzed by fitting to an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).[4] An increase in the Rct value in the presence of the inhibitor indicates the formation of a protective film on the metal surface. The inhibition efficiency can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Concluding Remarks
The presented data and methodologies underscore the significant potential of benzothiazole derivatives as effective corrosion inhibitors. The inhibition efficiency is clearly dependent on the molecular structure of the derivative, its concentration, and the specific corrosive environment. The presence of electron-donating groups and increased planarity in the molecule generally enhances the adsorption process and, consequently, the protective performance. Further research focusing on the synthesis of novel benzothiazole derivatives and understanding their structure-activity relationships will pave the way for the development of more efficient and environmentally friendly corrosion inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D3ME00153A [pubs.rsc.org]
- 3. peacta.org [peacta.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Adsorption of 2-Mercaptobenzothiazole on Steel Surfaces: A Comparative Guide to Isotherm Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the adsorption behavior of 2-mercaptobenzothiazole (B37678) (MBT), a widely used corrosion inhibitor, on various steel surfaces. The validation of adsorption isotherms is crucial for understanding the mechanism of inhibition and optimizing its application. This document summarizes experimental data, details common experimental protocols, and visualizes the workflow for isotherm validation.
Data Presentation: Comparison of Adsorption Isotherm Models
The adsorption of 2-mercaptobenzothiazole on steel surfaces is predominantly described by the Langmuir adsorption isotherm, which assumes monolayer adsorption onto a homogeneous surface. However, other models such as the Freundlich and Temkin isotherms are also considered to account for surface heterogeneity and adsorbate-adsorbate interactions. The suitability of an isotherm model is typically evaluated by the correlation coefficient (R²), where a value closer to 1 indicates a better fit.
The thermodynamic parameter, Gibbs free energy of adsorption (ΔG°ads), provides insight into the nature of the adsorption process. Values of ΔG°ads up to -20 kJ/mol are generally indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more negative suggest chemisorption (covalent bonding). The data presented across various studies for MBT on steel often indicate a mixed-mode adsorption involving both physisorption and chemisorption[1][2].
| Steel Type | Corrosive Medium | Best Fit Isotherm | R² Value | Adsorption Constants | ΔG°ads (kJ/mol) | Reference |
| API X60 Pipeline Steel | H₂S-containing environment | Langmuir | Not explicitly stated, but implied to be a good fit. | Not explicitly stated. | Between -20 and -40 | [1][2] |
| AISI 4130 Steel | 1 M HCl | Langmuir | Not explicitly stated, but stated to obey the isotherm. | Not explicitly stated. | Suggests a spontaneous process. | |
| Carbon Steel | Not specified | Langmuir | Not explicitly stated, but stated to follow the isotherm. | Not explicitly stated. | Not explicitly stated. | |
| API-5L X60 Steel | 3.5% NaCl saturated with CO₂ | Langmuir | Not explicitly stated, but stated to obey the model. | Not explicitly stated. | Indicates both physical and chemical adsorption. |
Note: While many studies confirm the Langmuir isotherm as the best fit, a comprehensive side-by-side comparison with Freundlich and Temkin isotherms including all constants and R² values in a single study for MBT on steel is not consistently available in the reviewed literature.
Experimental Protocols
The validation of adsorption isotherms for corrosion inhibitors like 2-mercaptobenzothiazole on steel surfaces typically involves a combination of electrochemical and gravimetric methods.
Gravimetric Method (Weight Loss)
This method provides a direct measure of corrosion rate and inhibition efficiency.
-
Specimen Preparation: Steel coupons of known dimensions and composition are mechanically polished with a series of emery papers, degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried. The initial weight of each coupon is accurately recorded.
-
Exposure: The prepared coupons are immersed in the corrosive solution with and without various concentrations of 2-mercaptobenzothiazole for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Analysis: After exposure, the coupons are removed, cleaned to remove corrosion products (typically using a specific acid solution with an inhibitor), rinsed, dried, and re-weighed.
-
Calculations:
-
The corrosion rate (CR) is calculated from the weight loss.
-
The inhibition efficiency (IE%) is determined using the formula: IE% = [(CRblank - CRinh) / CRblank] x 100 where CRblank is the corrosion rate without inhibitor and CRinh is the corrosion rate with inhibitor.
-
The surface coverage (θ) is calculated as IE% / 100.
-
-
Isotherm Fitting: The values of θ at different inhibitor concentrations (C) are then fitted to the linearized forms of the Langmuir (C/θ vs. C), Freundlich (log θ vs. log C), and Temkin (θ vs. log C) adsorption isotherm equations to determine the best-fit model based on the correlation coefficient (R²).
Electrochemical Methods
These techniques provide insights into the electrochemical processes occurring at the steel/solution interface.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the steel specimen as the working electrode, a platinum or graphite (B72142) counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization:
-
The open circuit potential (OCP) is allowed to stabilize.
-
The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes are extrapolated from the polarization curves.
-
Inhibition efficiency is calculated from the icorr values: IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies at the OCP.
-
The impedance data is plotted in Nyquist and Bode formats.
-
An equivalent electrical circuit is used to model the data and extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition efficiency is calculated from the Rct values: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100
-
-
Isotherm Fitting: The surface coverage (θ) values obtained from the electrochemical measurements at different inhibitor concentrations are used for isotherm fitting as described in the gravimetric method.
Mandatory Visualization
Caption: Experimental workflow for the validation of adsorption isotherms.
Logical Relationships in Adsorption Isotherm Analysis
The selection of an appropriate adsorption isotherm model is based on the underlying assumptions of the model and how well it fits the experimental data.
Caption: Logical flow for selecting the most appropriate adsorption isotherm model.
References
A Comparative Guide: Cross-Referencing Experimental Results with Quantum Chemical Predictions for 2-Mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental spectroscopic data for 2-mercaptobenzothiazole (B37678) (2-MBT) with predictions from quantum chemical calculations. By presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating the comparative workflow, this document aims to be a valuable resource for researchers in chemistry, materials science, and pharmacology.
Data Presentation: A Side-by-Side Look at Theory and Experiment
The following tables summarize the key quantitative data from experimental measurements and theoretical predictions for 2-mercaptobenzothiazole. This allows for a direct comparison of the accuracy of different computational methods.
Table 1: Vibrational Frequencies (cm⁻¹) - Experimental (FT-IR/FT-Raman) vs. Calculated (DFT/HF)
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (B3LYP/6-31+G) (cm⁻¹) (Scaled) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-31+G) (cm⁻¹) (Scaled) |
| N-H stretch | ~3445 | ~3526 | Not reported | Not reported |
| C-H (aromatic) stretch | 3100-3000 | 3063-3048 | Not reported | Not reported |
| C=N stretch | ~1630 | Not specified | Not reported | Not specified |
| C=C (aromatic) stretch | 1590-1450 | Not specified | Not reported | Not specified |
| C-S stretch | 706, 668, 603 | 876-572 | Not reported | Not reported |
Note: Calculated vibrational frequencies are often scaled to account for anharmonicity and other factors. A common scaling factor for B3LYP functionals is around 0.96.[1][2] The exact experimental and calculated values can vary slightly depending on the specific study and measurement conditions.
Table 2: UV-Vis Absorption Maxima (λmax in nm) - Experimental vs. Calculated (TD-DFT)
| Solvent | Experimental λmax (nm) | Calculated (TD-B3LYP) λmax (nm) | Calculated (TD-M06-2X) λmax (nm) |
| Dichloromethane (DCM) | 279, 285 | Not specified | Not specified |
| Aqueous Solution | Not specified | ~290, ~250 | ~310, ~260 |
Note: The calculated absorption maxima can be sensitive to the choice of functional and the inclusion of solvent effects in the computational model.[3][4]
Table 3: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) - Experimental vs. Calculated (GIAO-DFT)
| Nucleus | Experimental Chemical Shift (ppm) in CDCl₃ | Calculated (GIAO-B3LYP/6-311++G(d,p)) Chemical Shift (ppm) |
| ¹H (aromatic) | 7.19 - 7.76 | Generally good agreement reported |
| ¹³C (aromatic) | 120.6 - 153.7 | Generally good agreement reported |
| ¹³C (C=S) | ~167.7 | Generally good agreement reported |
Note: The Gauge-Including Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts.[5][6][7] The agreement between experimental and calculated shifts is often evaluated by the mean absolute error.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols for the characterization of 2-mercaptobenzothiazole.
1. Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy
-
Objective: To identify the vibrational modes of the molecule.
-
Methodology:
-
A small amount of the 2-MBT sample is typically prepared as a KBr pellet for FT-IR analysis or placed in a sample holder for FT-Raman analysis.
-
The sample is irradiated with a broad-spectrum infrared source (for FT-IR) or a monochromatic laser (for FT-Raman).
-
The transmitted or scattered radiation is passed through an interferometer and detected.
-
A Fourier transform is applied to the resulting interferogram to obtain the vibrational spectrum.
-
The positions of the absorption or scattering peaks are then correlated with specific vibrational modes of the molecule.[8][9]
-
2. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the electronic absorption properties of the molecule.
-
Methodology:
-
A dilute solution of 2-MBT is prepared in a suitable solvent (e.g., dichloromethane, ethanol).
-
The solution is placed in a cuvette, and a beam of UV-Vis light is passed through it.
-
The absorbance of the solution is measured at different wavelengths.
-
The wavelength of maximum absorbance (λmax) is identified, which corresponds to electronic transitions within the molecule.[3][10]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by probing the magnetic properties of atomic nuclei.
-
Methodology:
-
A sample of 2-MBT is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The sample is placed in a strong, uniform magnetic field.
-
The sample is irradiated with radiofrequency pulses, which excite the atomic nuclei.
-
The relaxation of the excited nuclei induces a signal that is detected and Fourier-transformed to produce the NMR spectrum.
-
The chemical shifts (δ) of the peaks provide information about the electronic environment of the ¹H and ¹³C nuclei.[5][10]
-
Quantum Chemical Prediction Protocols
Quantum chemical calculations provide a theoretical framework for understanding the experimental observations.
1. Geometry Optimization and Vibrational Frequency Calculation
-
Objective: To find the most stable molecular structure and predict its vibrational spectrum.
-
Methodology:
-
The initial 3D structure of 2-MBT is built using molecular modeling software.
-
Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31+G*) is commonly employed to perform a geometry optimization.[8][9] This process finds the lowest energy conformation of the molecule.
-
Following optimization, a frequency calculation is performed at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational frequencies and their corresponding IR and Raman intensities.[8][9]
-
2. Electronic Absorption Spectra Calculation
-
Objective: To predict the UV-Vis absorption spectrum.
-
Methodology:
-
Using the optimized geometry, a Time-Dependent DFT (TD-DFT) calculation is performed.[3][11]
-
The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
-
Solvent effects can be included using models like the Polarizable Continuum Model (PCM).
-
3. NMR Chemical Shift Calculation
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts.
-
Methodology:
-
The GIAO (Gauge-Including Atomic Orbital) method is typically used with DFT.[6][7]
-
The calculation is performed on the optimized geometry of the molecule.
-
The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound (e.g., tetramethylsilane, TMS).
-
Visualization of the Comparative Workflow
The following diagram illustrates the logical flow of cross-referencing experimental data with quantum chemical predictions for 2-mercaptobenzothiazole.
Caption: Workflow for comparing experimental and computational results of 2-MBT.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular structure, IR spectra of 2-mercaptobenzothiazole and 2-mercaptobenzoxazole by density functional theory and ab initio Hartree-Fock calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Environmental Assessment of Corrosion Inhibitors: A Guide for Researchers
An objective comparison of the environmental footprint of various corrosion inhibitors, supported by experimental data, to guide informed selection in research and development.
The pervasive issue of corrosion necessitates the use of inhibitors to protect metallic materials. However, the environmental consequences of these chemical agents are a growing concern. This guide provides a comparative assessment of the environmental impact of various classes of corrosion inhibitors, including inorganic, organic, and "green" alternatives. By presenting quantitative ecotoxicity, biodegradability, and bioaccumulation data, alongside detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the information needed to select more environmentally benign corrosion management strategies.
Comparative Environmental Impact Data
The following table summarizes key environmental parameters for a range of common corrosion inhibitors. This data has been compiled from various scientific sources and safety data sheets. It is important to note that the environmental impact of a specific inhibitor can vary depending on its concentration, the specific formulation, and the environmental conditions.
| Inhibitor Class | Specific Inhibitor | Acute Aquatic Toxicity (LC50/EC50) | Biodegradability | Bioaccumulation Potential (Log Kow) |
| Inorganic Inhibitors | ||||
| Molybdates | Sodium Molybdate | >100 mg/L (Fish, Daphnia, Algae) | Not readily biodegradable | Low |
| Phosphates | Sodium Orthophosphate | >100 mg/L (Fish, Daphnia, Algae)[1] | Not readily biodegradable | Low |
| Zinc Salts | Zinc Phosphate | Considered to have low toxicity | Not readily biodegradable[2] | Low |
| Nitrites | Sodium Nitrite | 0.5 - 2 mg/L (Fish) | Not readily biodegradable | Low |
| Chromates | Potassium Chromate | Highly toxic (often < 1 mg/L for aquatic life) | Not biodegradable | Can bioaccumulate |
| Organic Inhibitors | ||||
| Triazoles | Benzotriazole (BTA) | 26 - 231 mg/L (Algae), 180 mg/L (Zebrafish)[3] | Not readily biodegradable | 1.23 - 1.44 |
| Tolyltriazole (TTA) | 24 - 191 mg/L (Fish), 13 - 246 mg/L (Daphnia)[4] | Poorly biodegradable | 1.71 - 2.38[5] | |
| Amines | Cyclohexylamine | 432 mg/kg (Oral LD50, Rat) | Readily biodegradable | 1.4 |
| Filming Amines | Varies widely, some can be toxic to aquatic life | Varies, some are biodegradable | Can have a potential to bioaccumulate | |
| Carboxylates | Polycarboxylates | Generally low toxicity | Varies, some are biodegradable[6] | Generally low |
| Phosphonates | HEDP | Generally low toxicity | Poorly biodegradable[7] | Low |
| Green Inhibitors | ||||
| Plant Extracts | Various | Generally low toxicity | Readily biodegradable | Generally low |
| Amino Acids | Various | Generally low toxicity | Readily biodegradable | Generally low |
Experimental Protocols for Environmental Impact Assessment
The assessment of the environmental impact of corrosion inhibitors relies on standardized experimental protocols. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals, which are widely accepted internationally.
Aquatic Toxicity Testing
Acute aquatic toxicity is a primary indicator of the immediate harm a substance can cause to aquatic ecosystems. The following OECD guidelines are commonly employed:
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.[8][9] The test involves exposing fish, such as zebrafish or rainbow trout, to various concentrations of the inhibitor. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This test evaluates the concentration at which 50% of the daphnia (water fleas) are immobilized (EC50) after a 48-hour exposure. Daphnia are sensitive indicators of aquatic toxicity.
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test assesses the effect of a substance on the growth of algae. The concentration that inhibits the growth rate by 50% (EC50) over a 72-hour period is determined.
Biodegradability Testing
Biodegradability is a crucial factor in determining the persistence of a chemical in the environment. The OECD 301 series of tests are designed to assess the "ready biodegradability" of organic chemicals.[5][10][11] A substance is considered readily biodegradable if it undergoes significant mineralization (conversion to CO2, water, and mineral salts) within a 28-day period.
-
OECD 301B: CO2 Evolution Test (Modified Sturm Test): This method measures the amount of carbon dioxide produced by microorganisms as they biodegrade the test substance. A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[11][12]
-
OECD 301D: Closed Bottle Test: This test measures the consumption of dissolved oxygen by microorganisms during the biodegradation process.
-
OECD 301F: Manometric Respirometry Test: This method also measures oxygen consumption in a closed system.[13]
The Biochemical Oxygen Demand (BOD) to Chemical Oxygen Demand (COD) ratio (BOD/COD) is another indicator of biodegradability. A higher ratio (typically > 0.5) suggests that a substance is more readily biodegradable.[14][15]
Bioaccumulation Potential Assessment
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from the environment and accumulates at a concentration higher than that in the surrounding medium. The potential for bioaccumulation is often estimated using the octanol-water partition coefficient (Log Kow) .[16]
-
Log Kow: This value represents the ratio of a chemical's concentration in octanol (B41247) (a fatty substance) to its concentration in water at equilibrium. A higher Log Kow value (generally > 3) indicates a greater potential for the substance to accumulate in the fatty tissues of organisms.[16] The estimation of Log Kow can be done using various experimental methods or computational models.
Visualizing Environmental Impact Assessment and Inhibitor Classification
To better understand the workflow of a comparative environmental impact assessment and the classification of corrosion inhibitors, the following diagrams are provided.
Discussion and Future Perspectives
The data clearly indicates a significant disparity in the environmental impact of different corrosion inhibitors. Traditional inorganic inhibitors, such as chromates and nitrites, exhibit high aquatic toxicity and are not readily biodegradable, posing a substantial risk to ecosystems. While some inorganic inhibitors like molybdates and phosphates show lower toxicity, their persistence in the environment remains a concern.
Organic inhibitors present a mixed profile. While some, like certain amines, are readily biodegradable, others, such as the widely used triazoles, are persistent and have a moderate potential for bioaccumulation. The development of "green" corrosion inhibitors derived from renewable resources like plant extracts and amino acids offers a promising path forward.[17][18] These inhibitors generally exhibit low toxicity and are readily biodegradable, aligning with the principles of sustainable chemistry.
A comprehensive environmental assessment should also consider the entire life cycle of the inhibitor, from its synthesis to its disposal. Life Cycle Assessment (LCA) is a valuable tool for quantifying the overall environmental footprint, including energy consumption, greenhouse gas emissions, and waste generation associated with an inhibitor's production and use.[3][19][20] Further comparative LCA studies across a broader range of inhibitor classes are needed to provide a more holistic understanding of their environmental sustainability.
Researchers and industry professionals are encouraged to prioritize the use of inhibitors with favorable environmental profiles, particularly those that are readily biodegradable and exhibit low toxicity. Continued research and development of novel, effective, and environmentally benign corrosion inhibitors are crucial for achieving sustainable corrosion management.
References
- 1. Assessment of Ecotoxicity - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Aquatic toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. irjet.net [irjet.net]
- 5. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 6. researchgate.net [researchgate.net]
- 7. How Organic Phosphonates promotes sustainable water treatment - Tzgroup [tzgroupusa.com]
- 8. 1h2o3.com [1h2o3.com]
- 9. What Is the Significance of the BOD/COD Ratio in Industrial Effluent Discharge Permits? → Learn [pollution.sustainability-directory.com]
- 10. oecd.org [oecd.org]
- 11. contractlaboratory.com [contractlaboratory.com]
- 12. smithers.com [smithers.com]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. What Are the Typical BOD: COD Ratios for Municipal versus Industrial Wastewater? → Learn [pollution.sustainability-directory.com]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Utilization of green inhibitors as a sustainable corrosion control method for steel in petrochemical industries: A review [frontiersin.org]
- 18. ijcsi.pro [ijcsi.pro]
- 19. laccei.org [laccei.org]
- 20. Environmental Impact Assessment of Anti-Corrosion Coating Life Cycle Processes for Marine Applications [ideas.repec.org]
Investigating the Lack of Synergistic Effect Between 2-Mercaptobenzothiazole and Cerium Ions as Corrosion Inhibitors
A Comparative Guide for Researchers in Materials Science and Corrosion Engineering
This guide provides an objective comparison of the corrosion inhibition performance of 2-mercaptobenzothiazole (B37678) (2-MBT) and cerium ions, both individually and in combination. Through the analysis of experimental data, this document explores the reasons behind the observed absence of a synergistic effect between these two compounds, offering valuable insights for researchers and professionals in the field of corrosion science and materials development.
Comparative Performance Data
The following table summarizes the key findings from electrochemical studies on the corrosion inhibition efficiency of 2-MBT, cerium chloride (CeCl₃), and their combination on aerospace alloy AA 2024-T3 in a 3.5% NaCl solution. The data indicates that 2-MBT alone provides superior corrosion protection compared to both CeCl₃ and the combination of 2-MBT and CeCl₃.
| Inhibitor | Key Performance Metrics | Observed Outcome | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | - Higher polarization resistance- Lower corrosion current density | Effective corrosion inhibition. Protects intermetallic particles from early immersion. Forms a protective layer on the alloy surface. | [1] |
| Cerium Chloride (CeCl₃) | - Lower polarization resistance compared to 2-MBT | Moderate corrosion inhibition. Mechanism involves precipitation of cerium hydroxides on cathodic sites. | [1][2] |
| 2-MBT + CeCl₃ | - Lower corrosion protection than 2-MBT alone | No synergistic effect observed. The protective action of 2-MBT appears to hinder the inhibition mechanism of cerium ions. | [1] |
Experimental Protocols
Electrochemical Measurements
These techniques are fundamental to assessing the corrosion rate and the effectiveness of inhibitors.
-
Potentiodynamic Polarization:
-
Prepare the working electrode (e.g., AA 2024-T3 alloy) by grinding with silicon carbide paper, followed by polishing with diamond paste and cleaning with ethanol (B145695) and distilled water.
-
Immerse the electrode in the corrosive medium (e.g., 3.5% NaCl solution) containing the inhibitor(s) at desired concentrations.
-
Use a three-electrode cell configuration with a platinum counter electrode and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Allow the open-circuit potential (OCP) to stabilize.
-
Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the Tafel plots. A lower icorr indicates better corrosion inhibition.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Use the same three-electrode cell setup as in potentiodynamic polarization.
-
Apply a small amplitude sinusoidal potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots to determine parameters such as polarization resistance (Rp), which is inversely proportional to the corrosion rate. A higher Rp value signifies greater corrosion protection.
-
Surface Analysis
These methods provide direct visual and compositional evidence of the inhibitor's interaction with the metal surface.
-
Scanning Electron Microscopy (SEM):
-
After immersion in the test solution for a specified duration, remove the sample, rinse with distilled water, and dry.
-
Mount the sample on an SEM stub.
-
Coat the sample with a conductive layer (e.g., gold or carbon) if necessary.
-
Image the surface at various magnifications to observe the morphology and identify areas of corrosion attack or protective film formation.
-
Synergy Assessment Protocol
A standard method to quantify the interaction between two inhibitors is the calculation of a synergism parameter.
-
Checkerboard Assay and Fractional Inhibitory Concentration (FIC) Index:
-
Prepare a matrix of test solutions with varying concentrations of inhibitor A (e.g., 2-MBT) and inhibitor B (e.g., CeCl₃) in a multi-well plate.[3][4][5][6]
-
For each combination, determine the minimum inhibitory concentration (MIC) required to achieve a certain level of corrosion inhibition.[4]
-
Calculate the Fractional Inhibitory Concentration (FIC) for each inhibitor:
-
FIC of A = MIC of A in combination / MIC of A alone
-
FIC of B = MIC of B in combination / MIC of B alone
-
-
Calculate the FIC Index: FIC Index = FIC of A + FIC of B.[4]
-
Interpret the results:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifferent effect
-
FIC Index > 4: Antagonism[4]
-
-
Visualizations
Proposed Mechanism for Lack of Synergy
The following diagram illustrates the proposed mechanism explaining why a synergistic effect between 2-mercaptobenzothiazole and cerium ions is not observed.
Caption: Proposed mechanism for the lack of synergy between 2-MBT and cerium ions.
Experimental Workflow for Synergy Investigation
The logical flow of experiments to investigate the synergistic effect of corrosion inhibitors is depicted below.
Caption: Workflow for investigating corrosion inhibitor synergy.
Discussion on the Lack of Synergy
The primary reason for the absence of a synergistic effect between 2-mercaptobenzothiazole and cerium ions is attributed to their competing mechanisms of action at the metal surface.[1] 2-MBT is an organic molecule that rapidly adsorbs onto the surface of the alloy, particularly on the intermetallic particles which are preferential sites for the initiation of corrosion.[1][7] This adsorption forms a protective barrier that inhibits the dealloying of these particles.[1]
On the other hand, the corrosion inhibition mechanism of cerium ions relies on their ability to precipitate as insoluble cerium hydroxides or oxides on cathodic sites, which are often the same intermetallic particles.[1][2] The protective layer formed by 2-MBT effectively blocks these cathodic sites, thereby preventing the precipitation of cerium compounds.[1] In essence, the highly efficient and rapid action of 2-MBT interferes with the necessary conditions for the cerium ions to exert their protective effect. Consequently, the combined formulation does not result in enhanced corrosion protection; in fact, the performance is dictated by the more dominant inhibitor, 2-MBT, and is not improved by the addition of cerium ions.[1]
This investigation highlights the importance of understanding the individual inhibition mechanisms when designing combined inhibitor formulations. A successful synergistic combination requires that the mechanisms of the individual components complement, rather than obstruct, each other.
References
- 1. researchgate.net [researchgate.net]
- 2. Corrosion protection mechanism of Ce 4+ /organic inhibitor for AA2024 in 3.5% NaCl - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09552G [pubs.rsc.org]
- 3. realworldml.github.io [realworldml.github.io]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: High-throughput Identification of Synergistic Drug Combinations by the Overlap2 Method [jove.com]
- 7. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the performance of 2-mercaptobenzothiazole against new bio-based corrosion inhibitors.
A Comparative Analysis of 2-Mercaptobenzothiazole (B37678) and Novel Bio-Based Corrosion Inhibitors
In the persistent battle against metal degradation, corrosion inhibitors are indispensable. For decades, 2-mercaptobenzothiazole (2-MBT) has been a benchmark synthetic inhibitor, particularly for copper and its alloys.[1][2][3] However, growing environmental concerns and a push for sustainable technologies have catalyzed the development of green, bio-based alternatives.[4][5] This guide provides a comparative performance benchmark of 2-MBT against emergent bio-based corrosion inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and professionals in drug development.
The shift towards bio-based inhibitors is driven by their favorable environmental profile, including biodegradability and low toxicity, derived from renewable resources like plant extracts, organic acids, and biopolymers.[6] These natural products are rich in bioactive compounds that can form protective films on metal surfaces, effectively hindering corrosion.[7]
Performance Benchmark: 2-MBT vs. Bio-Based Inhibitors
The efficacy of a corrosion inhibitor is primarily quantified by its inhibition efficiency (IE), which is determined through various electrochemical and gravimetric techniques. The following tables summarize the performance data for 2-MBT and several new bio-based inhibitors as reported in recent literature.
Table 1: Performance of 2-Mercaptobenzothiazole (2-MBT) as a Corrosion Inhibitor
| Metal/Alloy | Corrosive Medium | Technique | Inhibitor Conc. | Inhibition Efficiency (%) | Reference |
| 316 Stainless Steel | Acidic Media | Potentiodynamic Polarization, EIS, Weight Loss | Varies | Increases with concentration | [8] |
| Mild Steel | 3.5 wt% NaCl | LPR, EIS | 1:1 molar ratio with Na2HPO4 | > 90% (synergistic effect) | [9] |
| Carbon Steel | CO2 Saturated Solution | Weight Loss | 10-50 ppm | Significant retardation of corrosion | [1] |
| AA 2024-T3 | 0.05 M NaCl | Potentiodynamic Polarization, EIS | Not specified | Decreases both anodic and cathodic reaction rates | [10] |
| Copper | Not specified | Not specified | Not specified | Effective, mixed-type inhibitor | [2] |
Table 2: Performance of Selected New Bio-Based Corrosion Inhibitors
| Inhibitor Source | Metal/Alloy | Corrosive Medium | Technique | Inhibitor Conc. | Inhibition Efficiency (%) | Reference |
| Furylalkonium chlorid (from 5-HMF) | Mild Steel | 0.5 M HCl | Weight Loss, EIS, PDP | Varies | Efficient mixed-type inhibitor | [11] |
| Banana Peel Extract | Mild Steel | 1 mol/L HCl | Weight Loss, EIS | Varies | Up to 96% | [12] |
| Ammi visnaga L. Essential Oil (AVEO) | Carbon Steel | Acidic Mediums | EIS, PDP, Weight Loss | 3 g/L | Up to 84% | [7] |
| Polyols (from corn starch) | ASTM A572 Steel | Brine-in-corn oil emulsions | Visual Assessment | 0-3% by weight | Significant corrosion protection | [13] |
| Pomegranate Peel Extract | Mild Steel | 1 M HCl | Not specified | Not specified | 91.6% | [5] |
Experimental Protocols
The data presented above is derived from standard corrosion testing methodologies. The following are detailed protocols for the key experiments cited.
1. Weight Loss (Gravimetric) Method
This is a fundamental technique to determine the corrosion rate.[14][15]
-
Specimen Preparation: Metal coupons of known dimensions are cleaned, degreased, and weighed to a high precision.
-
Exposure: The coupons are immersed in the corrosive solution, with and without the inhibitor, for a predetermined period under controlled temperature.
-
Post-Exposure Cleaning: After the exposure time, the coupons are removed, and corrosion products are cleaned off according to standard practices (e.g., ASTM G1).[16]
-
Final Weighing: The coupons are dried and re-weighed.
-
Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
-
CR = (K × W) / (A × T × D)
-
Where: K is a constant, W is the weight loss, A is the surface area, T is the exposure time, and D is the density of the metal.
-
-
IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
2. Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of anodic and cathodic reactions.[14][16]
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the metal specimen as the working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Procedure: The cell is filled with the test solution (with and without inhibitor). The open-circuit potential (OCP) is allowed to stabilize. A potentiodynamic scan is then performed by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP at a constant scan rate.
-
Data Analysis: The resulting polarization curve (log I vs. E) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated as:
-
IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] × 100
-
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the corrosion processes and the protective film properties.[8][14]
-
Cell Setup: The same three-electrode cell as in PDP is used.
-
Procedure: The system is allowed to reach a steady state at the OCP. A small amplitude AC voltage signal is applied to the working electrode over a range of frequencies. The impedance of the system is measured at each frequency.
-
Data Presentation and Analysis: The data is typically presented as Nyquist and Bode plots. The Nyquist plot shows the imaginary part of the impedance versus the real part. An increase in the diameter of the semicircle in the Nyquist plot indicates an increase in corrosion resistance. The data is often fitted to an equivalent electrical circuit to model the corrosion process and extract parameters like polarization resistance (Rp). The inhibition efficiency can be calculated from the Rp values:
-
IE% = [(Rp_inhibited - Rp_uninhibited) / Rp_inhibited] × 100
-
Visualizing Mechanisms and Workflows
General Mechanism of Corrosion Inhibition
Corrosion inhibitors function by adsorbing onto the metal surface to form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. Organic inhibitors, including 2-MBT and many bio-based compounds, contain heteroatoms (like N, S, O) and/or pi-electrons, which facilitate their adsorption onto the metal surface.[4]
Caption: Logical flow of corrosion and its inhibition.
Standard Experimental Workflow for Inhibitor Evaluation
The process of evaluating a new corrosion inhibitor follows a systematic workflow, from initial screening to detailed electrochemical analysis.
Caption: Standard workflow for corrosion inhibitor testing.
Conclusion
While 2-mercaptobenzothiazole remains an effective corrosion inhibitor, the performance of new bio-based alternatives is highly promising.[7][11][12] As demonstrated by the compiled data, many plant-derived inhibitors can achieve efficiencies comparable to or even exceeding those of traditional synthetic compounds, particularly in acidic media. The primary advantage of these green inhibitors lies in their sustainability and reduced environmental impact.[4] The choice of inhibitor will ultimately depend on the specific application, including the metal to be protected, the nature of the corrosive environment, and regulatory considerations. Further research focusing on direct, side-by-side comparisons under identical conditions is necessary to fully elucidate the performance trade-offs between 2-MBT and the vast array of emerging bio-based solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. dataintelo.com [dataintelo.com]
- 7. mdpi.com [mdpi.com]
- 8. nargesgoudarzi.com [nargesgoudarzi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The development of a novel bio-based corrosion inhibitor: using biomass-derived 5-hydroxymethylfurfural (5-HMF) as a starting material - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08240G [pubs.rsc.org]
- 12. Application of Biomass Corrosion Inhibitors in Metal Corrosion Control: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascelibrary.org [ascelibrary.org]
- 14. infinitalab.com [infinitalab.com]
- 15. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Techniques for the Quantification of 2-Mercaptobenzothiazole
A Critical Review for Researchers, Scientists, and Drug Development Professionals
2-Mercaptobenzothiazole (B37678) (2-MBT) is a versatile chemical compound with a wide range of industrial applications, including its use as a vulcanization accelerator in the rubber industry, a corrosion inhibitor, and a fungicide. Its prevalence in various materials and potential for environmental release and human exposure necessitate accurate and reliable quantification methods. This guide provides a critical review and comparison of the principal analytical techniques employed for the determination of 2-MBT, offering insights into their performance, methodologies, and applicability for researchers, scientists, and professionals in drug development.
Chromatographic Techniques: The Workhorse for 2-MBT Analysis
High-Performance Liquid Chromatography (HPLC) stands out as the most widely adopted and versatile technique for the quantification of 2-MBT. Its robustness, sensitivity, and ability to be coupled with various detectors make it suitable for diverse sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC methods for 2-MBT analysis predominantly utilize reverse-phase chromatography with a C18 column.[1][2] The separation is typically achieved using a mobile phase consisting of a mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous buffer.[1][2]
Data Presentation: HPLC Methods for 2-MBT Quantification
| Detector | Analyte(s) | Linear Range | LOD | LOQ | Recovery (%) | RSD (%) | Reference |
| UV | 2-MBT | 0.1 - 10.0 mg/L | 0.54 mg/kg | - | 85.3 - 95.4 | 3.1 - 5.6 | [1] |
| UV | 2-MBT and 2,2'-dithiobis-benzothiazole (MBTS) | 80 - 320 µg/mL | - | - | 98.63 | 0.51 | [2] |
| MS/MS | 2-MBT in human urine | - | 0.4 µg/L | 1 µg/L | - | 1.6 - 5.8 | [3] |
| Amperometric | 2-MBT in tannery wastewater | - | 0.798 µg/L | - | - | - | [4] |
Experimental Protocol: HPLC-UV for 2-MBT in Rubber Products
This protocol is based on the method described by Mao et al. (2014).[1]
1. Sample Preparation:
-
Weigh 1 gram of the rubber sample, cut into small pieces.
-
Place the sample in a conical flask and add 20 mL of acetone.
-
Perform ultrasonic extraction for 30 minutes.
-
Filter the extract and collect the filtrate.
-
Repeat the extraction process on the residue with another 20 mL of acetone.
-
Combine the filtrates and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Methanol : 0.01 mol/L NaH₂PO₄ solution (80:20, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 320 nm.
-
Column Temperature: Ambient.
3. Calibration:
-
Prepare a series of standard solutions of 2-MBT in the mobile phase covering the expected concentration range of the samples.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the 2-MBT peak based on the retention time of the standard.
-
Quantify the concentration of 2-MBT in the sample using the calibration curve.
Gas Chromatography (GC)
Gas chromatography can also be employed for 2-MBT analysis; however, its direct analysis is often hindered by the thermal lability of the compound, which can lead to decomposition in the hot GC inlet.[5] To overcome this, derivatization is frequently necessary to convert 2-MBT into a more volatile and thermally stable derivative.[6] An alternative approach involves the use of a programmable temperature vaporization (PTV) injector, which allows for the introduction of the sample at a lower initial temperature, followed by a gradual temperature increase, thus minimizing thermal degradation.[5]
Experimental Protocol: GC-MS with PTV Injection for 2-MBT
This protocol is a general guideline based on the principles discussed by Đorđievski et al. (2017).[5]
1. Sample Preparation:
-
Extraction of 2-MBT from the sample matrix is performed using a suitable organic solvent (e.g., hexane).
-
The extract is concentrated if necessary and filtered through a 0.45 µm filter.
2. GC-MS with PTV Conditions:
-
Injector: Programmable Temperature Vaporization (PTV) inlet.
-
Injection Mode: Solvent vent mode.
-
Inlet Temperature Program: Start at a low temperature (e.g., 40 °C) to introduce the sample, then rapidly increase the temperature to transfer the analyte to the column.
-
Column: A suitable capillary column, such as a ZB-5-MS (5% phenyl)-methylpolysiloxane column.[7]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An appropriate temperature program to achieve good separation of 2-MBT from other matrix components.
-
Detector: Mass Spectrometer (MS) operated in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Spectrophotometric Techniques: A Cost-Effective Approach
UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of 2-MBT, particularly in less complex sample matrices. These methods are typically based on the intrinsic UV absorbance of 2-MBT or the formation of a colored complex.
Data Presentation: Spectrophotometric Methods for 2-MBT Quantification
| Method | Wavelength (nm) | Linear Range | LOD | LOQ | Reference |
| Complex with Cu(II) in CTAB media | - | 2.9 x 10⁻⁶ - 2.9 x 10⁻⁵ M | 9.7 x 10⁻⁷ M | - | [8] |
| Extraction-spectrophotometry of TCMTB breakdown to 2-MBT | 324 | 10 - 120 µg/mL | - | 2.80 µg/mL | [9] |
Experimental Protocol: Spectrophotometric Determination of 2-MBT using Cu(II) Complexation
This protocol is based on the method described by a study on 2-MBT in cooling water systems.[8]
1. Reagent Preparation:
-
2-MBT Standard Stock Solution: Prepare a standard stock solution of 2-MBT in a suitable solvent.
-
Copper(II) Solution: Prepare a 0.005 M solution of CuSO₄ in water.
-
CTAB Solution: Prepare a 0.01% (w/v) solution of cetyltrimethylammonium bromide (CTAB) in water.
-
Buffer Solution: Prepare a borax (B76245) buffer solution with a pH of 9.0.
2. Sample Preparation:
-
Dilute the sample appropriately with deionized water to bring the 2-MBT concentration within the linear range of the method.
3. Procedure:
-
In a volumetric flask, add an aliquot of the prepared sample or standard solution.
-
Add the copper(II) solution in a molar excess to the 2-MBT.
-
Add the CTAB solution to achieve a final concentration of 0.01%.
-
Add the borax buffer to maintain the pH at 9.0.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for a specified period.
4. Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorption against a reagent blank using a UV-Visible spectrophotometer.
5. Quantification:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of 2-MBT in the sample from the calibration curve.
Electrochemical Techniques: High Sensitivity and Miniaturization Potential
Electrochemical methods provide a highly sensitive and often rapid means for the determination of 2-MBT. These techniques are based on the electrochemical oxidation or reduction of the thiol group in the 2-MBT molecule at the surface of a modified electrode.
Data Presentation: Electrochemical Methods for 2-MBT Quantification
| Technique | Electrode | Linear Dynamic Range | LOD | Reference |
| Potentiometry | Cobalt Phthalocyanine Modified Carbon-Paste Electrode | 1 x 10⁻⁶ - 3.6 x 10⁻³ M | 5 x 10⁻⁷ M | [10] |
Experimental Protocol: Potentiometric Detection of 2-MBT
This protocol is a general guideline based on the principles described by Gholivand et al.[10]
1. Electrode Preparation:
-
Prepare a modified carbon-paste electrode by incorporating a suitable catalyst, such as cobalt phthalocyanine, into the carbon paste matrix.
2. Measurement Setup:
-
Use a three-electrode system consisting of the modified carbon-paste working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The measurements are carried out in a suitable electrolyte solution.
3. Procedure:
-
Immerse the electrodes in the electrolyte solution containing the sample or standard solution of 2-MBT.
-
Record the potential response of the working electrode as a function of the 2-MBT concentration.
4. Quantification:
-
Construct a calibration curve by plotting the potential response against the logarithm of the 2-MBT concentration.
-
Determine the concentration of 2-MBT in the unknown sample from the calibration curve.
Workflow and Logic Diagrams
To visualize the analytical processes, the following diagrams illustrate a general workflow for chromatographic analysis and the logical relationship between the different analytical techniques.
Caption: General workflow for the chromatographic analysis of 2-mercaptobenzothiazole.
Caption: Logical relationship and primary applications of analytical techniques for 2-MBT.
Conclusion
The choice of an analytical technique for the quantification of 2-mercaptobenzothiazole is dictated by factors such as the sample matrix, the required sensitivity and selectivity, cost considerations, and the available instrumentation. HPLC, particularly when coupled with UV or MS/MS detection, offers the most versatile and reliable approach for a wide range of applications. Spectrophotometric methods provide a simple and economical option for routine analysis and quality control in less complex matrices. Gas chromatography, while feasible with appropriate sample handling, is generally less direct than HPLC. Electrochemical methods excel in providing high sensitivity for trace-level detection. This guide provides a foundational comparison to aid researchers and professionals in selecting and implementing the most suitable analytical strategy for their specific needs in the quantification of 2-mercaptobenzothiazole.
References
- 1. HPLC Determination of 2-Mercatobenzothiozole in Rubber Products [mat-test.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Rapid and sensitive LC-MS-MS determination of 2-mercaptobenzothiazole, a rubber additive, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Indirect extraction-spectrophotometric determination of 2-(thiocyanomethylthiol)benzothiazole in chrome tanning liquors after its breakdown to 2-mercaptobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Inter-laboratory comparison of electrochemical methods for testing 2-mercaptobenzothiazole.
A Comparative Guide to Electrochemical Methods for the Analysis of 2-Mercaptobenzothiazole (B37678)
This guide provides a comprehensive comparison of various electrochemical methods for the quantitative determination of 2-mercaptobenzothiazole (2-MBT), a compound widely used in industrial applications, notably as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[1][2][3] The selection of a suitable analytical method is crucial for monitoring its presence in diverse matrices and ensuring environmental and product safety. This document outlines the performance characteristics of different electrochemical techniques, presents detailed experimental protocols, and includes a visual workflow to aid researchers, scientists, and drug development professionals in their analytical endeavors.
Comparative Analysis of Electrochemical Methods
The performance of an analytical method is critical for generating accurate and reproducible data. The following table summarizes key performance parameters for various electrochemical methods reported for the analysis of 2-mercaptobenzothiazole.
| Method | Electrode | Linear Range (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |
| Square Wave Voltammetry (SWV) | G-C3N4/CPE | 0.02 - 20.0 | 0.023 | [4] |
| Potentiometry | CoPc-modified CPE | 1x10⁻⁶ - 3.6x10⁻³ M | 5x10⁻⁷ M | [5] |
| Square Wave Voltammetry (SWV) | SMDE | 7 - 40 mg/L | Not Specified | [4] |
| Colorimetric Method (AuNPs) | Not Applicable | 10 - 100 | 2 | [4] |
Note: CPE - Carbon Paste Electrode, CoPc - Cobalt Phthalocyanine (B1677752), G-C3N4 - Graphitic Carbon Nitride, SMDE - Static Mercury Drop Electrode, AuNPs - Gold Nanoparticles. Molar concentrations were converted to µg/L for comparison where possible.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are protocols for key electrochemical techniques used in the analysis of 2-MBT.
Square Wave Voltammetry (SWV) with Modified Carbon Paste Electrode
This method offers high sensitivity for the determination of 2-MBT in water samples.[4]
-
Electrode Preparation: A graphitic carbon nitride/carbon paste electrode (G-C3N4/CPE) is fabricated by thoroughly mixing graphite (B72142) powder, G-C3N4 nanosheets, and an oil binder. The resulting paste is packed into a suitable electrode body.
-
Electrochemical Cell: A standard three-electrode system is employed, consisting of the G-C3N4/CPE as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.
-
Measurement Parameters:
-
Technique: Square Wave Voltammetry
-
Supporting Electrolyte: Phosphate buffer solution (pH range can be optimized, e.g., pH 7.0).
-
Potential Range: Scanned from an initial to a final potential that covers the oxidation peak of 2-MBT.
-
Frequency, Amplitude, and Step Potential: These parameters are optimized to achieve the best signal-to-noise ratio.
-
-
Analytical Procedure: The electrode is immersed in the supporting electrolyte containing the sample. The square wave voltammogram is recorded, and the peak current is measured. Quantification is achieved by comparing the peak current of the sample to a calibration curve prepared with standard solutions of 2-MBT.
Potentiometric Detection with a Modified Carbon-Paste Electrode
This potentiometric method provides a near-Nernstian response for the determination of 2-MBT.[5]
-
Electrode Preparation: A cobalt phthalocyanine (CoPc) modified carbon-paste electrode is prepared by mixing CoPc, graphite powder, and a pasting liquid (e.g., paraffin (B1166041) oil). The paste is then packed into an electrode cavity.
-
Electrochemical Cell: A two-electrode system can be used, with the CoPc-modified electrode as the indicator electrode and a reference electrode (e.g., Ag/AgCl).
-
Measurement Principle: The modified electrode acts as a catalyst for the electrooxidation of 2-MBT, leading to a faster electron transfer rate and a stable potential response.[5]
-
Analytical Procedure: The potential of the indicator electrode is measured against the reference electrode in solutions of varying 2-MBT concentrations. A calibration curve is constructed by plotting the electrode potential versus the logarithm of the 2-MBT concentration. The concentration of an unknown sample is determined from this curve.
Visualized Experimental Workflow and Reaction Pathway
To provide a clearer understanding of the experimental process and the underlying electrochemical reaction, the following diagrams have been generated.
Caption: General workflow for the electrochemical analysis of 2-MBT.
Caption: Proposed electrochemical oxidation pathway of 2-mercaptobenzothiazole.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Safety Operating Guide
Personal protective equipment for handling Sodium 2-mercaptobenzothiazole
This guide provides crucial safety and logistical information for the handling and disposal of Sodium 2-mercaptobenzothiazole (B37678), tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
Sodium 2-mercaptobenzothiazole is a chemical that can cause severe skin burns, eye damage, and may provoke an allergic skin reaction.[1][2] It is also very toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area.[3] The use of a fume hood is recommended to minimize inhalation exposure. Safety showers and eyewash stations should be readily accessible.
Personal Protective Equipment Summary:
The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Eye and Face | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield should be worn in situations with a high risk of splashing.[1] |
| Skin | Wear a lab coat or chemical-resistant suit. For gloves, nitrile rubber is a suitable material.[5] Always inspect gloves for integrity before use and wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][5] |
| Respiratory | If handling the solid form where dust may be generated, or if exposure limits are exceeded, use a NIOSH-approved respirator. A full-face respirator is recommended in such cases.[1] The selection of the appropriate cartridge will depend on the specific work environment and potential for vapor generation. A P100 (HEPA) filter is effective for particulates.[6][7] |
Occupational Exposure Limits
While specific occupational exposure limits for this compound are not widely established, limits for its parent compound, 2-mercaptobenzothiazole (MBT), provide a conservative reference.
| Organization | Exposure Limit (Time-Weighted Average - TWA) |
| Various (Germany, Russia, Canada - Yukon, Norway, Switzerland) | 4-5 mg/m³ |
| ACGIH (for MBT) | 1 mg/m³ |
Source:
Safe Handling Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to post-handling procedures.
Caption: This diagram illustrates the key steps for the safe handling of this compound.
First Aid Measures
Immediate action is critical in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
Waste Segregation and Storage:
-
Collect waste in a designated, properly labeled, and sealed container.[3]
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
Disposal Method:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[1][5] This may involve incineration at a licensed hazardous waste disposal facility.
-
Do not allow the chemical to enter drains or waterways.[1]
The following diagram provides a decision-making framework for the disposal of this compound waste.
Caption: This diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. syskem.de [syskem.de]
- 2. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdc.gov [cdc.gov]
- 4. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 5. northmetal.net [northmetal.net]
- 6. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]
- 7. m.youtube.com [m.youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
